Hypoxanthine, 2-fluoro-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHFUVWHVNGBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293384 | |
| Record name | 2-Fluoro-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-90-6 | |
| Record name | 2-Fluoro-1,7-dihydro-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Fluorohypoxanthine: Principles and Practices
Abstract
This technical guide provides an in-depth examination of the synthesis of 2-fluorohypoxanthine (2-fluoro-9H-purin-6-one), a critical fluorinated purine analog and a valuable intermediate in the development of antiviral and anticancer therapeutics. The document details the predominant synthetic route via the Balz-Schiemann reaction, starting from the readily available precursor, guanine. It offers a comprehensive, step-by-step protocol grounded in the seminal work in the field, supplemented with expert insights into the causality behind experimental choices, safety considerations, and purification strategies. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of modified nucleosides and heterocyclic compounds.
Introduction: The Significance of 2-Fluorohypoxanthine
Fluorine has become a cornerstone element in modern drug design. Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, binding affinity, and pharmacokinetic profile of a parent molecule. In the realm of purine analogs, the introduction of a fluorine atom at the 2-position creates a molecule with significant potential as a building block for advanced therapeutic agents.
2-Fluorohypoxanthine serves as a key precursor to a variety of bioactive nucleoside analogs, including 2-fluoroadenosine and its derivatives. These compounds have been investigated for their potent cytotoxic and antiviral activities. The synthetic pathway to 2-fluorohypoxanthine is, therefore, a critical process for laboratories involved in antiviral and oncology drug discovery. This guide focuses on the most established and reliable method for its preparation: the diazotization and fluorination of guanine.
The Core Synthetic Strategy: The Balz-Schiemann Reaction
The conversion of an aromatic or heterocyclic amine to its corresponding fluoride is most classically achieved through the Balz-Schiemann reaction .[1][2] This venerable yet highly effective transformation remains the primary method for synthesizing 2-fluorohypoxanthine from 2-aminohypoxanthine (guanine). The reaction proceeds through two fundamental stages:
-
Diazotization: The 2-amino group of guanine is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong, non-nucleophilic acid that also serves as the fluoride source, typically fluoboric acid (HBF₄).[3][4] This step is critically temperature-dependent and must be performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.
-
Thermal Decomposition: The resulting diazonium fluoborate salt is isolated and then gently heated. The diazonium group, an excellent leaving group, is expelled as nitrogen gas (N₂), generating a transient aryl cation. This cation is immediately trapped by the fluoborate anion (BF₄⁻), which acts as a fluoride donor, yielding the desired 2-fluorohypoxanthine.[3][5]
The overall workflow can be visualized as a two-step process, starting from a commercially available and inexpensive starting material.
Figure 1: Overall Synthetic Workflow for 2-Fluorohypoxanthine Synthesis.
Detailed Experimental Protocol
The following protocol is adapted from the foundational work of Montgomery and Hewson, which first detailed the synthesis of 2-fluoropurines.[6]
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Properties |
| Guanine | C₅H₅N₅O | 151.13 | 73-40-5 | Starting Material |
| Fluoboric Acid | HBF₄ | 87.81 | 16872-11-0 | 48% aq. solution; Reagent & Fluoride Source |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing Agent |
| Water | H₂O | 18.02 | 7732-18-5 | Reaction & Recrystallization Solvent |
3.2. Step-by-Step Procedure
Step 1: Formation of Guanine-2-diazonium Fluoborate
-
To a suitable reaction vessel, add 1.51 g (0.01 mole) of guanine to 25 ml of 48% fluoboric acid . Stir the mixture to form a solution.
-
Cool the solution to 0 °C using an ice-salt bath. Maintain this temperature throughout the next step.
-
Expert Insight: Maintaining a low temperature is paramount. The diazonium salt intermediate is thermally unstable and can decompose prematurely or undergo side reactions if the temperature rises, leading to significantly lower yields and the formation of impurities.
-
-
Prepare a solution of 0.76 g (0.011 mole) of sodium nitrite in 3 ml of water .
-
Add the sodium nitrite solution dropwise to the stirred, cold guanine solution over a period of 30 minutes .
-
Expert Insight: Slow, dropwise addition is crucial to control the exothermic diazotization reaction and prevent localized heating. Vigorous stirring ensures homogenous mixing and temperature distribution.
-
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes . A precipitate of the diazonium fluoborate salt will form.
-
Collect the solid diazonium salt by vacuum filtration and wash it sequentially with small portions of cold 48% fluoboric acid, then with alcohol, and finally with ether to facilitate drying.
Step 2: Thermal Decomposition to 2-Fluorohypoxanthine
-
Carefully transfer the dried guanine-2-diazonium fluoborate salt to a flask.
-
Trustworthiness & Safety: Dried diazonium salts can be explosive upon shock or friction. Handle with extreme care, use appropriate personal protective equipment (PPE) including safety glasses, a face shield, and blast shields. It is advisable to perform the decomposition in small batches.
-
-
Heat the flask gently in an oil bath. The decomposition will begin and is evidenced by the evolution of nitrogen gas.
-
Continue heating until the gas evolution ceases completely. The solid will change in appearance as the reaction proceeds.
Step 3: Purification by Recrystallization
-
Once the decomposition is complete and the flask has cooled, dissolve the crude solid residue in a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals of 2-fluorohypoxanthine by vacuum filtration.
-
Wash the crystals with a small amount of cold water and dry them under vacuum.
-
The reported yield for this procedure is 0.77 g (50%) .[6]
Mechanistic Rationale
The chemical logic behind the Balz-Schiemann reaction hinges on the transformation of a poor leaving group (the amino group) into an exceptionally good one (dinitrogen gas), facilitating a nucleophilic substitution that would otherwise be impossible on an electron-rich aromatic ring.
Figure 2: Simplified Balz-Schiemann Mechanism.
The reaction is believed to proceed via an Sɴ1-type mechanism.[5] The thermal decomposition generates a highly unstable aryl cation intermediate.[5] This electrophilic species is then rapidly quenched by the fluoride ion from the tetrafluoroborate counterion to form the stable C-F bond.[5]
Conclusion
The synthesis of 2-fluorohypoxanthine via the Balz-Schiemann reaction of guanine is a robust and well-documented procedure that provides access to a highly valuable fluorinated heterocyclic building block. Success in this synthesis hinges on meticulous temperature control during the diazotization step and cautious handling of the potentially hazardous diazonium salt intermediate. The protocol detailed herein, derived from foundational literature, offers a reliable pathway for producing this key intermediate in sufficient quantities for research and development in the fields of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. CN1966504A - Guanine one-pot synthesis method - Google Patents [patents.google.com]
- 4. CN101817724A - Preparation method of 1,2,4-trifluoro-benzene - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. athabascau.ca [athabascau.ca]
"2-fluorohypoxanthine CAS number"
An In-Depth Technical Guide to 2-Fluorohypoxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biochemical research and drug discovery, fluorinated analogues of endogenous molecules represent a cornerstone of innovation. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity. This guide focuses on 2-fluorohypoxanthine, a fluorinated purine analogue of significant interest. As a derivative of hypoxanthine, a key intermediate in the purine salvage pathway, 2-fluorohypoxanthine serves as a valuable tool for interrogating enzyme function, developing novel therapeutic agents, and as a fluorescent probe for molecular interactions.[1] This document provides a comprehensive overview of its chemical properties, synthesis, biochemical context, and practical applications, designed to empower researchers in their scientific endeavors.
Core Properties of 2-Fluorohypoxanthine
A clear understanding of the fundamental properties of a compound is critical for its effective application in research. The key identifiers and physicochemical characteristics of 2-fluorohypoxanthine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1480-90-6 | [1][2][3] |
| Chemical Name | 2-fluoro-1,7-dihydro-6H-Purin-6-one | [2] |
| Synonyms | 2-fluoro-hypoxanthine, 2-hydroxy-6-fluoro purine | [2] |
| Molecular Formula | C₅H₃FN₄O | [1][2] |
| Molecular Weight | 154.10 g/mol | [1][2] |
| Polar Surface Area (PSA) | 74.69 Ų | [2] |
| LogP | 0.1976 | [2] |
| SMILES | C1=NC2=C(N1)C(=O)NC(=N2)F | [1] |
Synthesis of 2-Fluorohypoxanthine
The accessibility of 2-fluorohypoxanthine is crucial for its widespread use. While various synthetic strategies may exist, a common and effective route involves the modification of readily available purine precursors. One documented method starts from 2,6-diaminopurine, achieving a notable yield.[2]
Synthetic Workflow: From 2,6-Diaminopurine to 2-Fluorohypoxanthine
The transformation involves a diazotization reaction followed by a Schiemann-type reaction or equivalent fluorination method. The process is outlined below:
References
The Covert Saboteur: An In-depth Technical Guide to the Mechanism of Action of 2-Fluorohypoxanthine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of 2-fluorohypoxanthine, a purine analog with significant potential in therapeutic research. By delving into its metabolic activation, molecular targets, and cytotoxic effects, this document serves as an essential resource for professionals engaged in drug discovery and development.
I. Introduction: The Promise of a Deceptive Building Block
Purine analogs are a cornerstone of chemotherapy and antiviral therapy, exerting their effects by masquerading as natural purine bases and disrupting nucleic acid metabolism.[1] 2-Fluorohypoxanthine belongs to this class of antimetabolites, compounds that bear a structural resemblance to endogenous molecules and competitively inhibit metabolic pathways.[1] The introduction of a fluorine atom, a bioisostere of a hydroxyl group, at the 2-position of the hypoxanthine purine ring creates a molecule that can be recognized by cellular machinery but ultimately leads to cytotoxic consequences. This guide will elucidate the step-by-step journey of 2-fluorohypoxanthine from a seemingly innocuous precursor to a potent disruptor of cellular function.
II. The Anabolic Activation: A Trojan Horse Strategy
The cytotoxicity of 2-fluorohypoxanthine is contingent upon its metabolic activation to fraudulent nucleotides. This bioactivation pathway hijacks the cell's own purine salvage machinery, most notably the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[2][3]
A. The Gateway: Cellular Uptake
The initial step in the mechanism of action of 2-fluorohypoxanthine is its transport into the target cell. While specific transporters for 2-fluorohypoxanthine have not been explicitly identified, it is presumed to utilize one or more of the nucleobase transporters that facilitate the uptake of natural purines like hypoxanthine.
B. The Key Transformation: Conversion by HGPRT
Once inside the cell, 2-fluorohypoxanthine is recognized as a substrate by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[2][3] This key enzyme of the purine salvage pathway catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base.[4][5] In this critical step, 2-fluorohypoxanthine is converted to 2-fluoro-inosine monophosphate (2-F-IMP) . This reaction is central to the activation of the compound and is a prerequisite for its subsequent cytotoxic effects.
Figure 1: Anabolic activation of 2-fluorohypoxanthine to 2-fluoro-inosine monophosphate (2-F-IMP) by HGPRT.
C. The Path to Deception: Further Phosphorylation
2-F-IMP, the initial fraudulent nucleotide, undergoes further phosphorylation by cellular kinases to its di- and triphosphate forms. This sequential phosphorylation culminates in the formation of 2-fluoro-deoxyadenosine triphosphate (2-F-dATP) and 2-fluoro-adenosine triphosphate (2-F-ATP) . These molecules are the ultimate active metabolites that interfere with nucleic acid synthesis.
III. The Molecular Sabotage: Disruption of Nucleic Acid Synthesis
The triphosphate forms of the 2-fluorohypoxanthine metabolites act as mimics of their natural counterparts, deoxyadenosine triphosphate (dATP) and adenosine triphosphate (ATP), and are erroneously utilized by DNA and RNA polymerases.
A. Incorporation into DNA
Studies have demonstrated that human DNA polymerases, including polymerase alpha and polymerase gamma, can incorporate 2'-fluoro-deoxynucleotides into newly synthesized DNA strands.[6] The incorporation of 2-F-dATP in place of dATP disrupts the normal process of DNA replication. The presence of the fluorine atom can alter the hydrogen bonding properties and the helical structure of the DNA, leading to replication stress and the activation of DNA damage response pathways.[7]
B. Incorporation into RNA
Similarly, RNA polymerases can incorporate 2-F-ATP during transcription, leading to the synthesis of fraudulent RNA molecules.[1][8] The presence of 2-fluoroadenine in RNA can impair its processing, stability, and function in protein translation. This interference with RNA metabolism contributes significantly to the overall cytotoxicity of 2-fluorohypoxanthine.
References
- 1. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxanthine guanine phosphoribosyltransferase distorts the purine ring of nucleotide substrates and perturbs the pKa of bound xanthosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The spectrum of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency. Clinical experience based on 22 patients from 18 Spanish families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Fluoroadenine | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. Purine analog-like properties of bendamustine underlie rapid activation of DNA damage response and synergistic effects with pyrimidine analogues in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-ATP, Nucleotides as 19F-NMR probes - Jena Bioscience [jenabioscience.com]
Foreword: Navigating the Physicochemical Landscape of a Novel Purine Analog
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic fate of hypoxanthine and inosine in cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 11. Enhanced i‐Motif Stability through Consecutive 2′,2′‐Difluorocytidine Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxanthine - Wikipedia [en.wikipedia.org]
- 13. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages | Semantic Scholar [semanticscholar.org]
The Razor's Edge: A Technical History of Fluorinated Purines in Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Imperative for Fluorine
The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, a strategy born from an appreciation of the element's profound and often counterintuitive effects on molecular properties. The story of fluorinated purines is a compelling case study in this philosophy, tracing a path from fundamental chemical curiosity to life-saving therapeutics. The initial rationale for introducing fluorine, a hydrogen bioisostere (rvdW = 1.47 Å vs. 1.20 Å for H), was multifaceted and grounded in the unique physicochemical properties the C-F bond imparts[1].
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to oxidative cleavage by metabolic enzymes like cytochrome P450s. This "metabolic shielding" can dramatically increase a drug's half-life and bioavailability[2][3][4].
-
Electronic Modulation: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. When placed on the purine ring, it can significantly alter the pKa of nearby nitrogen atoms, thereby changing the molecule's ionization state at physiological pH and influencing its ability to interact with enzyme active sites or transport proteins[1][4].
-
Conformational Control: The substitution of hydrogen or a hydroxyl group with fluorine can alter the conformational preferences of the nucleoside's sugar moiety (the "sugar pucker"), which in turn affects how the molecule is recognized by polymerases and kinases[3].
-
Mimicry and Blockade: As an "isopolar and isosteric mimic" of a hydroxyl group, fluorine can engage in hydrogen bonding as an acceptor while sterically blocking sites that would otherwise be hydroxylated and lead to inactivation[1].
This strategic introduction of fluorine transforms a simple purine scaffold into a precision-guided tool, capable of potently and selectively disrupting the cellular machinery of cancer cells and viruses. This guide explores the history of this remarkable class of compounds, from their initial synthesis to their complex mechanisms of action and enduring clinical significance.
Chapter 1: The Pioneers - The First Synthesis of a Fluorinated Purine
The mid-20th century was a fertile period for antimetabolite research, with a focus on creating fraudulent nucleobases to disrupt nucleic acid synthesis in rapidly proliferating cancer cells. At the forefront of this effort was the Southern Research Institute, where John A. Montgomery and Kathleen Hewson conducted their seminal work on purine analogs. Building on established methods for purine chemistry, they turned their attention to incorporating the novel element, fluorine.
Their landmark achievement was the first synthesis of 2-fluoroadenosine, reported in 1968[1]. The key challenge was the direct introduction of fluorine onto the sensitive purine ring. They ingeniously employed a modified Balz-Schiemann reaction , a classic method for introducing fluorine onto an aromatic ring via the thermal decomposition of a diazonium fluoroborate salt. Starting from the readily available 2-aminoadenosine, they diazotized the 2-amino group and displaced it with fluorine, a critical step that opened the door to this new class of compounds.
A year later, in 1969, they published a more comprehensive study in the Journal of Medicinal Chemistry, detailing the synthesis and biological activities of various nucleosides of 2-fluoroadenine, laying the foundational structure-activity relationships for the field[2]. In parallel, they also reported the synthesis of 6-fluoropurines, further expanding the chemical toolbox[5]. These early compounds, particularly 2-fluoroadenine, demonstrated potent cytotoxicity, validating the core hypothesis that fluorination could dramatically enhance the biological activity of purine antimetabolites[6].
Chapter 2: Unraveling the Mechanism - A Multi-pronged Assault on the Cell
The profound cytotoxicity of early fluoropurines like 2-fluoroadenine begged the question: how do they work? The answer, pieced together over subsequent decades, revealed a sophisticated, multi-pronged attack on the cell's most fundamental processes. Fluorinated purine nucleosides are prodrugs; they require intracellular activation through a series of phosphorylations to exert their effect.
The mechanism, best exemplified by the clinically approved drug Fludarabine (F-ara-A), is as follows:
-
Cellular Uptake and Initial Phosphorylation: Fludarabine enters the cell via nucleoside transporters. Inside the cell, the enzyme deoxycytidine kinase (dCK) phosphorylates it to produce fludarabine monophosphate (F-ara-AMP).
-
Conversion to the Active Triphosphate: F-ara-AMP is further phosphorylated by other kinases to the active triphosphate form, F-ara-ATP .
-
Inhibition of Key Enzymes: F-ara-ATP is the primary cytotoxic species and acts as a potent inhibitor of several critical enzymes involved in DNA synthesis and repair[7]:
-
Ribonucleotide Reductase (RNR): F-ara-ATP is a powerful inhibitor of RNR, the enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), the essential building blocks for DNA[7][8]. Depletion of the dNTP pool starves the cell of the materials needed for DNA replication and repair.
-
DNA Polymerases: F-ara-ATP competes with the natural substrate, dATP, for incorporation into newly synthesized DNA strands by DNA polymerases α and ε. Once incorporated, its arabinose sugar configuration (with the 2'-hydroxyl in the "up" position) distorts the DNA helix, inhibiting further chain elongation and causing strand termination[8].
-
Other Targets: F-ara-ATP has also been shown to inhibit DNA primase and DNA ligase I, further crippling the cell's ability to replicate and repair its genome[8].
-
This combined assault—starving the cell of DNA precursors while simultaneously corrupting the DNA synthesis and repair process—creates a level of cellular stress that ultimately triggers apoptosis (programmed cell death).
Caption: Intracellular activation and mechanism of action of Fludarabine.
Chapter 3: From Bench to Bedside - The Development of Clinical Analogs
The potent but toxic nature of the first-generation compounds like 2-fluoroadenine spurred the development of second-generation analogs with improved therapeutic indices. The key innovation was to combine the fluorinated purine base with a modified sugar, arabinose, leading to the development of Fludarabine (9-β-D-Arabinofuranosyl-2-fluoroadenine, F-ara-A). This structural modification provided resistance to deamination by adenosine deaminase (ADA), an enzyme that rapidly inactivates many purine nucleosides, thereby prolonging the drug's active lifespan in the body.
Fludarabine, first synthesized in the late 1960s, became a cornerstone therapy for chronic lymphocytic leukemia (CLL) and indolent lymphomas. More recently, Clofarabine , a hybrid of fludarabine and cladribine, was developed to further enhance efficacy and stability. It is considered a second-generation purine nucleoside analog and has shown significant activity in treating pediatric acute leukemias.
The clinical success of these agents is a direct result of the foundational discoveries made decades earlier. The following table summarizes the cytotoxic activity of representative fluorinated purines against a common leukemia cell line.
| Compound | Generation | Target Cell Line | IC₅₀ (µM) | Primary Reference(s) |
| 2-Fluoroadenine | First | CEM (T-cell leukemia) | ~0.15 | [7] |
| Fludarabine | Second | HL-60 (promyelocytic leukemia) | ~5-10 | [9] (representative range) |
| Clofarabine | Second | HL-60 (promyelocytic leukemia) | ~0.03-0.1 | [10] (representative range) |
| Note: IC₅₀ values can vary significantly based on cell line, exposure time, and assay conditions. The values presented are for comparative illustration. |
Chapter 4: In the Laboratory - Key Experimental Methodologies
The trustworthiness of scientific discovery rests on the reproducibility of its methods. This section provides detailed, representative protocols for the synthesis of a foundational fluoropurine and the assay of its primary molecular target.
Experimental Protocol 1: Synthesis of 2-Fluoroadenine
This protocol is adapted from the seminal work of Montgomery and Hewson, employing a modified Schiemann reaction on a protected purine intermediate. The synthesis of the key intermediate, 6-chloro-2-fluoropurine, is a critical first step.
Workflow Diagram: Synthesis of 2-Fluoroadenine
Caption: Key steps in the synthesis of 2-Fluoroadenine.
Step-by-Step Methodology:
-
Diazotization of 2-Amino-6-chloropurine:
-
Suspend 2-amino-6-chloropurine (1.0 eq) in 48% fluoroboric acid (HBF₄).
-
Cool the suspension to 0°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is observed.
-
Stir the mixture for 1 hour at 0°C.
-
-
Schiemann Reaction (Fluoride Displacement):
-
Filter the resulting diazonium fluoroborate precipitate and wash with cold ether.
-
Carefully heat the dried solid in a flask under vacuum. The solid will decompose (often vigorously) to yield crude 2-fluoro-6-chloropurine. Causality Note: Heating the diazonium fluoroborate salt causes it to decompose, releasing N₂ gas and leaving a carbocation on the purine ring which is then attacked by the F⁻ counterion.
-
Purify the crude product by sublimation or chromatography.
-
-
Amination to 2-Fluoroadenine:
-
Dissolve the purified 2-fluoro-6-chloropurine (1.0 eq) in a sealed pressure vessel containing a saturated solution of ammonia in methanol.
-
Heat the vessel to 80-100°C for 12-16 hours. Causality Note: The C6 position of the purine is more electrophilic and susceptible to nucleophilic aromatic substitution than the C2 position. Ammonia acts as the nucleophile, displacing the chloride to form the final amine product.
-
Cool the reaction vessel, vent carefully, and evaporate the solvent under reduced pressure.
-
-
Purification and Validation:
-
Recrystallize the resulting solid from water to yield pure 2-fluoroadenine.
-
Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹⁹F NMR, Mass Spectrometry, and Melting Point). The expected outcome is a white crystalline solid with spectral data consistent with the structure of 2-fluoroadenine.
-
Experimental Protocol 2: Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol describes a standard method to determine the inhibitory potential of a compound (e.g., F-ara-ATP) on RNR activity by measuring the conversion of a radiolabeled substrate.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing MgCl₂, ATP, and a reducing agent like dithiothreitol (DTT)).
-
Prepare solutions of purified human RNR enzyme (subunits RRM1 and RRM2).
-
Prepare a solution of the substrate, [¹⁴C]-CDP (cytidine diphosphate).
-
Prepare serial dilutions of the inhibitor (e.g., F-ara-ATP) in the reaction buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, the RNR enzyme subunits, and the desired concentration of the inhibitor.
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the [¹⁴C]-CDP substrate.
-
Incubate the reaction for a fixed time (e.g., 20 minutes) at 37°C.
-
-
Reaction Quenching and Product Separation:
-
Stop the reaction by adding an equal volume of perchloric acid.
-
Neutralize the reaction with potassium hydroxide.
-
To dephosphorylate the nucleotide products to nucleosides for easier separation, add a small amount of snake venom phosphodiesterase and incubate.
-
Separate the substrate ([¹⁴C]-cytidine) from the product ([¹⁴C]-deoxycytidine) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification and Data Analysis:
-
Quantify the amount of radioactivity in the spots/peaks corresponding to the substrate and product using a scintillation counter or radiometric detector.
-
Calculate the percentage of [¹⁴C]-CDP converted to [¹⁴C]-dCDP in the presence of each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of RNR activity versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce RNR activity by 50%) by fitting the data to a dose-response curve. Self-Validation Note: The assay must include a positive control (a known RNR inhibitor like hydroxyurea) and a negative control (no inhibitor) to ensure the enzyme is active and the assay is performing as expected.
-
Conclusion and Future Directions
The discovery and development of fluorinated purines represent a triumph of rational drug design, built upon a deep understanding of chemical principles and biological pathways. From the pioneering synthetic work of Montgomery and Hewson to the elucidation of complex multi-target mechanisms of action, this class of compounds has fundamentally changed the therapeutic landscape for certain hematologic malignancies. The journey illustrates a powerful paradigm: the strategic modification of a known scaffold with fluorine can unlock unprecedented potency and confer drug-like properties.
Future research in this area continues to evolve. Efforts are focused on overcoming mechanisms of drug resistance (such as the downregulation of the activating enzyme dCK), developing more selective next-generation analogs, and exploring novel delivery systems (e.g., pronucleotide strategies) to enhance tumor targeting and minimize systemic toxicity. The history of fluorinated purines serves as both a foundational lesson and an ongoing inspiration for the next generation of medicinal chemists and drug discovery professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleosides of 2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cladribine and Fludarabine Nucleotides Induce Distinct Hexamers Defining a Common Mode of Reversible RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Fluoroadenine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide for the In Vitro Evaluation of 2-Fluorohypoxanthine: From Enzymatic Target to Cellular Activity
Introduction: Targeting Purine Salvage with Fluorinated Analogues
In the landscape of modern therapeutics, particularly in oncology and virology, the strategic design of antimetabolites remains a cornerstone of drug discovery. Fluorinated nucleosides and nucleobases represent a highly successful class of these agents, where the introduction of a fluorine atom can profoundly alter the molecule's electronic properties, metabolic stability, and enzymatic interactions.[1][2] This guide focuses on 2-fluorohypoxanthine (2-F-Hx), a synthetic analogue of the natural purine base hypoxanthine.
The central hypothesis for the activity of 2-F-Hx is its bioactivation via the purine salvage pathway.[3][4] Unlike the energy-intensive de novo synthesis of purines, the salvage pathway efficiently recycles pre-existing purine bases. A key enzyme in this pathway, Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), converts hypoxanthine and guanine into their respective nucleotide forms.[5][6] We posit that 2-F-Hx acts as a "Trojan horse," being recognized and processed by HGPRT to form fluorinated nucleotide analogues. These fraudulent nucleotides can then disrupt critical cellular processes, such as DNA and RNA synthesis, ultimately leading to cell death or inhibition of viral replication.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the systematic in vitro characterization of 2-fluorohypoxanthine, from initial enzymatic assays to cellular metabolism and functional activity studies. The methodologies described herein are designed to be self-validating, providing a robust and logical pathway to elucidate the compound's mechanism of action and therapeutic potential.
Section 1: The Hypothesized Bioactivation Pathway of 2-Fluorohypoxanthine
The efficacy of 2-F-Hx as an antimetabolite is predicated on its metabolic conversion to active, fraudulent nucleotides. This bioactivation is hypothesized to occur through the sequential action of the purine salvage and nucleotide synthesis pathways.
-
Initial Salvage by HGPRT: The primary and requisite step is the conversion of 2-fluorohypoxanthine to 2-fluoro-inosine monophosphate (2-F-IMP) by the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5][7] This reaction consumes one molecule of 5-phosphoribosyl 1-pyrophosphate (PRPP). The presence and activity of HGPRT are therefore critical determinants of cellular sensitivity to 2-F-Hx.
-
Phosphorylation to Di- and Triphosphate Forms: Following its formation, 2-F-IMP is expected to be a substrate for downstream kinases, which will sequentially phosphorylate it to 2-fluoro-inosine diphosphate (2-F-IDP) and subsequently to the active triphosphate form, 2-fluoro-inosine triphosphate (2-F-ITP).
-
Mechanism of Action: The resulting 2-F-ITP can then exert its cytotoxic or antiviral effects through several potential mechanisms, including competitive inhibition of DNA and RNA polymerases or disruption of other nucleotide-dependent enzymatic processes.[2][8]
The following diagram illustrates this proposed metabolic cascade.
Caption: Proposed metabolic activation of 2-Fluorohypoxanthine via the purine salvage pathway.
Section 2: A Phased Experimental Framework for In Vitro Analysis
A rigorous evaluation of 2-F-Hx requires a multi-faceted approach. We propose a three-phase experimental plan designed to systematically test the central hypothesis.
Phase 1: Enzymatic Target Engagement & Kinetic Analysis
Core Directive: The first step is to confirm that 2-F-Hx is indeed a substrate for the primary activating enzyme, HGPRT. This provides the foundational, mechanistic rationale for any observed cellular activity.
Protocol 1: HGPRT Enzyme Kinetics Assay
This protocol details a continuous spectrophotometric assay to determine the kinetic parameters of 2-F-Hx with purified human HGPRT. The assay measures the consumption of PRPP, which can be coupled to the oxidation of NADH via subsequent enzymatic reactions, leading to a decrease in absorbance at 340 nm.
-
Step 1: Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.4.
-
Enzyme Solution: Purified recombinant human HGPRT diluted in Assay Buffer to a working concentration (e.g., 50 nM).
-
Substrate Solutions: Prepare stock solutions of 2-F-Hx and the natural substrate hypoxanthine in a suitable solvent (e.g., DMSO or water). Prepare a stock solution of PRPP in Assay Buffer.
-
Coupling Enzymes/Reagents: Inosine monophosphate dehydrogenase (IMPDH), NADH, and diaphorase for a coupled assay system.[9]
-
-
Step 2: Assay Execution
-
Set up a 96-well UV-transparent plate.
-
To each well, add 50 µL of Assay Buffer containing the coupling enzymes and NADH.
-
Add 25 µL of varying concentrations of 2-F-Hx (or hypoxanthine for a positive control) to achieve a final concentration range that brackets the expected Km (e.g., 0.1 µM to 100 µM).
-
Initiate the reaction by adding 25 µL of a solution containing both HGPRT and a fixed, saturating concentration of PRPP (e.g., 500 µM).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Step 3: Data Analysis
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate concentration.
-
Plot the reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
-
Self-Validation System:
-
Positive Control: Run the assay in parallel with the natural substrate, hypoxanthine. The resulting kinetic parameters should align with published values.
-
Negative Controls: Include wells with no HGPRT enzyme and wells with no 2-F-Hx/hypoxanthine to ensure the observed activity is enzyme- and substrate-dependent.
-
| Parameter | 2-Fluorohypoxanthine | Hypoxanthine (Control) |
| Km (µM) | Experimental Value | Experimental Value |
| Vmax (relative) | Experimental Value | 100% |
| kcat/Km | Calculated Value | Calculated Value |
| Table 1: Template for Summarizing HGPRT Kinetic Data. |
Phase 2: Cellular Metabolism and Metabolite Identification
Core Directive: Once established as an HGPRT substrate, the next critical step is to demonstrate that 2-F-Hx is taken up by intact cells and converted into its predicted nucleotide metabolites. This bridges the gap between enzymatic activity and a cellular effect.
Protocol 2: LC-MS/MS Analysis of 2-F-Hx Metabolites in Intact Cells
This protocol uses high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify 2-F-Hx and its phosphorylated metabolites from cell extracts.
-
Step 1: Cell Culture and Treatment
-
Seed a human cell line with known high HGPRT expression (e.g., HT116 colon cancer cells) in 6-well plates and grow to ~80-90% confluency.[10]
-
As a crucial negative control, use a matched HGPRT-deficient cell line (e.g., derived by CRISPR/Cas9 knockout or from Lesch-Nyhan patient fibroblasts).[11][12]
-
Treat the cells with 2-F-Hx at a relevant concentration (e.g., 5-10x the anticipated IC50 value) for various time points (e.g., 2, 8, 24 hours).
-
-
Step 2: Metabolite Extraction
-
Aspirate the media and quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.
-
-
Step 3: LC-MS/MS Analysis
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 water:methanol).
-
Inject the sample onto an appropriate HPLC column (e.g., a HILIC or ion-exchange column suitable for separating polar, phosphorylated compounds).
-
Use a mass spectrometer operating in negative ion mode to detect the parent compound and its predicted metabolites (2-F-IMP, 2-F-IDP, 2-F-ITP) based on their calculated exact masses.
-
Use tandem MS (MS/MS) to fragment the parent ions and confirm their identity based on characteristic fragmentation patterns (e.g., loss of the ribose-phosphate moiety).[13]
-
-
Data Interpretation: The presence of 2-F-IMP, 2-F-IDP, and 2-F-ITP peaks in the HGPRT-positive cells, and their absence or significant reduction in the HGPRT-deficient cells, provides direct evidence of the proposed bioactivation pathway.
Caption: Experimental workflow for cellular metabolite identification of 2-Fluorohypoxanthine.
Phase 3: Biological Activity Assessment
Core Directive: The final phase quantifies the functional consequence of 2-F-Hx bioactivation. This involves measuring its impact on cell viability (cytotoxicity) or other specific biological endpoints like viral replication.
Protocol 3: Multiplexed Cytotoxicity Assay (Live/Dead Cell Determination)
This protocol uses a fluorogenic assay to simultaneously measure the number of viable and dead cells in a population, providing a more nuanced view of cytotoxicity than metabolic assays (e.g., MTT) alone, which can be confounded by treatment-induced changes in metabolic rate.[14][15]
-
Step 1: Cell Seeding
-
Using the same HGPRT-positive and HGPRT-deficient cell lines from Phase 2, seed cells into opaque-walled 96-well plates at a predetermined optimal density.
-
Allow cells to attach and resume growth for 24 hours.
-
-
Step 2: Compound Treatment
-
Prepare a 10-point serial dilution of 2-F-Hx in culture medium.
-
Treat the cells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and maximum-kill (e.g., a known cytotoxic agent or digitonin) controls.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
-
Step 3: Assay Measurement
-
Equilibrate the plate and assay reagents (e.g., Promega MultiTox-Fluor) to room temperature.
-
Add the assay reagent, which contains two distinct protease substrates, to all wells. One substrate (GF-AFC) is cell-permeant and is cleaved by a live-cell protease to generate a fluorescent signal (e.g., 400Ex/505Em), measuring viable cells. The other substrate (bis-AAF-R110) is cell-impermeant and is cleaved by proteases released from dead cells, generating a different fluorescent signal (e.g., 485Ex/520Em).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Read the fluorescence on a multi-mode plate reader using the appropriate filter sets.
-
-
Step 4: Data Analysis
-
Normalize the fluorescence data for both live and dead cells to the vehicle (0% effect) and maximum-kill (100% effect) controls.
-
Plot the normalized data against the log of the compound concentration.
-
Use a four-parameter logistic regression model to calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
-
Causality and Validation: A significantly lower IC50 value in the HGPRT-positive cell line compared to the HGPRT-deficient line is the definitive validation of the proposed mechanism of action. This differential sensitivity demonstrates that the cytotoxicity is dependent on the enzymatic activation of 2-F-Hx.
| Cell Line | Genotype | 2-F-Hx IC50 (µM) |
| HT116 | HGPRT-positive | Experimental Value |
| HT116-HPRT-KO | HGPRT-negative | Experimental Value |
| CCRF-CEM | HGPRT-positive | Experimental Value |
| Table 2: Template for Summarizing Cytotoxicity Data. |
Conclusion
This technical guide outlines a logical and scientifically rigorous progression for the in vitro investigation of 2-fluorohypoxanthine. By systematically moving from enzymatic characterization to cellular metabolism and finally to functional assays, researchers can build a comprehensive data package that not only defines the compound's potency but also deeply elucidates its mechanism of action. The inclusion of genetically matched HGPRT-positive and -negative cell lines is a critical design element that provides an unequivocal link between target engagement and cellular effect. This structured approach ensures that the resulting data is robust, interpretable, and provides a solid foundation for further preclinical and clinical development of 2-fluorohypoxanthine as a potential therapeutic agent.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]
- 8. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorogenic, Subsingle-Turnover Monitoring of Enzymatic Reactions Involving NAD(P)H Provides a Generalized Platform for Directed Ultrahigh-Throughput Evolution of Biocatalysts in Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro metabolite identification using fast gradient high performance liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. AID 960 - MultiTox-Fluor Cytotoxicity Assay - LYMP1-002 - Dead Cells - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analysis of 2-Fluorohypoxanthine
Abstract
The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical and pharmacological properties.[1][2][3] 2-Fluorohypoxanthine, a fluorinated analog of the naturally occurring purine hypoxanthine, is a molecule of significant interest for researchers in drug development due to its potential as an antimetabolite or a modulator of purine-dependent biological pathways. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive framework for the structural analysis of 2-fluorohypoxanthine, detailing the requisite experimental protocols and computational approaches. We will explore the synergistic application of spectroscopic and crystallographic techniques to construct a holistic and validated structural model of this intriguing molecule.
Introduction: The Significance of Fluorinated Purine Analogs
Purine analogs have long been a fertile ground for the development of antiviral and anticancer agents. The introduction of a fluorine atom, the most electronegative element, into a purine scaffold can dramatically alter its biological activity.[2][3] This is attributable to several factors, including:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby protons, influencing the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by oxidative enzymes. This can lead to an extended biological half-life and improved pharmacokinetic profiles.[1][2]
-
Altered Binding Interactions: The substitution of a hydrogen atom with a fluorine atom, despite the minimal steric perturbation, can lead to unique intermolecular interactions, including favorable electrostatic and dipole interactions within protein binding pockets.[1][2]
2-Fluorohypoxanthine, by virtue of its close structural resemblance to hypoxanthine, is poised to interact with a variety of enzymes involved in purine metabolism. However, the presence of the fluorine atom at the 2-position is expected to significantly modify these interactions. A detailed structural elucidation is therefore the critical first step in understanding its biological potential.
Synthesis and Purification of 2-Fluorohypoxanthine
While a detailed exposition of the synthetic chemistry is beyond the scope of this guide, a reliable and scalable synthesis is a prerequisite for comprehensive structural analysis. Several synthetic routes to fluorinated purines have been reported in the literature, often involving multi-step procedures. A common strategy involves the use of fluorinated building blocks in the construction of the heterocyclic ring system.[4]
For the purposes of structural analysis, it is imperative to obtain a highly pure, crystalline sample of 2-fluorohypoxanthine. The final product should be purified by recrystallization from a suitable solvent system to yield single crystals of sufficient quality for X-ray diffraction studies. The purity of the bulk sample should be verified by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure, connectivity, and electronic environment of 2-fluorohypoxanthine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorinated compound like 2-fluorohypoxanthine, a multi-nuclear NMR approach is essential.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number and connectivity of the proton environments in the molecule. Based on the structure of hypoxanthine, we can predict the presence of signals corresponding to the C8-H proton and the N-H protons. The chemical shift of the C8-H proton will be influenced by the electron-withdrawing fluorine atom at the 2-position.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Fluorohypoxanthine in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| C8-H | 8.0 - 8.5 | Singlet |
| N1-H | 12.0 - 13.0 | Broad Singlet |
| N7-H/N9-H | 13.0 - 14.0 | Broad Singlet |
Note: These are predicted values and may vary depending on the solvent and concentration.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for 2-Fluorohypoxanthine in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling Constant (Hz) |
| C2 | 155 - 165 | ¹JCF ≈ 200 - 300 |
| C4 | 145 - 155 | ²JCF ≈ 15 - 25 |
| C5 | 115 - 125 | ³JCF ≈ 5 - 15 |
| C6 | 150 - 160 | ³JCF ≈ 5 - 15 |
| C8 | 135 - 145 | ⁴JCF ≈ 0 - 5 |
Note: These are predicted values and may vary depending on the solvent and concentration.
3.1.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[5][6][7] The chemical shift of the fluorine atom in 2-fluorohypoxanthine will be indicative of its electronic environment within the purine ring.
Table 3: Predicted ¹⁹F NMR Chemical Shift for 2-Fluorohypoxanthine
| Nucleus | Reference Compound | Predicted Chemical Shift (ppm) |
| ¹⁹F | CFCl₃ | -110 to -130 |
Note: The chemical shift is highly dependent on the reference standard used.[8]
3.1.4. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-fluorohypoxanthine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in sharp singlets for each carbon, unless it is coupled to fluorine.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals and to confirm the connectivity, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of 2-fluorohypoxanthine and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement, which can be used to confirm the molecular formula.
3.2.1. Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of 2-fluorohypoxanthine in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretical exact mass of C₅H₃FN₄O (154.0291).
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The purine ring system of 2-fluorohypoxanthine contains a conjugated π-system, which will give rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the fluorine substituent and the pH of the solution.
3.3.1. Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a series of dilute solutions of 2-fluorohypoxanthine in a buffered aqueous solution at different pH values (e.g., pH 2, 7, and 10).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra from approximately 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) at each pH. The pH-dependent shifts in λmax can provide information about the pKa of the molecule.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide valuable structural information, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[9][10][11] This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 2-fluorohypoxanthine of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, or by vapor diffusion.
-
Crystal Mounting: Carefully select a single crystal and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data using a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.
Table 4: Expected Crystallographic Data for 2-Fluorohypoxanthine
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic (common for purines) |
| Space Group | Centrosymmetric or non-centrosymmetric |
| Bond Lengths | C-F: ~1.35 Å; C-N, C-C, N-N bonds consistent with purine structure |
| Bond Angles | Consistent with a planar purine ring system |
| Intermolecular Interactions | Hydrogen bonding network involving N-H and C=O groups, π-π stacking |
Computational Modeling: In Silico Insights
Computational chemistry provides a powerful complementary approach to experimental methods for structural analysis.[1] Quantum mechanical calculations can be used to predict the geometry, electronic properties, and spectroscopic parameters of 2-fluorohypoxanthine.
Methodology: Density Functional Theory (DFT) Calculations
-
Model Building: Construct an initial 3D model of 2-fluorohypoxanthine.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Property Calculations: Following optimization, calculate various properties such as:
-
NMR chemical shifts (GIAO method)
-
Vibrational frequencies (for comparison with IR/Raman data)
-
Molecular electrostatic potential (to visualize charge distribution)
-
Frontier molecular orbitals (HOMO/LUMO) to understand reactivity.
-
The calculated parameters can be compared with the experimental data to validate the computational model and to gain deeper insights into the electronic structure of the molecule.
Biological Context and Future Directions
The structural data obtained from the aforementioned analyses will be instrumental in understanding the biological activity of 2-fluorohypoxanthine. For instance, the precise geometry of the molecule can be used in molecular docking studies to predict its binding mode to target enzymes.[12] The determined pKa values will inform its behavior in physiological environments. Future studies should aim to co-crystallize 2-fluorohypoxanthine with its biological targets to directly visualize the binding interactions and to guide the design of more potent and selective inhibitors.
Conclusion
The structural analysis of 2-fluorohypoxanthine is a multi-faceted endeavor that requires the integration of various spectroscopic, crystallographic, and computational techniques. This guide has outlined a comprehensive and self-validating workflow for the complete structural elucidation of this and other fluorinated purine analogs. The resulting detailed structural information is not merely an academic exercise but a critical component in the rational design and development of new therapeutic agents. By understanding the intricate structural details of 2-fluorohypoxanthine, researchers can unlock its full potential in the realm of drug discovery.
References
- 1. Influence of a fluorobenzene nucleobase analogue on the conformational flexibility of RNA studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. colorado.edu [colorado.edu]
- 9. azolifesciences.com [azolifesciences.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of X-ray crystallographic methods in the design of purine nucleoside phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Analytical Strategies for the Quantification of 2-Fluorohypoxanthine
Abstract
This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the detection and quantification of 2-fluorohypoxanthine, a fluorinated purine analog of significant interest in pharmaceutical research. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), covering sample preparation, chromatographic separation, and detection parameters. Additionally, we discuss the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful quantitative tool. The methodologies described herein are designed to be robust, reproducible, and fit for purpose in a drug development setting, from discovery to clinical applications.
Introduction: The Analytical Imperative for 2-Fluorohypoxanthine
2-Fluorohypoxanthine is a synthetic purine analog that, like many fluorinated nucleosides, holds potential as a therapeutic agent, particularly in antiviral and anticancer research. The incorporation of a fluorine atom can significantly alter the molecule's metabolic stability, cellular uptake, and mechanism of action compared to its endogenous counterpart, hypoxanthine. Consequently, the ability to accurately and sensitively measure concentrations of 2-fluorohypoxanthine in complex biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies.
This application note is structured to provide both the foundational principles and the practical, step-by-step protocols for the successful analysis of 2-fluorohypoxanthine. We emphasize a rationale-driven approach to method development, ensuring that the "why" behind each step is as clear as the "how."
Core Analytical Workflows: A Comparative Overview
The choice of analytical technique for 2-fluorohypoxanthine is contingent on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a summary of the primary techniques discussed in this guide.
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Quantification in simpler matrices (e.g., bulk drug substance, formulation analysis). | Cost-effective, robust, widely available. | Limited sensitivity and selectivity in complex biological matrices. |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | Quantification in complex biological matrices (e.g., plasma, tissue, cell lysates). | High sensitivity (pg/mL), high selectivity, structural confirmation. | Higher equipment cost and complexity. |
| ¹⁹F NMR | Nuclear Magnetic Resonance spectroscopy focused on the ¹⁹F nucleus. | Absolute quantification of pure substances, structural elucidation. | High specificity, no need for a reference standard of the analyte.[1][2] | Low sensitivity, not suitable for trace analysis in complex mixtures. |
Sample Preparation: The Foundation of Reliable Quantification
The goal of sample preparation is to extract 2-fluorohypoxanthine from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[3]
Protein Precipitation (for Plasma/Serum)
This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.
Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of 2-fluorohypoxanthine).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for further processing or direct injection (if using LC-MS/MS).
Causality: Acetonitrile is a water-miscible organic solvent that disrupts the solvation of proteins, causing them to aggregate and precipitate. The use of a cold solvent helps to ensure complete precipitation.
Solid-Phase Extraction (SPE) for Enhanced Purity
For cleaner samples and improved sensitivity, particularly for HPLC-UV analysis, a solid-phase extraction step following protein precipitation is recommended.
Protocol:
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the 2-fluorohypoxanthine with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Causality: SPE provides a more rigorous cleanup by utilizing specific interactions between the analyte and the solid phase, effectively removing salts and other matrix components that can interfere with the analysis.[3]
HPLC-UV Method for 2-Fluorohypoxanthine Analysis
This method is ideal for the analysis of 2-fluorohypoxanthine in less complex matrices or when high sensitivity is not a primary concern.
Rationale for Method Parameters
-
Column: A C18 reversed-phase column is a suitable choice for retaining a polar molecule like 2-fluorohypoxanthine.[4]
-
Mobile Phase: A gradient of a volatile buffer (e.g., ammonium formate or acetate) and an organic modifier (acetonitrile or methanol) is used to achieve good peak shape and resolution. The pH of the mobile phase should be considered based on the pKa of 2-fluorohypoxanthine to ensure it is in a single ionic form.
-
Detection Wavelength: Hypoxanthine has a UV absorbance maximum around 250 nm.[5] The introduction of a fluorine atom is not expected to significantly shift this wavelength. Therefore, a detection wavelength of 252 nm is a logical starting point, which should be confirmed by measuring the UV spectrum of a pure standard.
Detailed HPLC-UV Protocol
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 30% B
-
10-12 min: 30% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 2% B
-
15-20 min: 2% B (re-equilibration)
-
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: 252 nm.
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for 2-fluorohypoxanthine analysis.
LC-MS/MS Method for High-Sensitivity Quantification
For bioanalytical applications requiring low limits of quantification, LC-MS/MS is the gold standard.[6][7]
Rationale for Method Parameters
-
Ionization: Electrospray ionization (ESI) in positive mode is generally effective for purine analogs, as the basic nitrogen atoms are readily protonated.
-
Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. For 2-fluorohypoxanthine (C₅H₃FN₄O, MW ≈ 154.1), a plausible precursor ion would be the protonated molecule [M+H]⁺ at m/z 155.1. The fragmentation pattern would need to be determined by infusing a pure standard, but a likely product ion would result from the loss of the fluorinated imidazole ring portion.
Detailed LC-MS/MS Protocol
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 1% B
-
0.5-3.0 min: 1% to 50% B
-
3.0-3.5 min: 50% to 95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95% to 1% B
-
4.1-5.0 min: 1% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer Settings:
-
Ion Source: ESI, Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical):
-
2-Fluorohypoxanthine: m/z 155.1 -> 110.1 (Quantifier), m/z 155.1 -> 94.1 (Qualifier)
-
Internal Standard (e.g., ¹³C,¹⁵N₃-2-Fluorohypoxanthine): m/z 159.1 -> 114.1
-
-
LC-MS/MS Workflow Diagram
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Fluorohypoxanthine in Human Plasma by LC-MS/MS: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive framework for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-fluorohypoxanthine in human plasma. 2-Fluorohypoxanthine is a principal metabolite of 2-fluoroadenine, an anti-cancer agent. Accurate measurement of this metabolite is crucial for pharmacokinetic and drug metabolism studies. This document offers a detailed protocol, from sample preparation to data analysis, grounded in established bioanalytical principles and supported by authoritative references. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving fluorinated purine analogs.
Introduction: The Significance of 2-Fluorohypoxanthine Quantification
2-Fluoroadenine (F-Ade) is a purine analog with potent anti-neoplastic properties, particularly in the context of gene-directed enzyme prodrug therapy.[1] Following administration, 2-fluoroadenine is metabolized in vivo, with one of the key metabolic pathways involving its conversion to 2-fluorohypoxanthine. The accurate quantification of 2-fluorohypoxanthine in biological matrices, such as plasma, is paramount for elucidating the pharmacokinetic profile of 2-fluoroadenine, understanding its metabolic fate, and assessing patient exposure to its metabolites.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and specificity.[2] This application note details a robust LC-MS/MS protocol for the determination of 2-fluorohypoxanthine in human plasma, addressing the specific challenges associated with the analysis of polar, fluorinated purine analogs.
Experimental Workflow Overview
The analytical workflow is designed to ensure accuracy, precision, and high-throughput capabilities. It encompasses sample preparation via protein precipitation, chromatographic separation using reversed-phase liquid chromatography, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Caption: Workflow for 2-fluorohypoxanthine analysis.
Detailed Protocols and Methodologies
Materials and Reagents
-
2-Fluorohypoxanthine analytical standard
-
2-Fluorohypoxanthine-¹³C₂,¹⁵N-labeled internal standard (or a suitable structural analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[3]
Protocol:
-
Thaw frozen human plasma samples on ice.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Vortex the samples for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Reversed-phase chromatography is a common and effective technique for the separation of purine analogs.[4][5] A C18 column is a suitable choice for retaining and separating 2-fluorohypoxanthine from other plasma components.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 60 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.[6] The instrument is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Rationale for Predicted MRM Transitions: The exact mass of 2-fluorohypoxanthine (C₅H₃FN₄O) is 154.0291 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 155.0. The fragmentation of the related compound, hypoxanthine (m/z 137), typically involves the loss of the imidazole ring portion.[1] Based on this, we can predict the major product ions for 2-fluorohypoxanthine.
Caption: Predicted fragmentation of 2-fluorohypoxanthine.
MS/MS Parameters (Predicted):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | 2-Fluorohypoxanthine |
| Precursor Ion (Q1) | 155.0 m/z |
| Product Ion (Q3) - Quantifier | 114.0 m/z |
| Product Ion (Q3) - Qualifier | 97.0 m/z |
| Internal Standard | 2-Fluorohypoxanthine-¹³C₂,¹⁵N |
| Precursor Ion (Q1) | 158.0 m/z (example for +3 Da) |
| Product Ion (Q3) | 117.0 m/z |
Note: Collision energy and other compound-specific parameters should be optimized by infusing a standard solution of 2-fluorohypoxanthine.
Method Validation
The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[5][7][8] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements.
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions.
Data Analysis and Quantification
The concentration of 2-fluorohypoxanthine in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS analysis of 2-fluorohypoxanthine in human plasma. The described methodology, from sample preparation to data analysis, is designed to be robust, sensitive, and suitable for high-throughput applications in a drug development setting. Proper method validation is essential to ensure the generation of reliable data for pharmacokinetic and metabolic studies of 2-fluoroadenine and other related fluorinated purine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Mass fragmentographic determination of xanthine and hypoxanthine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymdb.ca [ymdb.ca]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of hypoxanthine and lactic acid levels in vitreous humor for the estimation of post-mortem interval (PMI) using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fluorinated Purine Analogs
Introduction: The Critical Role of Fluorinated Purine Analogs and the Analytical Imperative
Fluorinated purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. The strategic incorporation of fluorine atoms into the purine scaffold can dramatically alter the molecule's metabolic stability, biological activity, and pharmacokinetic profile. Consequently, the ability to accurately and sensitively quantify these compounds and their metabolites in complex biological matrices is paramount for drug discovery, development, and clinical monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose. However, the inherent polarity and low volatility of purine analogs present a significant challenge for direct GC-MS analysis. This application note provides a comprehensive, field-proven protocol for the robust analysis of fluorinated purine analogs by GC-MS, with a focus on the critical step of derivatization to enhance volatility and chromatographic performance. The methodologies detailed herein are designed to ensure scientific integrity through a self-validating system, grounded in established analytical principles.
Core Principle: Overcoming Polarity through Silylation
The primary obstacle in the GC-MS analysis of purine analogs is their polarity, stemming from the presence of active hydrogen atoms in hydroxyl (-OH) and amino (-NH2) functional groups. These groups lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet. To circumvent these issues, derivatization is an essential sample preparation step.[1][2]
Silylation is the most common and effective derivatization technique for this class of compounds.[3] It involves the replacement of active hydrogens with a nonpolar trimethylsilyl (TMS) group. This process dramatically increases the volatility and thermal stability of the analyte, making it amenable to GC separation.[4]
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a comprehensive workflow for the analysis of a generic fluorinated purine analog from a biological matrix, such as plasma.
Sample Preparation: Isolating the Analytes of Interest
The initial step involves the extraction of the fluorinated purine analog from the biological matrix. This is crucial for removing interfering substances like proteins and salts that can damage the GC column and ion source.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution (a structurally similar, stable isotope-labeled analog is recommended)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Protocol:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Complete removal of the solvent is critical as moisture can interfere with the subsequent derivatization step.
Derivatization: The Silylation Reaction
This two-step process first protects ketone groups through methoximation, followed by the silylation of active hydrogens.
Materials:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried sample extract. Vortex briefly and heat at 60°C for 30 minutes. This step converts any keto groups to their methoxime derivatives, preventing tautomerization and the formation of multiple derivative peaks.
-
Silylation: After cooling to room temperature, add 80 µL of MSTFA + 1% TMCS to the vial. Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes. This reaction silylates hydroxyl, amino, and carboxyl groups.
-
Cool the sample to room temperature before GC-MS analysis.
Diagram of the Silylation Derivatization Workflow:
Caption: Workflow for the preparation and derivatization of fluorinated purine analogs for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis of silylated fluorinated purine analogs. Optimization may be required based on the specific analyte and instrument.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A nonpolar column is suitable for the analysis of nonpolar TMS derivatives.[2] |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for enhanced sensitivity. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 100°C (hold 2 min), Ramp 1: 15°C/min to 250°C, Ramp 2: 30°C/min to 320°C (hold 5 min) | A programmed temperature gradient is necessary to separate analytes with different volatilities and to elute the derivatized purine analogs effectively. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | A standard energy that provides consistent and extensive fragmentation for library matching. |
| Source Temperature | 230°C | Balances efficient ionization with minimizing thermal degradation in the source. |
| Quadrupole Temperature | 150°C | Maintains consistent mass analysis. |
| Scan Mode | Full Scan (m/z 50-650) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. | Full scan provides comprehensive spectral data for identification, while SIM mode offers higher sensitivity and selectivity for quantification by monitoring characteristic ions. |
Data Presentation and Interpretation: Understanding the Mass Spectra
The mass spectra of silylated fluorinated purine analogs are characterized by specific fragmentation patterns that are crucial for their identification.
Expected Fragmentation Patterns:
-
Molecular Ion (M+•): The molecular ion peak may be present, but often with low abundance.
-
Loss of a Methyl Group ([M-15]+): A common fragmentation pathway for TMS derivatives, resulting from the loss of a methyl radical from a TMS group.
-
Characteristic TMS Fragment Ions: The presence of ions at m/z 73 ([Si(CH3)3]+) and 147 ([Si2O(CH3)5]+) are indicative of silylated compounds.[5]
-
Fluorine-Containing Fragments: The presence of fluorine will influence the mass of fragments containing that portion of the molecule. The isotopic pattern of these fragments will not be significantly altered unless other halogens are present.
-
Purine Ring Fragmentation: Cleavage of the purine ring can lead to the loss of neutral molecules such as HCN (27 Da).[6]
Table of Expected Ions for a Hypothetical Silylated Fluorinated Purine Analog (e.g., Di-TMS-Fluoroguanine):
| Ion | m/z (example) | Description |
| [M]+• | 313 | Molecular Ion |
| [M-15]+ | 298 | Loss of a methyl group from a TMS moiety |
| [M-73]+ | 240 | Loss of a TMS group |
| [Si(CH3)3]+ | 73 | Trimethylsilyl cation (characteristic) |
| Purine Fragment | Varies | Fragments resulting from the cleavage of the purine ring |
Diagram of a Generalized Fragmentation Pathway:
Caption: Generalized EI fragmentation pathways for a di-silylated fluoropurine analog.
Method Validation: Ensuring Trustworthiness and Reliability
For quantitative applications, particularly in drug development and clinical settings, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples.
-
Linearity and Range: The method should be linear over a defined concentration range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate).
Conclusion: A Robust Framework for the Analysis of Fluorinated Purine Analogs
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of fluorinated purine analogs. The cornerstone of this methodology is the effective use of silylation derivatization to overcome the challenges posed by the polarity of these compounds. By following the outlined steps for sample preparation, derivatization, and instrumental analysis, researchers, scientists, and drug development professionals can achieve reliable, sensitive, and accurate quantification of this important class of therapeutic agents. The principles of method validation described herein are essential for ensuring the integrity and trustworthiness of the generated data, which is critical for advancing pharmaceutical research and development.
References
Application Notes and Protocols for the Characterization of 2-Fluorohypoxanthine as a Substrate for Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the enzymatic characterization of 2-fluorohypoxanthine as a substrate for xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine and xanthine.[1][2][3] The introduction of a fluorine atom at the C2 position of the purine ring presents an interesting modification for studying enzyme-substrate interactions and for the development of novel therapeutic agents. This document outlines the presumed enzymatic reaction, provides detailed protocols for determining the kinetic parameters (Km and Vmax), and offers guidance on data analysis and interpretation.
Introduction to Xanthine Oxidase and Purine Analogs
Xanthine oxidase (EC 1.17.3.2) is a complex molybdo-flavoprotein that plays a pivotal role in the metabolic pathway of purines.[3] It catalyzes the hydroxylation of hypoxanthine to xanthine, and subsequently, the hydroxylation of xanthine to uric acid.[1][2] This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide, under certain conditions.[4] Due to its role in uric acid production, xanthine oxidase is a key target for the treatment of hyperuricemia and gout.[3]
The study of purine analogs as substrates or inhibitors of xanthine oxidase is of great interest in drug development and for understanding the enzyme's active site and catalytic mechanism.[5][6] Fluorinated purines, such as 2-fluorohypoxanthine, are of particular interest due to the unique properties of the fluorine atom, including its high electronegativity and small size, which can significantly alter the electronic properties of the purine ring and its interaction with the enzyme.
These notes will guide researchers through the process of characterizing the interaction between 2-fluorohypoxanthine and xanthine oxidase, a critical step in evaluating its potential as a novel substrate or a modulator of purine metabolism.
The Proposed Enzymatic Reaction
Based on the known mechanism of xanthine oxidase with its natural substrate, hypoxanthine, it is hypothesized that 2-fluorohypoxanthine will undergo a similar hydroxylation reaction. The enzyme is expected to catalyze the hydroxylation at the C-8 position of the purine ring, leading to the formation of 2-fluoroxanthine.
The proposed reaction is as follows:
2-Fluorohypoxanthine + H₂O + O₂ → 2-Fluoroxanthine + H₂O₂
This reaction can be monitored spectrophotometrically by observing the increase in absorbance at a wavelength characteristic of the product, 2-fluoroxanthine. The exact wavelength of maximum absorbance for 2-fluoroxanthine should be determined experimentally, but it is expected to be in the range of 270-300 nm, similar to other purine derivatives.
Caption: Proposed enzymatic conversion of 2-fluorohypoxanthine to 2-fluoroxanthine by xanthine oxidase.
Experimental Protocols
This section provides a detailed protocol for determining the steady-state kinetic parameters of 2-fluorohypoxanthine with xanthine oxidase using a UV-Vis spectrophotometric assay.
Materials and Reagents
-
Xanthine Oxidase: From bovine milk (Sigma-Aldrich or equivalent). Prepare a stock solution in phosphate buffer.
-
2-Fluorohypoxanthine: Synthesized or commercially sourced. Prepare a stock solution in a suitable solvent (e.g., DMSO or dilute NaOH) and then dilute in phosphate buffer.
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
DMSO (Dimethyl Sulfoxide): For dissolving 2-fluorohypoxanthine if necessary.
-
96-well UV-transparent microplates or quartz cuvettes.
-
UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at the desired wavelength.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the kinetic analysis.
Caption: Experimental workflow for the kinetic analysis of 2-fluorohypoxanthine with xanthine oxidase.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare a stock solution of xanthine oxidase (e.g., 1 unit/mL) in the phosphate buffer. Store on ice.
-
Prepare a stock solution of 2-fluorohypoxanthine (e.g., 10 mM) in a minimal amount of DMSO or 0.1 M NaOH, and then dilute with the phosphate buffer.
-
-
Determination of the Wavelength of Maximum Absorbance (λmax) for the Product:
-
Incubate a high concentration of 2-fluorohypoxanthine with an excess of xanthine oxidase to ensure complete conversion to the product.
-
Scan the absorbance of the reaction mixture from 230 nm to 350 nm to identify the λmax of the product, 2-fluoroxanthine. This wavelength will be used for the kinetic assay.
-
-
Enzyme Activity Assay:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 200 µL (for a 96-well plate) or 1 mL (for a cuvette).
-
Prepare a reaction mixture containing the phosphate buffer and varying concentrations of 2-fluorohypoxanthine (e.g., from 0.1 to 10 times the expected Km).
-
Include a blank for each substrate concentration containing the buffer and substrate, but no enzyme.
-
Equilibrate the reaction mixtures at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, fixed amount of xanthine oxidase solution (e.g., 10-20 µL of a diluted stock to give a final concentration of 0.01-0.05 units/mL).
-
Immediately start monitoring the increase in absorbance at the predetermined λmax for 5-10 minutes, taking readings every 15-30 seconds.
-
Data Analysis and Interpretation
Calculation of Initial Velocity (v₀)
The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Rate (ΔAbs/min): Calculate the slope of the initial linear phase of the reaction.
-
Initial Velocity (v₀): Convert the rate from ΔAbs/min to µmol/min/mL using the Beer-Lambert law (v₀ = (ΔAbs/min) / (ε × l)), where:
-
ε is the molar extinction coefficient of the product (2-fluoroxanthine) at the λmax (in M⁻¹cm⁻¹). This needs to be determined experimentally.
-
l is the path length of the cuvette or the well (in cm).
-
Determination of Kinetic Parameters (Km and Vmax)
The kinetic parameters are determined by fitting the initial velocity data to the Michaelis-Menten equation:
v₀ = (Vmax × [S]) / (Km + [S])
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration ([S]). The data should follow a hyperbolic curve.
-
Vmax is the maximum velocity at saturating substrate concentrations.
-
Km is the substrate concentration at which the reaction velocity is half of Vmax.
-
-
Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, a double reciprocal plot of 1/v₀ versus 1/[S] can be generated.
-
The y-intercept is equal to 1/Vmax.
-
The x-intercept is equal to -1/Km.
-
The slope is Km/Vmax.
-
Data Presentation
The determined kinetic parameters for 2-fluorohypoxanthine should be compared with those of the natural substrate, hypoxanthine, to understand the effect of the fluorine substitution.
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Hypoxanthine | [Experimental Value] | [Experimental Value] |
| 2-Fluorohypoxanthine | [Experimental Value] | [Experimental Value] |
Note: The values for hypoxanthine can be found in the literature or determined experimentally under the same conditions for a direct comparison. Literature values for the Km of hypoxanthine with xanthine oxidase are in the micromolar range.[7][8]
Understanding Potential Inhibition
It is possible that 2-fluorohypoxanthine or its product, 2-fluoroxanthine, may also act as an inhibitor of xanthine oxidase. Further experiments, such as pre-incubating the enzyme with the compound before adding the natural substrate, can be performed to investigate any inhibitory effects. The following diagram illustrates the principle of competitive inhibition, which is common for substrate analogs.
Caption: Diagram of competitive inhibition where the inhibitor binds to the same active site as the substrate.
Conclusion
These application notes provide a framework for the systematic investigation of 2-fluorohypoxanthine as a substrate for xanthine oxidase. By following the outlined protocols, researchers can determine the key kinetic parameters that define this interaction. This information is crucial for understanding the structure-activity relationship of fluorinated purines with xanthine oxidase and for the potential development of new therapeutic agents targeting purine metabolism. The experimental findings will contribute valuable data to the fields of enzymology, drug discovery, and metabolic research.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The impact of xanthine oxidase (XO) on hemolytic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Experimental Protocol for the Synthesis of 2-Fluorohypoxanthine: A Detailed Guide for Researchers
This comprehensive application note provides a detailed experimental protocol for the synthesis of 2-fluorohypoxanthine, a valuable purine analog for research and development in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. The protocol is based on a modified Balz-Schiemann reaction, a robust method for the introduction of fluorine into aromatic systems.
Introduction: The Significance of 2-Fluorohypoxanthine
Fluorinated organic molecules are of paramount importance in modern drug discovery, with a significant percentage of new pharmaceuticals containing at least one fluorine atom. The introduction of fluorine can dramatically alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. 2-Fluorohypoxanthine, as a fluorinated analog of the naturally occurring purine hypoxanthine, serves as a critical building block for the synthesis of novel therapeutic agents, particularly in the fields of antiviral and anticancer research. Its structural similarity to endogenous purines allows it to interact with biological systems, while the fluorine substitution provides unique properties for drug design.
Synthetic Strategy: The Balz-Schiemann Reaction
The synthesis of 2-fluorohypoxanthine is achieved through a well-established synthetic transformation known as the Balz-Schiemann reaction.[1][2] This reaction facilitates the conversion of a primary aromatic amine to an aryl fluoride. In this protocol, the starting material is 2,6-diaminopurine. The key steps involve the selective diazotization of the 2-amino group, followed by a fluoro-dediazoniation in the presence of a fluoride source.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of 2-fluorohypoxanthine.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2,6-Diaminopurine | ≥98% | Commercially Available | Starting material. |
| Hydrogen Fluoride-Pyridine (70% HF) | Reagent Grade | Commercially Available | EXTREMELY CORROSIVE AND TOXIC . Handle with extreme caution in a specialized fume hood. |
| tert-Butyl nitrite (t-BuONO) | 90% | Commercially Available | Diazotizing agent. |
| Pyridine | Anhydrous | Commercially Available | Solvent. |
| Diethyl ether | Anhydrous | Commercially Available | For precipitation and washing. |
| Ethanol | Reagent Grade | Commercially Available | For recrystallization. |
| Deionized Water | In-house | For workup and recrystallization. |
Equipment
-
Three-neck round-bottom flask (Teflon or other HF-resistant material is recommended)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Condenser
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
NMR spectrometer (for ¹H and ¹⁹F NMR)
-
Mass spectrometer
Experimental Protocol: Step-by-Step Synthesis
WARNING: This procedure involves the use of hydrogen fluoride-pyridine, which is highly corrosive and toxic. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, chemical splash goggles, and a face shield, must be worn at all times.[3][4] An HF-specific spill kit and calcium gluconate gel as a first-aid antidote must be readily available.[5]
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, suspend 2,6-diaminopurine (10.0 g, 66.6 mmol) in anhydrous pyridine (100 mL).
-
Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
-
Addition of HF-Pyridine:
-
Slowly add hydrogen fluoride-pyridine (70% HF, 30 mL) to the cooled suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The suspension may become a clearer solution during this addition.
-
-
Diazotization:
-
Once the HF-pyridine addition is complete, add tert-butyl nitrite (9.5 mL, 80 mmol) dropwise to the reaction mixture over 45 minutes. Ensure the temperature remains between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. The formation of the diazonium salt intermediate will occur.
-
-
Fluoro-dediazoniation:
-
Slowly warm the reaction mixture to room temperature and then heat to 60 °C.
-
Maintain the temperature at 60 °C for 1 hour. Vigorous nitrogen evolution will be observed as the diazonium salt decomposes to form the fluorinated purine.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold diethyl ether with vigorous stirring. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether (3 x 50 mL).
-
Air-dry the crude product on the filter. The crude product is expected to be a mixture containing the 2-fluoro-6-aminopurine intermediate which will hydrolyze to 2-fluorohypoxanthine.
-
Purification Protocol
Purification of the crude 2-fluorohypoxanthine is best achieved by recrystallization.
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of boiling deionized water to dissolve the solid. If the solid is not readily soluble in water alone, a mixture of ethanol and water can be used.[6]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under vacuum to a constant weight.
-
Characterization
The identity and purity of the synthesized 2-fluorohypoxanthine should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the purine ring protons. The exact chemical shifts will be dependent on the solvent used (e.g., DMSO-d₆).
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the successful incorporation of fluorine. A single resonance is expected for the fluorine atom attached to the purine ring.[7][8][9] The chemical shift will be in the typical range for aryl fluorides.[1]
Mass Spectrometry (MS)
The molecular weight of 2-fluorohypoxanthine is 154.10 g/mol .[4] Mass spectrometry should be used to confirm the presence of the molecular ion peak corresponding to this mass.
The purification and analysis workflow is summarized below:
Caption: Workflow for the purification and analysis of 2-fluorohypoxanthine.
Discussion and Mechanistic Insights
The success of this synthesis hinges on the selective diazotization of the more nucleophilic 2-amino group of 2,6-diaminopurine in the presence of the 6-amino group. The use of tert-butyl nitrite in an acidic medium (provided by HF-pyridine) generates the nitrosyl cation (in situ), which is the active diazotizing agent.
The subsequent thermal decomposition of the diazonium tetrafluoroborate (formed in situ from the diazonium salt and the fluoride source) proceeds via a unimolecular decomposition to generate an aryl cation, which is then trapped by a fluoride ion to yield the desired 2-fluoro-substituted purine.[1][2] The implicit hydrolysis of the remaining 6-amino group to a hydroxyl group to form the hypoxanthine ring system likely occurs during the workup or purification steps.
Safety Considerations
-
Hydrogen Fluoride-Pyridine: This reagent is extremely dangerous. It can cause severe burns that may not be immediately painful but can result in deep tissue damage. Inhalation of vapors can be fatal. Always work in a certified chemical fume hood and wear appropriate PPE. Ensure calcium gluconate gel is readily accessible.[3][4][5][6][10]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol avoids the isolation of the diazonium intermediate, which significantly improves the safety of the procedure.[11] However, care should still be taken during the heating step.
-
tert-Butyl Nitrite: This reagent is flammable and a potent vasodilator. Avoid inhalation and contact with skin.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 2-fluorohypoxanthine. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully prepare this valuable fluorinated purine analog for their drug discovery and development programs. The use of the Balz-Schiemann reaction offers a practical and efficient route to this important building block.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Hypoxanthine, 2-fluoro- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
Application Notes and Protocols for the Purification of 2-Fluorohypoxanthine
Introduction: The Significance of High-Purity 2-Fluorohypoxanthine
2-Fluorohypoxanthine is a synthetic purine analog of significant interest in medicinal chemistry and drug development.[1] As an antimetabolite, its structural similarity to endogenous purines like hypoxanthine allows it to interfere with metabolic pathways, making it a valuable scaffold for the development of antiviral, anticancer, and immunosuppressive agents.[2] The biological activity of 2-fluorohypoxanthine is critically dependent on its purity. Even minor impurities, such as starting materials, reaction byproducts, or isomers, can lead to ambiguous biological data, side effects in therapeutic applications, and complications in mechanistic studies.
This comprehensive guide provides detailed application notes and protocols for the purification of 2-fluorohypoxanthine, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of separation science and are tailored to address the specific physicochemical properties of fluorinated purine analogs.
Understanding the Analyte: Physicochemical Properties of 2-Fluorohypoxanthine
A successful purification strategy begins with a thorough understanding of the target molecule. Key properties of 2-fluorohypoxanthine that inform the choice of purification technique include:
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₅H₃FN₄O | Provides the elemental composition. |
| Molecular Weight | 154.10 g/mol | [3] Useful for mass spectrometry-based detection and characterization. |
| Polarity | Polar | The presence of multiple nitrogen and oxygen atoms, along with the fluorine atom, imparts significant polarity. This suggests good solubility in polar solvents and strong interaction with polar stationary phases in chromatography. |
| pKa | Not readily available, but expected to have acidic and basic character | The purine core has both acidic and basic nitrogens, influencing its charge state at different pH values. This can be exploited in ion-exchange chromatography and for pH manipulation in reversed-phase HPLC to improve peak shape. |
| Solubility | Sparingly soluble in water, soluble in DMSO and other polar organic solvents. | [4] Knowledge of solubility is crucial for selecting appropriate solvents for recrystallization and for preparing samples for chromatography. |
Anticipating the Challenge: Potential Impurities in 2-Fluorohypoxanthine Synthesis
The purity of the final product is directly influenced by the synthetic route employed. A common route to 2-fluorohypoxanthine may involve the diazotization of 2-aminohypoxanthine (guanine) in the presence of a fluoride source. Potential impurities arising from this synthesis could include:
-
Starting Materials: Unreacted 2-aminohypoxanthine.
-
Byproducts: Hypoxanthine (from residual water), and other purine derivatives formed from side reactions.
-
Isomers: Positional isomers if the starting materials are not regiochemically pure.
-
Reagents: Residual reagents and their decomposition products.
A robust purification strategy must be capable of separating 2-fluorohypoxanthine from these structurally similar compounds.
Purification Methodologies: A Multi-pronged Approach
No single purification technique is universally optimal. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. This guide details three primary techniques: Recrystallization, Column Chromatography, and High-Performance Liquid Chromatography (HPLC).
Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical technique for purifying solid compounds, particularly for removing small amounts of impurities. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.
Causality Behind Solvent Selection:
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (ideally the solvent's boiling point).
-
Dissolve the impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For a polar compound like 2-fluorohypoxanthine, polar solvents are a logical starting point. A two-solvent system is often effective when a single solvent does not meet all the criteria.[5][6]
Protocol 1: Single-Solvent Recrystallization of 2-Fluorohypoxanthine
This protocol is a general procedure and may require optimization for the specific impurity profile of your crude product.
-
Solvent Screening: In separate small test tubes, test the solubility of a few milligrams of crude 2-fluorohypoxanthine in various polar solvents (e.g., water, ethanol, methanol, isopropanol) at room temperature and upon heating.[7][8]
-
Dissolution: In an Erlenmeyer flask, add the crude 2-fluorohypoxanthine and the chosen solvent. Heat the mixture to boiling with gentle stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Two-Solvent Recrystallization of 2-Fluorohypoxanthine
This method is useful when no single solvent provides the desired solubility profile.
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves 2-fluorohypoxanthine at room temperature and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A common pair for polar compounds is ethanol-water.[8]
-
Dissolution: Dissolve the crude 2-fluorohypoxanthine in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).[5]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization and Isolation: Follow steps 4-8 from the single-solvent protocol.
Column Chromatography: For Scalable Purification
Column chromatography is a versatile technique for separating mixtures of compounds based on their differential partitioning between a stationary phase and a mobile phase.[9] For polar compounds like 2-fluorohypoxanthine, both normal-phase and reversed-phase chromatography can be effective.
Workflow for Column Chromatography Purification
Caption: General workflow for column chromatography purification.
Protocol 3: Normal-Phase Column Chromatography (Silica Gel)
Silica gel is a polar stationary phase. Less polar compounds will elute first, while more polar compounds will be retained longer.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. For polar purines, a gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point.[9]
-
Initial Eluent: Start with a low percentage of MeOH in DCM (e.g., 1-2%).
-
Gradient: Gradually increase the polarity by increasing the percentage of MeOH.
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude 2-fluorohypoxanthine in a minimal amount of a suitable solvent (e.g., DCM/MeOH) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the percentage of methanol in the mobile phase to elute the more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 4: Reversed-Phase Column Chromatography (C18)
In reversed-phase chromatography, the stationary phase (e.g., C18-functionalized silica) is non-polar, and a polar mobile phase is used. More polar compounds will elute first.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase (Eluent): A mixture of water and an organic solvent like acetonitrile or methanol. A modifier such as formic acid or trifluoroacetic acid (TFA) (0.1%) is often added to improve peak shape.[9]
-
Initial Eluent: Start with a high percentage of water (e.g., 95% water, 5% acetonitrile).
-
Gradient: Gradually decrease the polarity by increasing the percentage of the organic solvent.
-
-
Procedure: The procedure is analogous to normal-phase chromatography, with the key difference being the nature of the stationary and mobile phases and the elution order of compounds.
High-Performance Liquid Chromatography (HPLC): For High-Resolution Purification
HPLC is a high-resolution chromatographic technique that is ideal for purifying small to medium quantities of compounds to a very high degree of purity (>98%).[4] Reversed-phase HPLC is the most common mode for purifying polar molecules like 2-fluorohypoxanthine.
Workflow for HPLC Purification
Caption: Workflow for HPLC Purification of Substituted Purines.[4]
Protocol 5: Reversed-Phase HPLC Purification of 2-Fluorohypoxanthine
This protocol provides a starting point for developing a preparative HPLC method.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 20-70% B over 30 min (example, to be optimized) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Expected Purity | >95% | >98% |
| Expected Yield | N/A | 70-90% |
Table adapted from BenchChem Application Notes. [4]
-
Method Development (Analytical Scale): a. Dissolve the crude 2-fluorohypoxanthine in a suitable solvent (e.g., DMSO, Methanol) to a concentration of ~1 mg/mL.[4] b. Filter the sample through a 0.22 µm syringe filter.[4] c. Perform an initial scouting gradient on an analytical C18 column to determine the retention time of the target compound and the separation from impurities.[4] d. Optimize the gradient to achieve baseline separation of 2-fluorohypoxanthine from its impurities.
-
Preparative Scale-Up: a. Scale the optimized analytical method to a preparative column, adjusting the flow rate and gradient accordingly. b. Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO).[4] c. Inject the concentrated sample onto the preparative column. d. Collect fractions corresponding to the peak of 2-fluorohypoxanthine.
-
Post-Purification Processing: a. Analyze the purity of the collected fractions using the analytical HPLC method. b. Pool the fractions that meet the desired purity specifications. c. Remove the solvent, typically by lyophilization, to obtain the purified 2-fluorohypoxanthine as a solid.[4]
Conclusion: A Pathway to Purity
The purification of 2-fluorohypoxanthine is a critical step in its journey from a synthetic intermediate to a valuable tool in biomedical research and drug discovery. The choice of purification technique will depend on the specific requirements of the research, including the scale of the synthesis and the desired final purity. By employing a systematic approach, starting with recrystallization for initial cleanup and progressing to high-resolution techniques like HPLC for final polishing, researchers can confidently obtain 2-fluorohypoxanthine of the high purity required for demanding applications.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hypoxanthine, 2-fluoro- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. teledynelabs.com [teledynelabs.com]
Application Notes & Protocols: 2-Fluorohypoxanthine in Metabolic Studies
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a detailed technical guide on the applications of 2-fluorohypoxanthine (2-FH), a fluorinated purine analog, as a powerful tool in metabolic research. We will delve into its mechanism of action and explore its use as a metabolic probe, a selective agent in cell culture, a prodrug in suicide gene therapy, and a tracer for in vivo imaging. The protocols and insights provided herein are designed to be a practical resource for researchers in cell biology, oncology, and neurobiology.
Introduction: Probing the Purine Salvage Pathway
Purine nucleotides are essential for cellular life, serving as building blocks for DNA and RNA, energy currency (ATP, GTP), and signaling molecules. Cells can synthesize purines through two main routes: the de novo pathway, which builds them from simpler precursors, and the salvage pathway , which recycles pre-existing purine bases from the breakdown of nucleic acids.
A key enzyme in the purine salvage pathway is Hypoxanthine-guanine phosphoribosyltransferase (HPRT) .[1] HPRT catalyzes the conversion of the purine bases hypoxanthine and guanine into their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[2] The activity of this enzyme is critical; its deficiency in humans leads to Lesch-Nyhan disease, a devastating neurological disorder characterized by uric acid overproduction and severe neurobehavioral issues.[3][4]
2-fluorohypoxanthine (2-FH) is a synthetic analog of hypoxanthine. Its utility in metabolic studies stems from its specific interaction with the HPRT enzyme. This guide will explore how this interaction is leveraged across various advanced research applications.
Part 1: The Core Mechanism - Metabolic Activation by HPRT
The scientific basis for all applications of 2-FH lies in its metabolic activation by HPRT.
-
Uptake: 2-FH, being structurally similar to hypoxanthine, is transported into cells.
-
Conversion: Inside cells with functional HPRT, the enzyme recognizes 2-FH as a substrate and catalyzes its conversion to 2-fluoro-inosine monophosphate (2-F-IMP) .
-
Cytotoxicity: 2-F-IMP and its subsequent metabolites are cytotoxic. They can be incorporated into RNA and DNA, disrupting their structure and function, or they can inhibit key enzymes in the purine biosynthesis pathway, ultimately leading to cell death.
Cells lacking a functional HPRT enzyme cannot perform this conversion. Therefore, 2-FH is not metabolized into its toxic form, and these cells are resistant to its effects. This differential toxicity is the cornerstone of its applications.
Caption: Metabolic activation of 2-fluorohypoxanthine by HPRT.
Part 2: Applications and Experimental Protocols
Application 1: A Selective Agent for HPRT-Deficient Cells
A fundamental application of 2-FH is in cell culture for the selection of HPRT-deficient cells. This is crucial for studies in genetics, DNA repair, and for generating specific cell models, such as those mimicking Lesch-Nyhan disease.[3]
Causality: The principle is straightforward negative selection. When a mixed population of cells is cultured in the presence of 2-FH, only those cells that cannot metabolize it—the HPRT-deficient ones—will survive. HPRT-proficient cells will convert 2-FH to its toxic metabolite and be eliminated.
Protocol 1: Selection of HPRT-Deficient Mutant Cells
This protocol outlines the steps for isolating HPRT-deficient cells from a wild-type population.
Materials:
-
Parental cell line (e.g., HT-1080, HCT116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)[5]
-
2-fluorohypoxanthine (2-FH) stock solution (e.g., 10 mM in DMSO)
-
HAT medium supplement (Hypoxanthine, Aminopterin, Thymidine)
-
Cloning cylinders or sterile pipette tips for colony picking
-
Standard cell culture flasks and plates[6]
Procedure:
-
Cell Seeding: Plate the parental cells at a density that will allow for the growth of individual colonies (e.g., 1 x 10^6 cells in a 100 mm dish).
-
Mutagenesis (Optional): For cell lines with low spontaneous mutation rates, you may treat with a mutagen (e.g., ethyl methanesulfonate) to increase the frequency of HPRT mutations. Allow cells to recover for 48-72 hours.
-
Initiate Selection: Replace the normal medium with a selection medium containing an empirically determined concentration of 2-FH. This concentration must be high enough to kill wild-type cells but not so high as to have non-specific toxic effects.
-
Culture and Monitoring: Incubate the cells under standard conditions (37°C, 5% CO2). Replace the selection medium every 3-4 days. Most of the cells will die within the first week.
-
Colony Isolation: After 2-3 weeks, resistant colonies should become visible. Isolate these colonies using cloning cylinders or by scraping with a pipette tip and transfer each to a separate well of a 24-well plate for expansion.
-
Validation of HPRT Deficiency: This is a critical self-validating step.
-
Test for 2-FH Resistance: Confirm that the isolated clones can proliferate in the presence of 2-FH.
-
Test for HAT Sensitivity: HPRT is required to utilize the hypoxanthine in HAT medium. HPRT-deficient cells cannot survive in HAT medium because the de novo purine synthesis pathway is blocked by aminopterin. Plate the clones in both normal medium and HAT medium. A true HPRT-deficient clone will not grow in the HAT medium.
-
Direct Enzyme Assay (Optional but Recommended): Perform an in vitro HPRT activity assay on cell lysates as described in the next section to confirm the absence of enzyme function.
-
| Parameter | Typical Range | Rationale |
| Cell Line | Adherent mammalian cells | Protocol is optimized for adherent cells for easy colony isolation. |
| 2-FH Concentration | 10 µM - 100 µM | Must be optimized for each cell line to ensure complete killing of WT cells. |
| Selection Duration | 2 - 4 weeks | Allows for complete death of sensitive cells and growth of resistant colonies. |
Application 2: Prodrug for Suicide Gene Therapy
Suicide gene therapy is a strategy to make cancer cells selectively kill themselves.[7][8] In one paradigm, a non-human gene is delivered to tumor cells, which then encodes an enzyme that converts a non-toxic prodrug into a potent toxin.[9] The bacterial or human HPRT gene can be used as a suicide gene, with 2-FH serving as the prodrug.
Causality: Many cancer cells have downregulated purine salvage pathways. By artificially introducing the HPRT gene into these cells (e.g., via a viral vector), they gain the ability to activate the 2-FH prodrug. Systemic administration of 2-FH will then lead to the selective destruction of these HPRT-expressing tumor cells, while surrounding healthy tissues, which may have lower HPRT activity or proliferation rates, are less affected.
References
- 1. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPRT1 Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. wang.ucsd.edu [wang.ucsd.edu]
- 7. Current progress in suicide gene therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suicide Gene Therapy for Cancer – Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suicide gene therapy: possible applications in haematopoietic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 2-Fluorohypoxanthine for In Vivo Studies
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of [¹⁸F]2-Fluorohypoxanthine in Biomedical Imaging
Purine analogs are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis.[1][2] 2-Fluorohypoxanthine, a synthetic purine analog, holds significant potential as a diagnostic and therapeutic agent. When labeled with a positron-emitting radionuclide like Fluorine-18 (¹⁸F), it can be visualized in vivo using Positron Emission Tomography (PET). PET is a highly sensitive, non-invasive imaging modality that allows for the quantitative assessment of biological processes at the molecular level.[3][4]
The development of [¹⁸F]2-fluorohypoxanthine as a PET tracer is driven by its potential to probe key enzymatic pathways. For instance, its structural similarity to natural purines like hypoxanthine and guanine suggests it may be a substrate for enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme often upregulated in certain cancers. This differential uptake could provide a high-contrast signal for tumor imaging and characterization. Furthermore, understanding the in vivo biodistribution and pharmacokinetics of this tracer is crucial for its development as a targeted radiopharmaceutical.
These application notes provide a comprehensive guide to the radiosynthesis, quality control, and in vivo evaluation of [¹⁸F]2-fluorohypoxanthine, offering detailed protocols and the scientific rationale behind the experimental design.
Part 1: Radiosynthesis of [¹⁸F]2-Fluorohypoxanthine
The radiosynthesis of [¹⁸F]2-fluorohypoxanthine is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method is widely employed for the synthesis of ¹⁸F-labeled aryl fluorides due to its efficiency and the high specific activity of [¹⁸F]fluoride produced from a cyclotron.[5][6] The choice of precursor is critical; a precursor with a good leaving group, such as a trimethylammonium salt, positioned at the 2-position of the hypoxanthine core is ideal for facilitating the nucleophilic attack by the [¹⁸F]fluoride ion.[7]
Proposed Precursor: 2-(Trimethylammonio)-9H-purin-6(1H)-one trifluoromethanesulfonate
This precursor is proposed based on the successful use of trimethylammonium leaving groups in the ¹⁸F-fluorination of other heterocyclic and aromatic compounds. The positively charged trimethylammonium group is an excellent leaving group, facilitating the SₙAr reaction under relatively mild conditions.
Radiosynthesis Workflow Diagram
Caption: Automated radiosynthesis workflow for [¹⁸F]2-fluorohypoxanthine.
Detailed Protocol for Radiosynthesis
Materials and Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab™)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron
-
Quaternary Methyl Ammonium (QMA) light Sep-Pak cartridge
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
2-(Trimethylammonio)-9H-purin-6(1H)-one trifluoromethanesulfonate (precursor)
-
Semi-preparative HPLC system with a radioactivity detector
-
C18 Sep-Pak cartridge for formulation
-
Sterile water for injection
-
Ethanol (USP grade)
-
Saline (0.9%, USP grade)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: a. Pre-condition a QMA light Sep-Pak cartridge with 10 mL of sterile water followed by 10 mL of air. b. Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O onto the QMA cartridge. c. Elute the trapped [¹⁸F]fluoride into the reaction vessel of the automated synthesizer using a solution of K₂₂₂ (15 mg in 1 mL of 95:5 MeCN/H₂O) and K₂CO₃ (2.5 mg in 0.5 mL of 95:5 MeCN/H₂O).
-
Azeotropic Drying: a. Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating at 110°C under a stream of nitrogen. b. Add 1 mL of anhydrous MeCN and repeat the drying step. This is crucial to remove any residual water which would inhibit the nucleophilic substitution.
-
Nucleophilic Fluorination: a. Dissolve the precursor (5-10 mg) in 1 mL of anhydrous DMSO. b. Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel. c. Seal the vessel and heat at 150°C for 15 minutes.
-
Purification: a. After cooling, quench the reaction by adding 4 mL of water. b. Inject the crude reaction mixture onto a semi-preparative C18 HPLC column. c. Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to separate [¹⁸F]2-fluorohypoxanthine from unreacted [¹⁸F]fluoride and other impurities. d. Collect the radioactive peak corresponding to the product, as identified by co-elution with a non-radioactive standard.
-
Formulation: a. Trap the collected HPLC fraction on a C18 Sep-Pak cartridge. b. Wash the cartridge with 10 mL of sterile water to remove the HPLC solvents. c. Elute the final product from the cartridge with 1 mL of ethanol (USP grade). d. Dilute the ethanolic solution with 9 mL of sterile saline (0.9%) to obtain the final injectable solution. e. Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
Part 2: Quality Control of [¹⁸F]2-Fluorohypoxanthine
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical for in vivo studies.[8][9] The following tests should be performed on the final product.
QC Parameters and Specifications
| Parameter | Method | Specification |
| Visual Inspection | Direct Observation | Clear, colorless, free of particulates |
| pH | pH paper or meter | 4.5 - 7.5 |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |
| Radionuclidic Identity | Half-life determination | 105 - 115 minutes |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% (no peaks other than 511 keV) |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v, Acetonitrile < 410 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. patient dose in mL) |
| Sterility | USP <71> Sterility Tests | No microbial growth |
Detailed Protocols for Key QC Tests
1. Radiochemical Purity by Analytical Radio-HPLC:
-
System: Analytical HPLC with a UV detector (set to the absorbance maximum of 2-fluorohypoxanthine) and a radioactivity detector in series.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in 20 mM ammonium formate buffer (pH 4.5).
-
Flow Rate: 1 mL/min.
-
Procedure: Inject a small aliquot (~10 µL) of the final product. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the retention time of the [¹⁸F]2-fluorohypoxanthine peak.
2. Radiochemical Purity by Radio-TLC:
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
Procedure: Spot a small amount of the final product on the TLC plate. Develop the plate until the solvent front is near the top. Analyze the distribution of radioactivity on the plate using a radio-TLC scanner. [¹⁸F]2-fluorohypoxanthine will have a specific Rf value, while free [¹⁸F]fluoride will remain at the origin.
Part 3: In Vivo Study Design
The following protocols are designed for preclinical evaluation of [¹⁸F]2-fluorohypoxanthine in a mouse model. These studies are essential to determine the biodistribution, pharmacokinetics, and potential for tumor imaging.
In Vivo Experimental Workflow Diagram
Caption: Workflow for in vivo PET imaging and biodistribution studies.
Detailed Protocol for PET/CT Imaging
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous tumors (e.g., a human cancer cell line known to overexpress HGPRT).
Procedure:
-
Animal Preparation: a. Fast mice for 4-6 hours prior to imaging to reduce background signal.[10] b. Anesthetize the mouse using isoflurane (1.5-2% in oxygen). Maintain anesthesia throughout the imaging session.[11] c. Place the mouse on the scanner bed with temperature regulation to prevent hypothermia.
-
Radiotracer Injection: a. Administer 5-10 MBq of [¹⁸F]2-fluorohypoxanthine in approximately 100-150 µL of saline via the lateral tail vein.
-
PET/CT Acquisition: a. For pharmacokinetic modeling, perform a dynamic PET scan for the first 60 minutes post-injection. b. For biodistribution imaging, acquire static PET scans at 30, 60, and 120 minutes post-injection (p.i.). Each scan should be 10-15 minutes in duration. c. Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Image Analysis: a. Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).[11] b. Co-register PET and CT images. c. Draw regions of interest (ROIs) on the images corresponding to the tumor and major organs (e.g., brain, heart, liver, kidneys, muscle). d. Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Detailed Protocol for Biodistribution Study
Procedure:
-
Animal Groups: a. Divide the tumor-bearing mice into groups, with each group corresponding to a specific time point for euthanasia (e.g., 5, 30, 60, and 120 minutes p.i.). A minimum of n=4 mice per group is recommended.
-
Radiotracer Injection: a. Administer a known amount of [¹⁸F]2-fluorohypoxanthine (e.g., 1-2 MBq) to each mouse via the tail vein.
-
Tissue Collection: a. At the designated time points, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). b. Immediately collect blood via cardiac puncture. c. Dissect the tumor and major organs (brain, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone). d. Blot the tissues to remove excess blood, and weigh them accurately.
-
Radioactivity Measurement: a. Place each tissue sample in a tared tube and measure its radioactivity using a calibrated gamma counter. b. Also measure the radioactivity of a standard, prepared from a known fraction of the injected dose.
-
Data Analysis: a. Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g) using the following formula: %ID/g = (Tissue counts / Injected counts) / Tissue weight (g) x 100 b. Present the data as mean ± standard deviation for each tissue at each time point.
References
- 1. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary Evaluation of 18F-Labeled Benzylguanidine Analogs as NET Tracers for Myocardial Infarction Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of purine-derived 18F-labeled pro-drug tracers for imaging of MRP1 activity with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorohypoxanthine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-fluorohypoxanthine. This guide is designed to provide in-depth, practical advice to help you navigate the common challenges encountered during its synthesis and ultimately improve your reaction yields. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your success.
Part 1: Troubleshooting Guide - Maximizing Your Yield
This section addresses specific problems you may encounter during the synthesis of 2-fluorohypoxanthine. The most common route involves the hydrolysis of a 2-fluoro-6-substituted purine precursor.
Scenario 1: Consistently Low Yield of 2-Fluorohypoxanthine
Question: "My final yield of 2-fluorohypoxanthine is consistently below 50%. I am starting from 2-fluoro-6-chloropurine and performing an acid-catalyzed hydrolysis. What are the most likely causes and how can I improve it?"
Answer:
A low yield in this synthesis can stem from several factors, primarily incomplete reaction, degradation of the product, or inefficient purification. Let's break down the potential issues in your acid-catalyzed hydrolysis of 2-fluoro-6-chloropurine.
1. Incomplete Hydrolysis:
-
Causality: The conversion of the 6-chloro group to a hydroxyl group is a nucleophilic aromatic substitution reaction. The efficiency of this step is highly dependent on the reaction conditions. Insufficient acid concentration, low temperature, or short reaction times can lead to a significant amount of unreacted starting material.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A persistent spot corresponding to your starting material (2-fluoro-6-chloropurine) indicates an incomplete reaction.
-
Optimize Acid Concentration: While a high concentration of acid can drive the reaction forward, excessively harsh conditions can lead to degradation. Experiment with a range of concentrations of a strong acid like hydrochloric acid (HCl), for instance, starting from 1 M and gradually increasing.
-
Temperature and Time: This hydrolysis often requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated appropriately (e.g., reflux) and for a sufficient duration. Again, use TLC or HPLC to determine the optimal reaction time. A time course study can be invaluable here.
-
2. Product Degradation:
-
Causality: Purine rings can be susceptible to degradation under harsh acidic conditions and high temperatures over extended periods. The desired 2-fluorohypoxanthine could be decomposing, thus lowering your isolated yield.
-
Troubleshooting Steps:
-
Minimize Reaction Time: Once your reaction monitoring indicates the consumption of the starting material, proceed with the workup promptly. Avoid unnecessarily long reaction times.
-
Alternative Hydrolysis Conditions: Consider a base-catalyzed hydrolysis as an alternative. Using a reagent like sodium hydroxide (NaOH) in a suitable solvent can sometimes provide a cleaner reaction with fewer degradation byproducts. However, be mindful that basic conditions can also affect the fluorine substituent. A careful optimization of base concentration and temperature is crucial.
-
3. Inefficient Purification:
-
Causality: 2-Fluorohypoxanthine and the starting material can have similar polarities, making separation by simple extraction challenging. Product loss during crystallization or chromatography is a common issue.
-
Troubleshooting Steps:
-
pH Adjustment for Precipitation: 2-Fluorohypoxanthine is amphoteric. Carefully adjusting the pH of the aqueous solution after the reaction is complete can induce selective precipitation. Typically, neutralizing the acidic reaction mixture will cause the product to precipitate out.
-
Recrystallization Solvent System: If you are purifying by recrystallization, the choice of solvent is critical. Experiment with different solvent systems (e.g., water, ethanol/water mixtures) to find conditions that maximize the recovery of pure product.
-
Chromatography: If column chromatography is necessary, a careful selection of the stationary and mobile phases is required. Reverse-phase chromatography can be an effective alternative to normal-phase for separating purine derivatives.
-
Scenario 2: Multiple Spots on TLC Plate Indicating Byproduct Formation
Question: "My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the pure 2-fluorohypoxanthine. What are these byproducts and how can I minimize them?"
Answer:
The presence of multiple byproducts is a common challenge. Understanding their origin is key to minimizing their formation.
1. Potential Byproducts and Their Origins:
-
Unreacted Starting Material: As discussed in the previous scenario, this is a common "byproduct" if the reaction is incomplete.
-
Hypoxanthine: Over-reaction or harsh conditions can lead to the loss of the fluorine atom at the 2-position, resulting in the formation of hypoxanthine. This is a significant issue as its properties are very similar to the desired product, making purification difficult.
-
Ring-Opened Products: Under very harsh acidic or basic conditions, the purine ring itself can degrade and open, leading to a complex mixture of impurities.
2. Strategies to Minimize Byproduct Formation:
-
Milder Reaction Conditions: This is the most effective strategy.
-
Temperature Control: Avoid excessive temperatures. If the reaction proceeds at a lower temperature, even if it takes longer, it will likely be cleaner.
-
pH Control: For acid-catalyzed hydrolysis, use the minimum concentration of acid required to drive the reaction to completion in a reasonable timeframe. For base-catalyzed hydrolysis, a weaker base or a lower concentration of a strong base might be beneficial.
-
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions, leading to a cleaner product profile.
-
Alternative Synthetic Routes: If byproduct formation remains a significant issue, consider alternative starting materials. For instance, a route starting from 2,6-difluoropurine with selective hydrolysis at the 6-position might offer a different impurity profile that is easier to manage.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding synthetic route to 2-fluorohypoxanthine?
While several synthetic routes exist, one of the most frequently cited methods involves the hydrolysis of a 2-fluoro-6-substituted purine. A particularly effective precursor is 2,6-difluoropurine, where the C6-F bond is more susceptible to nucleophilic substitution than the C2-F bond. This allows for selective hydrolysis at the 6-position to yield 2-fluorohypoxanthine. Some literature suggests that a route starting from 2,6-diaminopurine can achieve high yields, potentially around 83%.[1]
Q2: What are the critical safety precautions when working with fluorinating agents or fluorinated compounds?
Working with fluorinated compounds requires stringent safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any volatile or aerosolized compounds.
-
Handling Fluorinating Agents: If your synthesis involves elemental fluorine or other aggressive fluorinating agents, specialized equipment and training are necessary due to their high reactivity and toxicity.[2]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.
Q3: How can I reliably confirm the identity and purity of my synthesized 2-fluorohypoxanthine?
A combination of analytical techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic proton signals of the purine ring, and ¹⁹F NMR will confirm the presence of the fluorine atom with a characteristic chemical shift.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing purity. A single sharp peak on an HPLC chromatogram is a good indicator of high purity.
Q4: What are the recommended storage conditions for 2-fluorohypoxanthine?
2-Fluorohypoxanthine should be stored in a cool, dry, and dark place to prevent degradation. It is typically a stable solid, but keeping it in a tightly sealed container under an inert atmosphere (if possible) is good practice for long-term storage.
Part 3: Data and Protocols
Comparative Summary of Synthetic Routes
| Starting Material | Key Reagents | Typical Yield | Key Considerations |
| 2-Fluoro-6-chloropurine | HCl or NaOH | Moderate | Potential for byproduct formation; requires careful optimization. |
| 2,6-Difluoropurine | Mild base (e.g., NaHCO₃) | Good to High | Selective hydrolysis at the 6-position is generally efficient. |
| 2,6-Diaminopurine | tert-Butylnitrite, H₂SO₄, NaF | Reported up to 83%[1] | Multi-step process involving diazotization and fluorination. |
Experimental Protocol: Hydrolysis of 2-Fluoro-6-chloropurine
This is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-6-chloropurine (1 equivalent) in 1 M hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 100°C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is complete when the starting material spot is no longer visible. This may take several hours.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath.
-
Neutralization: Slowly neutralize the reaction mixture with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is approximately 7. The product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the purified 2-fluorohypoxanthine under vacuum to obtain the final product.
Part 4: Visualizing the Workflow and Logic
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
General Synthesis Pathway
Caption: A typical workflow for 2-fluorohypoxanthine synthesis.
References
Technical Support Center: 2-Fluorohypoxanthine Production
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-fluorohypoxanthine. As Senior Application Scientists, we have compiled this resource to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic protocols, maximize yields, and ensure the purity of your final product.
Introduction: The Challenge of Selective Fluorination
The synthesis of 2-fluorohypoxanthine, a valuable building block in medicinal chemistry, most commonly proceeds via the Balz-Schiemann reaction, starting from 2-aminohypoxanthine (guanine).[1] This transformation, while powerful, is sensitive to reaction conditions and can be plagued by several side reactions that reduce yield and complicate purification. Understanding and controlling these side reactions is critical for a successful synthesis. This guide will walk you through the most common issues, their underlying causes, and effective solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 2-fluorohypoxanthine.
Q1: My reaction yield is very low, and I'm recovering a lot of starting material (2-aminohypoxanthine/guanine). What's going wrong?
A1: Incomplete Diazotization
Low conversion of the starting material often points to incomplete formation of the crucial diazonium salt intermediate. The diazotization step, where the 2-amino group is converted to a diazonium group (-N₂⁺), is the foundation of the Balz-Schiemann reaction and is highly dependent on reaction conditions.
Root Causes and Solutions:
-
Inadequate Nitrous Acid Generation: The reaction relies on the in situ generation of nitrous acid (HNO₂) from a nitrite salt (e.g., NaNO₂) and a strong acid.[2]
-
Solution: Ensure your sodium nitrite is fresh and has been stored in a desiccator. Use a sufficiently strong acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl), and maintain a low temperature (typically 0-5 °C) during the addition of the nitrite solution to prevent premature decomposition of the nitrous acid.
-
-
Incorrect Stoichiometry: An insufficient amount of nitrous acid will lead to incomplete conversion of the starting amine.
-
Solution: While a slight excess of the diazotizing agent is often used, a large excess can lead to unwanted side reactions. Carefully control the stoichiometry, typically using 1.1 to 1.5 equivalents of sodium nitrite.
-
-
Poor Solubility of the Starting Material: 2-aminohypoxanthine has poor solubility in many common organic solvents. If the starting material is not sufficiently dissolved or suspended, it will not be accessible to the diazotizing agent.
-
Solution: The diazotization is typically carried out in an aqueous acidic medium where the amine salt is more soluble. Vigorous stirring is essential to maintain a fine suspension and maximize the surface area for the reaction.
-
Workflow for Optimizing Diazotization:
Caption: Workflow for troubleshooting low conversion of starting material.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to xanthine. How can I prevent its formation?
A2: Hydrolysis of the Diazonium Salt
The formation of xanthine (2,6-dihydroxypurine) is a classic side reaction in the Balz-Schiemann synthesis of 2-fluorohypoxanthine.[3] It arises from the hydrolysis of the diazonium salt intermediate, where water acts as a nucleophile, displacing the diazonium group and forming a hydroxyl group.[4][5]
Root Causes and Solutions:
-
Elevated Temperatures During Diazotization or Decomposition: The diazonium salt is thermally unstable, especially in an aqueous environment.[2] Warming the solution prematurely will favor hydrolysis over fluorination.
-
Solution: Maintain a strict temperature control (0-5 °C) throughout the diazotization and handling of the diazonium salt. The subsequent thermal decomposition to introduce the fluorine atom should be performed under anhydrous or nearly anhydrous conditions if possible.
-
-
Excess Water: The presence of a large excess of water during the thermal decomposition step will increase the likelihood of hydrolysis.
-
Solution: After the formation of the diazonium tetrafluoroborate salt, it is often isolated by filtration as a precipitate.[1] Thoroughly drying the isolated salt under vacuum before thermal decomposition is crucial to minimize water content. If performing a one-pot reaction, using a co-solvent that can azeotropically remove water might be beneficial, though this requires careful optimization.
-
Reaction Pathways:
Caption: Competing pathways for the diazonium intermediate.
Q3: My product is contaminated with a chloro- impurity, likely 2-chlorohypoxanthine. Where is this coming from?
A3: Competing Nucleophilic Substitution
The formation of 2-chlorohypoxanthine is a common issue when chloride ions are present in the reaction mixture. This is analogous to the Sandmeyer reaction, where a copper catalyst is typically used, but can also occur to some extent without it, especially at elevated temperatures.[6]
Root Causes and Solutions:
-
Use of Hydrochloric Acid (HCl) in Diazotization: If HCl is used as the acid for diazotization, a high concentration of chloride ions will be present, which can compete with the fluoride from the tetrafluoroborate anion during the decomposition of the diazonium salt.
-
Solution: The most effective way to avoid this side reaction is to use tetrafluoroboric acid (HBF₄) instead of HCl for the diazotization step.[1] This provides both the necessary acidic conditions and the fluoride source in one reagent.
-
-
Contamination from Glassware or Reagents: Although less common, trace amounts of chloride from improperly cleaned glassware or contaminated reagents can contribute to the formation of the chloro- impurity.
-
Solution: Ensure all glassware is thoroughly cleaned and rinsed with deionized water. Use high-purity reagents.
-
Table 1: Impact of Acid Choice on Product Distribution
| Acid Used in Diazotization | Primary Product | Major Side Product | Rationale |
| HBF₄ | 2-Fluorohypoxanthine | Xanthine | BF₄⁻ is the primary nucleophile. |
| HCl | 2-Chlorohypoxanthine | Xanthine, 2-Fluorohypoxanthine | Cl⁻ is a competing nucleophile. |
FAQs: Frequently Asked Questions
Q: Can I use an alternative fluorinating agent to avoid the harsh conditions of the Balz-Schiemann reaction?
A: Yes, for some heterocyclic systems, electrophilic fluorinating agents like Selectfluor (F-TEDA-BF₄) can be an alternative.[7] However, the reactivity of these agents is highly substrate-dependent, and they may not be effective for electron-deficient purine rings. Nucleophilic aromatic substitution (SNAr) on a suitable precursor (e.g., 2-chlorohypoxanthine) with a fluoride source like KF or CsF is another possibility, but this often requires harsh conditions and a highly activated substrate.[8]
Q: How can I best monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material. For more detailed analysis of product and byproduct formation, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is ideal.[9][10] This will allow you to resolve and identify the desired product, starting material, and major impurities like xanthine and 2-chlorohypoxanthine based on their retention times and mass-to-charge ratios.
Q: What is the best method for purifying the final 2-fluorohypoxanthine product?
A: Recrystallization is often the most effective method for purifying 2-fluorohypoxanthine on a laboratory scale.[3][9] The choice of solvent is crucial; a solvent system should be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents to screen include water, ethanol, and mixtures thereof. If recrystallization is insufficient to remove all impurities, column chromatography on silica gel or a C18 reversed-phase column may be necessary.[11]
Experimental Protocol: Synthesis of 2-Fluorohypoxanthine via Balz-Schiemann Reaction
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.
Step 1: Diazotization
-
To a cooled (0-5 °C) and vigorously stirred suspension of 2-aminohypoxanthine (1.0 eq.) in 48% aqueous tetrafluoroboric acid (HBF₄, 4-5 eq.), add a solution of sodium nitrite (NaNO₂, 1.2 eq.) in a minimal amount of water dropwise.
-
Maintain the temperature below 5 °C during the addition.
-
Stir the resulting mixture at 0-5 °C for 1-2 hours. The formation of a precipitate (the diazonium tetrafluoroborate salt) may be observed.
Step 2: Isolation of the Diazonium Salt (Optional, but Recommended)
-
Collect the precipitated diazonium salt by cold filtration.
-
Wash the solid with cold water, followed by cold ethanol and then diethyl ether.
-
Dry the isolated salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care.
Step 3: Thermal Decomposition (Fluoro-dediazoniation)
-
Gently heat the dry diazonium tetrafluoroborate salt under an inert atmosphere (e.g., nitrogen or argon). The decomposition temperature will need to be determined empirically but is often in the range of 100-150 °C.
-
The decomposition is often accompanied by the evolution of nitrogen gas and boron trifluoride. The reaction mixture will typically darken.
-
Continue heating until gas evolution ceases.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Triturate the crude solid with a suitable solvent (e.g., hot water or ethanol) to dissolve the product and leave insoluble impurities behind.
-
Filter the hot solution to remove any insoluble material.
-
Allow the filtrate to cool slowly to induce crystallization of the 2-fluorohypoxanthine.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Assess the purity of the product by HPLC, NMR (¹H and ¹⁹F), and MS. If necessary, further purify by recrystallization or column chromatography.[12][13]
Analytical Characterization of Products and Byproducts
Table 2: Expected Mass Spectrometry and NMR Data
| Compound | Expected [M+H]⁺ | Key ¹H NMR Signals | Key ¹⁹F NMR Signal (vs. CFCl₃)[14] |
| 2-Fluorohypoxanthine | 155.03 | Purine C-H protons | -60 to -80 ppm (doublet or broad singlet) |
| 2-Aminohypoxanthine (Guanine) | 152.04 | Purine C-H protons, broad NH₂ signal | N/A |
| Xanthine | 153.03 | Purine C-H protons | N/A |
| 2-Chlorohypoxanthine | 171.00 | Purine C-H protons | N/A |
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The source of "fairy rings": 2-azahypoxanthine and its metabolite found in a novel purine metabolic pathway in plants. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of nucleic acid purines. II. Role of hypoxanthine and xanthine compounds. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biophysics.org [biophysics.org]
- 13. rsc.org [rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing LC-MS for 2-Fluorohypoxanthine
Welcome to the technical support guide for the analysis of 2-fluorohypoxanthine using Liquid Chromatography-Mass Spectrometry (LC-MS). This center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. The guidance herein is structured to explain the causality behind experimental choices, ensuring scientifically sound and robust analytical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 2-fluorohypoxanthine.
Q1: What are the key chemical properties of 2-fluorohypoxanthine that influence LC-MS parameter selection?
A1: 2-fluorohypoxanthine is a fluorinated purine analog. Its key characteristics are:
-
Polarity: As a hypoxanthine analog, it is a polar molecule. This polarity dictates the choice of chromatographic mode. Standard C18 reversed-phase columns may provide insufficient retention.[1][2]
-
Ionization Potential: The purine ring structure is readily ionizable, making it suitable for Electrospray Ionization (ESI).[3][4] It can be detected in both positive and negative ion modes, though positive mode is often preferred for purine bases due to the presence of basic nitrogen atoms.[3]
-
Chemical Structure: The presence of a fluorine atom can influence its chromatographic retention and mass spectrometric fragmentation.
Q2: Which LC mode is better for 2-fluorohypoxanthine: Reversed-Phase (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
A2: The choice depends on the analytical requirements.
-
Reversed-Phase (RPLC): While standard C18 columns may show poor retention for this polar compound, RPLC phases with polar-embedded groups or those designed for 100% aqueous mobile phases can be effective.[1][2] RPLC is often more robust and reproducible than HILIC.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar analytes and will likely provide stronger retention for 2-fluorohypoxanthine.[1][5] This can be advantageous for separating it from other polar matrix components. HILIC also uses mobile phases with high organic content, which can enhance ESI efficiency and sensitivity.[1]
Q3: What are typical starting conditions for developing an LC-MS method for 2-fluorohypoxanthine?
A3: A good starting point would be to screen both RPLC and HILIC conditions.
| Parameter | Reversed-Phase (Polar-Embedded) | HILIC |
| Column | C18 with polar-embedded group (e.g., amide, carbamate) | Amide, Silica, or Zwitterionic phase |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Gradient | Start with high aqueous (e.g., 98% A) and ramp to high organic | Start with high organic (e.g., 95% A) and ramp to higher aqueous |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | 0.3 - 0.5 mL/min (for 2.1 mm ID column) |
| MS Mode | ESI Positive | ESI Positive |
Q4: How do I prepare biological samples (e.g., plasma, urine) for 2-fluorohypoxanthine analysis?
A4: Due to the complexity of biological matrices, sample preparation is critical to minimize matrix effects.[6][7][8]
-
Protein Precipitation (PPT): This is a simple and common technique. Chilled organic solvents like acetonitrile or methanol are used to precipitate proteins.[9]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract. For a polar compound like 2-fluorohypoxanthine, a mixed-mode or polymeric SPE sorbent may be more effective than a standard C18 sorbent, which may not retain the analyte well.[10]
-
Liquid-Liquid Extraction (LLE): This can also be used to separate the analyte from interfering matrix components.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter.
Chromatography Issues
Q: My 2-fluorohypoxanthine peak is broad or tailing. What are the likely causes and how can I fix it?
A: Peak tailing for polar compounds is a common issue. Here’s a systematic approach to troubleshoot:
-
Cause 1: Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the column.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a purine derivative, a low pH (e.g., using 0.1% formic acid) will protonate the molecule, which can improve peak shape.
-
Column Choice: Use a high-purity, end-capped column. If the problem persists, consider a column with a different stationary phase chemistry.[11]
-
-
-
Cause 2: Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.[12]
-
Solution: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase. For RPLC, this means a high aqueous content. For HILIC, this means a high organic content.
-
-
Cause 3: Physical Column Issues: A void at the head of the column or a contaminated guard column can cause peak distortion.
-
Solution: Replace the guard column. If the problem persists, try reversing the analytical column and flushing it with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.
-
Q: I am not getting enough retention on my reversed-phase column. What should I do?
A: This is expected for a polar analyte like 2-fluorohypoxanthine on traditional RPLC columns.
-
Solution 1: Use a 100% Aqueous Compatible Column: Switch to a reversed-phase column specifically designed to be stable in highly aqueous mobile phases (e.g., polar-embedded or polar-endcapped C18). This allows you to start your gradient with very low organic content, increasing retention for polar compounds.[2]
-
Solution 2: Switch to HILIC: HILIC is an excellent alternative for retaining highly polar compounds.[1][5][13] The retention mechanism is based on partitioning into a water-enriched layer on the surface of a polar stationary phase.[5]
-
Solution 3: Ion-Pairing Chromatography: While less common with MS due to potential signal suppression, using an ion-pairing reagent can increase retention. This should be a last resort.[14]
Mass Spectrometry Issues
Q: I am observing low sensitivity for 2-fluorohypoxanthine. How can I improve the signal?
A: Low sensitivity can stem from several factors related to the ionization and detection process.
-
Cause 1: Suboptimal ESI Source Parameters: The efficiency of ion formation and transmission is highly dependent on source settings.
-
Solution: Systematically optimize key ESI parameters.[15][16] Infuse a standard solution of 2-fluorohypoxanthine and adjust the following:
-
Capillary Voltage: Adjust to maximize the signal for the protonated molecule [M+H]⁺.
-
Gas Temperatures (Drying and Sheath Gas): Proper desolvation is crucial. Too low a temperature can lead to solvent clusters, while too high can cause thermal degradation.[17]
-
Gas Flow Rates (Nebulizer and Drying Gas): These affect droplet formation and desolvation.[17]
-
Nebulizer Pressure: This influences the aerosol spray and droplet size.[18]
-
-
-
Cause 2: Ion Suppression from Matrix Effects: Co-eluting compounds from the biological matrix can compete with the analyte for ionization, suppressing its signal.[6][19][20]
-
Solution:
-
Improve Chromatographic Separation: Modify the LC gradient to separate 2-fluorohypoxanthine from the interfering components.
-
Enhance Sample Preparation: Use a more rigorous sample cleanup method, such as SPE, to remove matrix components.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.
-
-
-
Cause 3: Inefficient Mobile Phase for ESI: The mobile phase composition can significantly impact ionization efficiency.
-
Solution:
-
HILIC Mobile Phase: HILIC uses a high percentage of organic solvent, which promotes more efficient desolvation and can lead to enhanced ESI signals compared to the highly aqueous mobile phases of RPLC.[1]
-
Mobile Phase Additives: Ensure a proton source is present for positive mode ESI. 0.1% formic acid is standard. Ammonium formate can also be used and may improve ionization in some cases.
-
-
Q: What MS/MS fragmentation pattern should I expect for 2-fluorohypoxanthine, and how do I select precursor and product ions for MRM?
A: The fragmentation of purine analogs typically follows predictable pathways.
-
Expected Fragmentation: For purine bases, common fragmentation involves the cleavage of the purine ring.[21]
-
Experimental Protocol for MRM Optimization:
-
Infusion: Infuse a standard solution of 2-fluorohypoxanthine directly into the mass spectrometer.
-
Full Scan MS: Acquire a full scan spectrum to confirm the m/z of the [M+H]⁺ precursor ion.
-
Product Ion Scan: Select the [M+H]⁺ ion and perform a product ion scan by ramping the collision energy. This will reveal the major fragment ions.
-
MRM Selection: Choose the most intense and stable precursor-to-product ion transitions for your Multiple Reaction Monitoring (MRM) method. Typically, the most abundant fragment is used for quantification and a second, less abundant fragment is used for confirmation.
-
Section 3: Protocols and Data Tables
Protocol: Sample Preparation via Protein Precipitation
This protocol is a general guideline for preparing plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.[23]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid for RPLC).
-
Vortex to dissolve, then centrifuge again to pellet any remaining particulates.
-
Transfer the final solution to an autosampler vial for LC-MS analysis.
Table: Recommended Starting MS Parameters
These parameters are a starting point and should be optimized for your specific instrument.
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | ESI Positive | Purine bases readily protonate. |
| Capillary Voltage | 3500 V | A common starting point for small molecules.[18] |
| Drying Gas Temp. | 300 °C | Balances efficient desolvation with analyte stability.[17] |
| Drying Gas Flow | 10 L/min | Facilitates solvent evaporation.[18] |
| Nebulizer Pressure | 40 psi | Creates a stable and fine spray.[17] |
| Sheath Gas Temp. | 350 °C | Assists in desolvation and ion focusing. |
| Sheath Gas Flow | 11 L/min | Helps shape the ESI plume. |
| Scan Type | MRM (after optimization) | Provides the best sensitivity and selectivity for quantification. |
References
- 1. chromtech.com [chromtech.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. On-line electrochemistry/electrospray ionization mass spectrometry (EC-ESI-MS) system for the study of nucleosides and nucleotides oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. nebiolab.com [nebiolab.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mnkjournals.com [mnkjournals.com]
- 10. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Fluorohypoxanthine
Welcome to the technical support center for 2-fluorohypoxanthine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this purine analog in their experiments. As a Senior Application Scientist, I understand that unexpected solubility issues can derail promising research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. The advice herein is grounded in established principles of medicinal chemistry and years of field experience with similar compounds.
I. Understanding 2-Fluorohypoxanthine: A Primer
2-Fluorohypoxanthine is a synthetic purine analog. Like other members of this class, such as 6-mercaptopurine and thioguanine, it is designed to interfere with nucleic acid synthesis and has potential applications in cancer therapy and other areas of biomedical research.[1] The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to target enzymes or improving its metabolic stability.[2][3]
However, the purine ring system is inherently hydrophobic, which can lead to poor aqueous solubility.[4] This is a common challenge for many purine derivatives and a primary hurdle in their experimental application.
Key Physicochemical Properties (Inferred and Reported):
| Property | Value/Observation | Implication for Solubility |
| LogP | 0.19760[5] | A low LogP value suggests that 2-fluorohypoxanthine is not excessively lipophilic and should have some degree of aqueous solubility, although it may still be limited. |
| Polar Surface Area (PSA) | 74.69 Ų[5] | A moderate PSA indicates the potential for hydrogen bonding with polar solvents like water, which can aid in dissolution. |
| pKa | Not explicitly reported, but likely to have both acidic and basic properties. | The ionization state of the molecule will be pH-dependent, which will, in turn, significantly affect its solubility in aqueous buffers. |
| Appearance | White to off-white solid. | Visual confirmation of complete dissolution is crucial. Any particulate matter indicates that the compound is not fully in solution. |
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you might encounter when preparing and using 2-fluorohypoxanthine solutions.
Scenario 1: The compound is not dissolving in my aqueous buffer.
-
Question: I'm trying to dissolve 2-fluorohypoxanthine directly in my cell culture medium or PBS, but it won't go into solution. What's happening?
-
Answer: Direct dissolution of purine analogs in aqueous solutions is often unsuccessful due to their limited intrinsic solubility.[5] The hydrophobic nature of the purine ring system can prevent effective interaction with water molecules.
-
-
Question: What is the recommended first step for solubilizing 2-fluorohypoxanthine?
-
Answer: The standard and most effective approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[6]
-
Scenario 2: Precipitation occurs after diluting the DMSO stock solution.
-
Question: I've successfully made a stock solution in DMSO, but when I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. Why is this happening and how can I prevent it?
-
Answer: This is a common phenomenon known as "salting out" or precipitation upon dilution. When the concentrated DMSO stock is introduced into the aqueous environment, the local concentration of 2-fluorohypoxanthine can momentarily exceed its solubility limit in the mixed solvent system, leading to the formation of a solid.
Troubleshooting Workflow for Dilution-Induced Precipitation
-
Scenario 3: The solution appears clear initially but becomes cloudy over time in the incubator.
-
Question: My 2-fluorohypoxanthine solution was clear when I prepared it, but after a few hours at 37°C, I see a precipitate. What could be the cause?
-
Answer: Delayed precipitation can be due to several factors related to the dynamic environment of a cell culture incubator:
-
Changes in pH: Cellular metabolism can alter the pH of the culture medium. Since the solubility of purine analogs can be pH-dependent, a shift in pH might cause the compound to fall out of solution.
-
Interaction with Media Components: 2-Fluorohypoxanthine may interact with salts, proteins, or other components in the medium, forming less soluble complexes over time.
-
Compound Instability: While many purine analogs are stable, there is a possibility of degradation into less soluble forms, especially over extended incubation periods.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the maximum concentration of DMSO I can use in my cell culture experiments?
-
A1: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
-
-
Q2: Can I use ethanol instead of DMSO to make my stock solution?
-
A2: Yes, ethanol can be an alternative to DMSO. However, the solubility of 2-fluorohypoxanthine in ethanol may differ from that in DMSO. It's advisable to perform a small-scale solubility test first. Ethanol is generally less toxic to cells than DMSO at equivalent concentrations. [6]
-
-
Q3: How should I store my 2-fluorohypoxanthine stock solution?
-
A3: Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to minimize degradation. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Q4: My compound seems to be unstable in aqueous solution. What can I do?
-
A4: The stability of purine analogs in aqueous solutions can be influenced by pH and temperature. [7][8]If you suspect instability, it is best to prepare fresh dilutions from your frozen stock solution for each experiment. Conducting a stability study using HPLC can also help determine the rate of degradation under your specific experimental conditions.
-
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2-Fluorohypoxanthine in DMSO
-
Materials:
-
2-Fluorohypoxanthine (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of 2-fluorohypoxanthine in a sterile microcentrifuge tube. (Molecular Weight of 2-fluorohypoxanthine is approximately 154.1 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
-
Materials:
-
10 mM 2-fluorohypoxanthine stock solution in DMSO
-
Aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
While gently vortexing or swirling the aqueous medium, add the required volume of the 10 mM DMSO stock solution dropwise. This ensures rapid and even dispersion.
-
Continue to mix the solution for a few seconds after adding the stock.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Logical Relationship of Key Experimental Steps
Caption: Key steps for preparing 2-fluorohypoxanthine solutions.
V. References
-
2-fluoro-hypoxanthine - LookChem. Available at: --INVALID-LINK--
-
Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions - Benchchem. Available at: --INVALID-LINK--
-
Solubility of drugs in ethanol and dmso - ResearchGate. Available at: --INVALID-LINK--
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - NIH. Available at: --INVALID-LINK--
-
Stability of adenine-based cytokinins in aqueous solution - PubMed. Available at: --INVALID-LINK--
-
Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed. Available at: --INVALID-LINK--
-
Purine analogue - Wikipedia. Available at: --INVALID-LINK--
-
Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF. Available at: --INVALID-LINK--
-
Solubility of drugs in ethanol and dmso - ResearchGate. Available at: --INVALID-LINK--
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: --INVALID-LINK--
-
enzymatic analysis using substrates that yield fluorescent - Semantic Scholar. Available at: --INVALID-LINK--
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Available at: --INVALID-LINK--
-
Stability studies of 5-fluorocytosine in aqueous solutions - PubMed. Available at: --INVALID-LINK--
-
CN102321069A - Preparation method of 2-trifluoromethylthioxanthone - Google Patents. Available at: --INVALID-LINK--
-
Stability of merocyanine-type photoacids in aqueous solutions - ResearchGate. Available at: --INVALID-LINK--
-
The Vital Role of Fluorochemicals in Pharmaceutical R&D - Knowledge. Available at: --INVALID-LINK--
-
The Critical Role of Fluorochemicals in Pharmaceutical R&D - Knowledge. Available at: --INVALID-LINK--
References
- 1. High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enzyme Assays with 2-Fluorohypoxanthine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluorohypoxanthine in enzymatic assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments. My approach is rooted in years of field-proven experience, ensuring that the guidance provided is not only technically accurate but also practical and relevant to your research.
I. Core Principles & Initial Considerations
Before delving into specific troubleshooting scenarios, it's crucial to understand the fundamental properties of 2-fluorohypoxanthine and the enzymes it typically interacts with, primarily Xanthine Oxidase (XO) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). The introduction of a fluorine atom to the purine ring can alter the substrate's electronic properties, solubility, and interaction with the enzyme's active site, which can be both advantageous for assay design and a source of potential challenges.[1][2][3][4]
Diagram: Workflow for a Standard 2-Fluorohypoxanthine Enzyme Assay
Caption: A generalized workflow for conducting an enzyme assay with 2-fluorohypoxanthine.
II. Frequently Asked Questions (FAQs)
This section addresses common questions about using 2-fluorohypoxanthine in enzyme assays.
Q1: What are the key differences to consider when using 2-fluorohypoxanthine compared to hypoxanthine as a substrate?
A1: The fluorine atom at the 2-position of the purine ring introduces several key differences:
-
Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution of the purine ring. This may affect the binding affinity (Km) and the catalytic rate (Vmax) of the enzyme.[3][4]
-
Solubility: Fluorinated compounds can sometimes exhibit different solubility profiles compared to their non-fluorinated counterparts.[5] While 2-fluorohypoxanthine is generally soluble in DMSO, its solubility in aqueous assay buffers should be empirically determined to avoid precipitation.
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can increase the metabolic stability of the molecule.[6] This is often an advantage in drug development but may also influence its interaction with downstream enzymes in a metabolic pathway.
Q2: Which enzymes are known to interact with 2-fluorohypoxanthine?
A2: The primary enzymes of interest are:
-
Xanthine Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[7][8] 2-fluorohypoxanthine can serve as a substrate for XO, leading to the production of a fluorinated analog of xanthine and subsequently uric acid.
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme is part of the purine salvage pathway and catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides.[9][10] 2-fluorohypoxanthine can potentially act as a substrate for HGPRT, leading to the formation of 2-fluoro-inosine monophosphate.
Q3: How should I prepare and store 2-fluorohypoxanthine stock solutions?
A3: For optimal stability and performance:
-
Solvent: Dissolve 2-fluorohypoxanthine in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11] Protect from light.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity. It is advisable to keep the final DMSO concentration below 1%.
III. Troubleshooting Guide: Xanthine Oxidase Assays
Xanthine oxidase activity is typically monitored by measuring the production of uric acid (absorbance at ~295 nm) or the generation of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction. H₂O₂ can be detected using a variety of colorimetric or fluorometric probes.[12][13][14][15]
Problem 1: No or Low Enzyme Activity
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Enzyme | Verify Enzyme Activity: Test the enzyme with its natural substrate, hypoxanthine, under identical assay conditions. This will confirm if the issue is specific to 2-fluorohypoxanthine or a more general problem with the enzyme preparation. |
| Sub-optimal Assay Conditions | pH Optimization: The optimal pH for xanthine oxidase is typically between 7.5 and 8.5.[16] Verify the pH of your assay buffer. Temperature: Ensure the assay is performed at the optimal temperature for the enzyme, usually 25-37°C. |
| Substrate Instability | Fresh Substrate Preparation: Prepare fresh dilutions of 2-fluorohypoxanthine from a frozen stock for each experiment. Although fluorinated compounds are generally stable, degradation can occur over time in aqueous solutions.[6] |
| Inhibitors in Sample or Reagents | Control for Inhibition: If you are testing for XO activity in a complex biological sample (e.g., cell lysate, serum), it may contain endogenous inhibitors. Spike a known amount of purified XO into your sample to see if its activity is suppressed. |
Problem 2: High Background Signal
| Potential Cause | Troubleshooting Steps & Explanation |
| Autofluorescence/Auto-oxidation of Detection Reagent | Reagent Blank: Run a control well containing all assay components except the enzyme. A high signal in this well points to issues with the detection reagent.[17] Substrate Blank: Run a control with the enzyme and buffer, but without 2-fluorohypoxanthine, to check for any inherent fluorescence of the enzyme preparation. |
| Contaminated Reagents | Use High-Purity Reagents: Ensure that your assay buffer and other reagents are made with high-purity water and are free from microbial contamination.[11] |
| Substrate Degradation | Proper Storage: Improper storage of the fluorogenic substrate can lead to spontaneous hydrolysis and high background.[18] Store aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.[11] |
Problem 3: Non-linear Reaction Progress Curves
| Potential Cause | Troubleshooting Steps & Explanation |
| Substrate Depletion | Optimize Substrate Concentration: If the reaction rate decreases over time, you may be running out of substrate. Ensure the initial concentration of 2-fluorohypoxanthine is well above the Km of the enzyme for a significant portion of the assay time. |
| Product Inhibition | Check for Product Inhibition: The product of the reaction (fluorinated xanthine or uric acid) may be inhibiting the enzyme. Perform initial velocity studies at different substrate concentrations to assess this. |
| Substrate Inhibition | Titrate Substrate Concentration: High concentrations of the natural substrates, hypoxanthine and xanthine, can inhibit xanthine oxidase.[19] It is plausible that high concentrations of 2-fluorohypoxanthine could also cause substrate inhibition. Perform a substrate titration to determine the optimal concentration range. |
| Enzyme Instability | Assess Enzyme Stability: The enzyme may be losing activity over the course of the assay. Run a control where the enzyme is pre-incubated in the assay buffer for the duration of the experiment and then assay its activity. |
Diagram: Troubleshooting Logic for Xanthine Oxidase Assays
Caption: A decision tree for troubleshooting common issues in xanthine oxidase assays.
IV. Troubleshooting Guide: HGPRT Assays
HGPRT activity is often measured by monitoring the consumption of the co-substrate 5-phosphoribosyl-1-pyrophosphate (PRPP) or the formation of the nucleotide product. Spectrophotometric methods can be employed by coupling the production of the nucleotide to other enzymatic reactions that result in a change in absorbance.
Problem 1: Low or No Detectable HGPRT Activity
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive HGPRT Enzyme | Positive Control: Test the enzyme with its natural substrates, hypoxanthine or guanine, to confirm its activity.[20][21] This will help determine if the issue is specific to 2-fluorohypoxanthine. |
| Co-substrate (PRPP) Degradation | Fresh PRPP: PRPP is unstable in solution. Prepare it fresh for each experiment and keep it on ice. |
| Sub-optimal Assay Conditions | Magnesium Requirement: HGPRT requires Mg²⁺ for activity. Ensure your assay buffer contains an optimal concentration of MgCl₂ (typically 5-10 mM). pH: The optimal pH for HGPRT is generally around 7.4. |
| 2-Fluorohypoxanthine is a Poor Substrate | Enzyme Kinetics: It is possible that 2-fluorohypoxanthine is a poor substrate for HGPRT, resulting in a very low reaction rate. If possible, try to increase the enzyme concentration or use a more sensitive detection method. |
Problem 2: High Assay Variability
| Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent Pipetting | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially for small volumes of enzyme and substrates. |
| Temperature Fluctuations | Maintain Consistent Temperature: Use a temperature-controlled plate reader or water bath to ensure consistent assay temperatures across all wells and experiments. |
| Incomplete Mixing | Ensure Homogeneity: Gently mix the contents of each well after adding all components to ensure a homogeneous reaction mixture. |
V. Experimental Protocols
Protocol 1: Standard Xanthine Oxidase Activity Assay (Fluorometric)
This protocol is based on the principle that the oxidation of 2-fluorohypoxanthine by xanthine oxidase produces hydrogen peroxide (H₂O₂), which can be detected with a fluorescent probe.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
2-Fluorohypoxanthine
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5
-
Detection Reagent: A commercially available H₂O₂ detection kit (e.g., Amplex™ Red)
-
96-well black microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of 2-fluorohypoxanthine in DMSO.
-
Prepare a working solution of xanthine oxidase in assay buffer. The final concentration will need to be optimized.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the 2-fluorohypoxanthine working solution to each well.
-
Add 25 µL of the detection reagent to each well.
-
-
Initiate Reaction:
-
Add 10 µL of the xanthine oxidase working solution to each well to start the reaction.
-
For the negative control, add 10 µL of assay buffer instead of the enzyme.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen probe (e.g., Ex/Em = 535/587 nm for Amplex™ Red based assays) every minute for 30 minutes.[13]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of the reaction is the slope of the linear portion of the curve.
-
VI. Data Presentation
Table 1: Typical Kinetic Parameters for Xanthine Oxidase with Purine Substrates
| Substrate | Km (µM) | Vmax (relative) | Reference |
| Hypoxanthine | 1.86 - 130 | 1.0 | [16][22] |
| Xanthine | 3.38 - 85 | 1.2 | [16][22] |
| 8-Aminohypoxanthine | Similar to Hypoxanthine | ~0.32 | [23] |
Note: The kinetic parameters for 2-fluorohypoxanthine are not widely reported and should be determined empirically. The values for related compounds are provided for context.
VII. References
-
Kinetic Analyses of Two-steps Enzymatic Oxidation from Hypoxanthine to Uric Acid with Xanthine Oxidase by Capillary Electrophore. Available at: --INVALID-LINK--
-
Troubleshooting common issues in fluorescent protease assays - Benchchem. Available at: --INVALID-LINK--
-
Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions. Available at: --INVALID-LINK--
-
Protein and Enzyme Activity Assays Support—Troubleshooting - Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Fluorine-Substituted Pyrrolo[2,3- d ]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - ResearchGate. Available at: --INVALID-LINK--
-
Fluorescent microscopy troubleshooting: high background - YouTube. Available at: --INVALID-LINK--
-
Has anyone faced background fluorescence problem of enzymes fluorogenic substrates?. Available at: --INVALID-LINK--
-
Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - NIH. Available at: --INVALID-LINK--
-
Analysis of kinetics of dihydroethidium fluorescence with superoxide using xanthine oxidase and hypoxanthine assay - PubMed. Available at: --INVALID-LINK--
-
Isolation of Different Animal Liver Xanthine Oxidase Containing F Containing Fractions and Determination of Kinetic ractions and Determination. Available at: --INVALID-LINK--
-
Troubleshooting Tips for Fluorescence Staining - Biotium. Available at: --INVALID-LINK--
-
Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - NIH. Available at: --INVALID-LINK--
-
Reactions catalyzed by (A) HGPRT, EC 2.4.2.8. and (B) HGXPRT, EC... - ResearchGate. Available at: --INVALID-LINK--
-
Steady-state kinetics of the hypoxanthine phosphoribosyltransferase from Trypanosoma cruzi - PubMed. Available at: --INVALID-LINK--
-
The summary of kinetic parameters of Hprt and Gprt reactions - ResearchGate. Available at: --INVALID-LINK--
-
Substrate inhibition of xanthine oxidase and its influence on superoxide radical production. Available at: --INVALID-LINK--
-
Kinetic Analyses of Two-Steps Enzymatic Oxidation from Hypoxanthine to Uric Acid with Xanthine Oxidase by Capillary Electrophoresis/Dynamic Frontal Analysis - ResearchGate. Available at: --INVALID-LINK--
-
Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Available at: --INVALID-LINK--
-
Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Available at: --INVALID-LINK--
-
Kinetics of xanthine oxidase metabolism of hypoxanthine versus... - ResearchGate. Available at: --INVALID-LINK--
-
(PDF) A kinetic study of hypoxanthine oxidation by milk xanthine oxidase - ResearchGate. Available at: --INVALID-LINK--
-
New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed. Available at: --INVALID-LINK--
-
Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Available at: --INVALID-LINK--
-
Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC. Available at: --INVALID-LINK--
-
Xanthine / Hypoxanthine Assay Kit - TCI Chemicals. Available at: --INVALID-LINK--
-
Metabolic Impact of XOR Inhibitors Use and Discontinuation - MDPI. Available at: --INVALID-LINK--
-
Biological Buffers. Available at: --INVALID-LINK--
-
Xanthine/Hypoxanthine Assay Kit (MAK186) - Technical Bulletin - Sigma-Aldrich. Available at: --INVALID-LINK--
-
What are Xanthine oxidase inhibitors and how do they work? - Patsnap Synapse. Available at: --INVALID-LINK--
-
HPRT Inhibitors | SCBT - Santa Cruz Biotechnology. Available at: --INVALID-LINK--
-
The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Available at: --INVALID-LINK--
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. Available at: --INVALID-LINK--
-
Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC - PubMed Central. Available at: --INVALID-LINK--
-
ab155900 Xanthine/Hypoxanthine Assay Kit. Available at: --INVALID-LINK--
-
Xanthine Oxidase Activity Assay Kit (MAK078) - Technical Bulletin - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion. Available at: --INVALID-LINK--
-
Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. thermofisher.com [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Substrate inhibition of xanthine oxidase and its influence on superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 23. researchgate.net [researchgate.net]
"purification artifacts of 2-fluorohypoxanthine"
Technical Support Center: Purification of 2-Fluorohypoxanthine
Welcome to the technical support guide for the purification of 2-fluorohypoxanthine. This resource is designed for researchers, scientists, and drug development professionals who are working with this and similar fluorinated purine analogs. Here, you will find practical, in-depth guidance to troubleshoot common purification challenges and identify potential artifacts. The information is presented in a question-and-answer format to directly address issues you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of 2-fluorohypoxanthine.
Q1: What are the most common purification techniques for 2-fluorohypoxanthine?
A1: The most prevalent and effective method for purifying 2-fluorohypoxanthine and similar substituted purine compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique offers hig[1]h resolution and scalability, making it ideal for separating the target compound from starting materials, byproducts, and isomers. Recrystallization is anot[1]her valuable technique, particularly for removing non-polar impurities and obtaining a highly crystalline final product. The choice between these [2][3]methods often depends on the scale of the synthesis and the nature of the impurities.
Q2: What types of impurities are typically observed in the synthesis of 2-fluorohypoxanthine?
A2: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities may include precursors from the purine synthesis pathway, such as substituted pyrimidine or imidazole derivatives. Additionally, isomers and[2] reaction by-products are frequently encountered. The stability of fluorinated hypoxanthines is also a factor, as degradation can occur under certain pH and temperature conditions.
Q3: How does the fluor[4][5]ine atom in 2-fluorohypoxanthine affect its chromatographic behavior?
A3: The presence of a fluorine atom can significantly alter the electronic and steric properties of the molecule, which in turn affects its interaction with the stationary phase in chromatography. Fluorination can increase[4] the hydrophobicity of the molecule, leading to longer retention times in RP-HPLC compared to its non-fluorinated counterpart. This property is benefici[6]al for achieving good separation from less hydrophobic impurities. However, it's also important to consider that highly fluorinated compounds can exhibit unique "fluorophilic" interactions, which might necessitate the use of specialized fluorinated HPLC phases for optimal separation in some cases.
Part 2: In-Depth T[6][7]roubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the purification of 2-fluorohypoxanthine.
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
RP-HPLC is a cornerstone of purine analog purification. Below are common issues a[1][7]nd their solutions.
Q: I am observing unexpected peaks, or "ghost peaks," in my HPLC chromatogram, even during a blank run. What is the likely cause and how can I fix it?
A: Ghost peaks are typically the result of contamination in the mobile phase or carry-over from a previous injection.
-
Causality: Impur[8][9]ities in your solvents (even HPLC-grade) can accumulate on the column and elute during a gradient run, appearing as peaks. Carry-over occurs when a [10]portion of a previous sample is retained in the injector or on the column and elutes in a subsequent run.
-
Troubleshooting Ste[9]ps:
-
Run a Blank Gradient: Inject your mobile phase without any sample. If peaks are still present, the issue is likely with your solvents or system contamination.
-
Use High-Purity[8] Solvents: Always use HPLC or MS-grade solvents and freshly prepared mobile phases. Avoid "topping off" solve[9]nt reservoirs; instead, replace them with clean bottles.
-
System Flush: [9] Flush the entire HPLC system, including the injector and detector, with a strong solvent like 100% methanol or isopropanol to remove any adsorbed contaminants.
-
Check for Carry[8]-Over: If the ghost peak has the same retention time as your product, it is likely due to carry-over. Ensure your injector wash[9] solvent is effective and that the injection volume is not too large.
-
Q: My peak for 2-fluorohypoxanthine is tailing or showing a leading edge. What could be causing this poor peak shape?
A: Peak tailing or fronting can be caused by several factors, including column overload, secondary interactions with the stationary phase, or a poorly packed column.
-
Causality: *[8][11] Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Troubleshooting Ste[8]ps:
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Use a Mobile Ph[11]ase Additive: Add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and minimize secondary interactions.
-
Check Column He[12]alth: If the problem persists, your column may be contaminated or at the end of its life. Try cleaning it according to the manufacturer's instructions or replace it.
-
Q: The retention time [8]of my 2-fluorohypoxanthine peak is shifting between runs. Why is this happening?
A: Retention time variability is often due to changes in the mobile phase composition, temperature fluctuations, or a column that is not properly equilibrated.
-
Causality: Even [10]small changes in the mobile phase pH or organic solvent ratio can significantly impact the retention of ionizable compounds like 2-fluorohypoxanthine. Temperature also affects viscosity and retention.
-
Troubleshooting Steps:
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixing function is working correctly.
-
Use a Buffered [10]Mobile Phase: The use of a buffer is critical for reproducible retention of ionizable compounds.
-
Equilibrate the[11] Column: Before starting a series of runs, ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Control Tempera[8]ture: Use a column oven to maintain a consistent temperature.
-
Recrystallization Troubleshooting
Recrystallization is a powerful technique for obtaining high-purity solid material.
Q: My 2-fluorohypoxant[3][13]hine is not crystallizing out of solution, even after cooling. What should I do?
A: Failure to crystallize is usually due to using too much solvent or the solution being supersaturated.
-
Causality: For crystallization to occur, the solution must be saturated with the compound at a lower temperature. If too much solvent is us[3]ed, the solution may not reach saturation upon cooling.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure, solid 2-fluorohypoxanthine, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Use an Anti-Sol[13]vent: If you know a solvent in which your compound is insoluble, you can try adding it dropwise to the solution until it becomes cloudy, then allow it to stand.
-
Q: The crystals I obtained are colored, but pure 2-fluorohypoxanthine should be a white solid. How can I remove the color?
A: Colored impurities can often be removed by using activated charcoal.
-
Causality: The color is due to highly conjugated impurities that are present in small amounts but have strong chromophores.
-
Troubleshooting Steps:
-
Dissolve the Crystals: Re-dissolve the colored crystals in a minimal amount of hot solvent.
-
Add Activated Charcoal: Add a very small amount of decolorizing carbon to the hot solution.
-
Hot Filtration:[3] Swirl the solution for a few minutes and then perform a hot filtration to remove the charcoal, which will have the colored impurities adsorbed to its surface.
-
Recrystallize: Allow the filtered solution to cool and crystallize as usual.
-
Part 3: Data Interpretation and Visualization
Summary of Potential Artifacts
The following table summarizes common artifacts that may be encountered during the purification of 2-fluorohypoxanthine.
| Artifact/Issue | Likely Cause(s) | Recommended Analytical Verification |
| Unexpected HPLC Peaks | Mobile phase contamination, sample carry-over, co-eluting impurities. | Run blank gradients, HP[8][9]LC-MS to identify mass of unknown peak. |
| Peak Tailing/Fronting | Column overload, secondary silanol interactions, column degradation. | Inject a dilution serie[11]s, modify mobile phase pH. |
| Shifting Retention Times | Inconsistent mobile phase, temperature fluctuations, poor column equilibration. | Use a buffered mobile p[10]hase, use a column oven. |
| Colored Crystals | Highly conjugated impurities. | UV-Vis spectroscopy to check for absorbance outside the expected range. |
| Low Recovery | Compound precipitation on the column, poor solubility in the chosen solvent. | Filter sample before in[8]jection, adjust solvent composition. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of 2-Fluorohypoxanthine
-
Sample Preparation: a. Dissolve the crude 2-fluorohypoxanthine in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1-5 mg/mL. b. Filter the sample [1]through a 0.22 µm syringe filter to remove any particulates.
-
HPLC Conditions: [1] * Column: C18, 4.6 x 150 mm, 5 µm (analytical) or C18, 21.2 x 250 mm, 10 µm (preparative).
-
Mobile Phase A:[1] 0.1% Formic Acid in Water.
-
Mobile Phase B:[1] Acetonitrile.
-
Gradient: A t[1]ypical starting gradient would be 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min (analytical) or 20 mL/min (preparative).
-
Detection: 25[1]4 nm or a wavelength determined by UV-Vis analysis of the compound.
-
-
Fraction Collection & Processing: a. Collect fractions corresponding to the main peak. b. Analyze the purity of each fraction using analytical HPLC. c. Pool the fractions that meet the desired purity. d. Remove the solvent via lyophilization or rotary evaporation to obtain the purified solid.
Visual Workfl[1]ows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 9. halocolumns.com [halocolumns.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. hplc.eu [hplc.eu]
- 12. teledynelabs.com [teledynelabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Interpreting Mass Spectrometry Data of 2-Fluorohypoxanthine
Welcome to the technical support guide for the mass spectrometric analysis of 2-fluorohypoxanthine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis. As Senior Application Scientists, our goal is to blend technical precision with practical, field-proven insights to ensure the integrity and success of your results.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental questions you should consider before beginning your analysis. A firm grasp of these principles is crucial for accurate data interpretation.
Q1: What is the expected mass of 2-fluorohypoxanthine and its common ions?
A1: Accurate mass measurement is the cornerstone of compound identification. 2-fluorohypoxanthine has a chemical formula of C₅H₃FN₄O . High-resolution mass spectrometry (HRMS) is essential for confirming this elemental composition with high confidence.[1][2][3]
The expected monoisotopic masses for the neutral molecule and its most common adduct ions are summarized below. Always use a calibrated instrument to ensure your mass accuracy is within an acceptable range (typically <5 ppm).[4]
| Ion Species | Formula | Adduct/Loss | Exact Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C₅H₃FN₄O | - | 154.0291 |
| Protonated Ion [M+H]⁺ | C₅H₄FN₄O⁺ | +H⁺ | 155.0369 |
| Sodium Adduct [M+Na]⁺ | C₅H₃FN₄ONa⁺ | +Na⁺ | 177.0189 |
| Potassium Adduct [M+K]⁺ | C₅H₃FN₄OK⁺ | +K⁺ | 192.9928 |
| Dimer [2M+H]⁺ | C₁₀H₇F₂N₈O₂⁺ | +M+H⁺ | 309.0660 |
| Deprotonated Ion [M-H]⁻ | C₅H₂FN₄O⁻ | -H⁺ | 153.0213 |
Note: Sodium and potassium adducts are frequently observed in electrospray ionization (ESI) and can sometimes be more abundant than the protonated molecule.[5]
Q2: How does the fluorine atom affect the isotopic pattern of the molecule?
A2: Unlike chlorine or bromine, which have significant natural isotopes (³⁷Cl and ⁸¹Br, respectively) that produce characteristic M+2 peaks, fluorine is monoisotopic (¹⁹F).[6] Therefore, a molecule containing a single fluorine atom, like 2-fluorohypoxanthine, will not have an M+2 peak attributable to the halogen. Its isotopic pattern will be dictated solely by the natural abundance of ¹³C.
Q3: What are the best ionization techniques and modes for analyzing 2-fluorohypoxanthine?
A3: Electrospray Ionization (ESI) is the most suitable technique for a polar, heterocyclic molecule like 2-fluorohypoxanthine. Due to the presence of multiple nitrogen atoms that can be readily protonated, positive ion mode ESI ([M+H]⁺) is typically the most sensitive and is recommended as the starting point for method development. Negative ion mode ([M-H]⁻) is also a viable option, as the N-H proton on the purine ring is acidic and can be deprotonated.
Part 2: Troubleshooting Common Experimental Issues
This section provides a structured approach to diagnosing and solving the most common problems encountered during the LC-MS analysis of 2-fluorohypoxanthine.
Problem: Poor Signal Intensity or No Detectable Peak
Q: I'm injecting my sample, but the signal for 2-fluorohypoxanthine is extremely low or completely absent. What's wrong?
A: Low signal intensity is a frequent issue that can stem from several factors, from sample preparation to instrument settings.[4][7] The key is to diagnose the problem systematically. The causality is often related to inefficient ionization, which must be optimized for the specific analyte.
The following diagram outlines a logical workflow to identify and resolve the root cause of poor signal.
Caption: A systematic workflow for troubleshooting low MS signal.
-
Mobile Phase pH: The ionization efficiency of purine analogs is highly dependent on pH.[8] For positive mode ESI, ensure your mobile phases (both aqueous and organic) are acidified.
-
Action: Add 0.1% formic acid to both your water (Channel A) and acetonitrile/methanol (Channel B). This promotes the formation of the [M+H]⁺ ion in solution before it enters the ESI source, dramatically improving sensitivity.
-
-
Source Parameters: Direct infusion of a ~1 µg/mL solution of 2-fluorohypoxanthine can help optimize source parameters without the complexity of chromatography.
-
Action: Systematically adjust the following parameters while monitoring the signal for m/z 155.0369:
-
Capillary Voltage: Typically 3-4 kV.
-
Gas Temperature: Start around 300-350 °C.
-
Drying Gas Flow: Adjust to achieve stable spray.
-
Nebulizer Pressure: Optimize for the finest spray possible.
-
-
-
Sample Concentration & Solvent: Ensure your sample is fully dissolved in a solvent compatible with your mobile phase.
-
Action: If your stock is in 100% DMSO, ensure the injection volume is small enough to avoid solvent effects that can cause peak distortion or signal suppression. Ideally, the final sample should be diluted in a solvent that matches the initial mobile phase composition.
-
Problem: Interpreting the MS/MS Fragmentation Pattern
Q: I've isolated the [M+H]⁺ ion at m/z 155.0, but the MS/MS spectrum is complex. What are the expected fragment ions?
A: Tandem mass spectrometry (MS/MS) of purine analogues provides valuable structural information.[9] The fragmentation of the protonated 2-fluorohypoxanthine ion will primarily involve the sequential loss of small, stable neutral molecules from the purine ring system. The fragmentation is driven by the energetic instability of the molecular ion after collision-induced dissociation (CID).[10]
The diagram below illustrates the most probable fragmentation cascade for the protonated molecule. The initial fragmentation often involves the cleavage of the imidazole ring, followed by further breakdown.
Caption: Predicted MS/MS fragmentation pathway of protonated 2-fluorohypoxanthine.
-
Loss of CO (Carbon Monoxide): A characteristic fragmentation of the hypoxanthine core is the neutral loss of 28 Da (-CO) from the pyrimidine ring, leading to the fragment at m/z 127.0227 .[11]
-
Loss of HCN (Hydrogen Cyanide): Cleavage of the imidazole ring can result in the neutral loss of 27 Da (-HCN), producing a key fragment at m/z 128.0308 .
-
Sequential Losses: Further fragmentation of the primary ions is common. For example, the m/z 127 ion can subsequently lose HCN to form an ion at m/z 99.0270 .
-
Validating Fragments: Use a high-resolution mass spectrometer to confirm the elemental composition of these fragments. The high mass accuracy allows you to distinguish between isobaric interferences and confirm the proposed fragmentation pathway.[12]
Part 3: Advanced Protocols
Protocol: Confirming Elemental Formula using High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the steps to confirm the elemental formula of your synthesized 2-fluorohypoxanthine with high confidence. This is a critical step for compound verification in drug discovery and development.[13]
Objective: To acquire high-resolution, accurate-mass data to confirm the elemental formula of 2-fluorohypoxanthine as C₅H₃FN₄O.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of <5 ppm mass accuracy.[1]
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2-fluorohypoxanthine in a suitable organic solvent (e.g., DMSO, Methanol).
-
Create a working solution of ~1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% formic acid.
-
-
Instrument Calibration:
-
Before analysis, perform a full system calibration according to the manufacturer's specifications using a certified calibration solution. This step is non-negotiable for achieving high mass accuracy.[4]
-
-
Infusion Analysis:
-
Directly infuse the working solution into the ESI source at a stable flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, scanning a mass range that includes the expected ion (e.g., m/z 100-300).
-
Ensure the resolution setting is high (e.g., >70,000 FWHM) to resolve the target ion from potential background interferences.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Measure the experimental (observed) m/z value.
-
Compare the observed m/z to the theoretical (calculated) m/z for C₅H₄FN₄O⁺ (155.0369).
-
Calculate the mass error in parts-per-million (ppm) using the following formula: Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
Acceptance Criteria: A mass error of <5 ppm, along with a matching isotopic pattern, provides high confidence in the assigned elemental formula.
-
References
- 1. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ncfinternational.it [ncfinternational.it]
- 4. gmi-inc.com [gmi-inc.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. tutorchase.com [tutorchase.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical and Biopharmaceutical Methods of Analysis [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
"preventing degradation of 2-fluorohypoxanthine during storage"
Introduction
Welcome to the technical support guide for 2-fluorohypoxanthine. As a critical purine analog in drug discovery and biochemical research, maintaining the structural integrity and purity of 2-fluorohypoxanthine is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth technical information, field-proven protocols, and troubleshooting advice to help you prevent, identify, and resolve issues related to its degradation during storage and handling. Our goal is to empower you with the knowledge to ensure the long-term stability of this valuable compound.
Section 1: The Chemical Vulnerability of 2-Fluorohypoxanthine
Understanding the potential degradation pathways of 2-fluorohypoxanthine is the first step toward prevention. The molecule's structure contains two primary points of vulnerability: the purine ring system, which it shares with endogenous purines like hypoxanthine, and the carbon-fluorine (C-F) bond at the 2-position.
-
Oxidative Degradation: Similar to its parent compound, hypoxanthine, the purine ring of 2-fluorohypoxanthine is susceptible to oxidation. The C8 position is a common site for oxidative attack, which can lead to the formation of uric acid analogs. This process can be catalyzed by trace metals or exposure to atmospheric oxygen, particularly in solution.[1]
-
Hydrolytic Degradation: The C-F bond on an aromatic ring is generally strong; however, it is not inert. Under certain conditions, particularly non-neutral pH, the fluorine atom can be displaced by a hydroxyl group via nucleophilic aromatic substitution.[2] This hydrolysis would convert 2-fluorohypoxanthine into xanthine, a significant impurity that could confound experimental results. The rate of this degradation is often accelerated by elevated temperatures and presence of moisture.[3]
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways for 2-fluorohypoxanthine.
Section 2: Recommended Storage Protocols
Proper storage is the most effective strategy to prevent degradation. The optimal conditions depend on the form of the compound (solid vs. solution) and the intended duration of storage.
| Parameter | Short-Term Storage (Solid, < 6 months) | Long-Term Storage (Solid, > 6 months) | Stock Solution Storage (< 1 month) |
| Temperature | ≤ 4°C (Refrigerated) | -20°C or below (Frozen) | -20°C or -80°C |
| Atmosphere | Dry; Inert gas (Argon or Nitrogen) overlay recommended. | Required: Dry; Inert gas (Argon or Nitrogen) overlay. | Stored in tightly sealed vials with minimal headspace. |
| Container | Tightly sealed amber glass vial. | Tightly sealed amber glass vial with PTFE-lined cap. | Small-volume amber glass or polypropylene vials. |
| Light | Protect from light. | Crucial: Protect from light at all times. | Protect from light (use amber vials and store in the dark). |
| Solvent | N/A | N/A | Anhydrous, aprotic solvents like DMSO are preferred. Avoid aqueous buffers for long-term storage. |
Expert Rationale:
-
Low Temperature: Reduces the kinetic rate of all chemical reactions, including hydrolysis and oxidation. Freezing the solid powder significantly minimizes molecular mobility and water activity.
-
Inert Atmosphere: Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.[1]
-
Desiccation: Water is a reactant in hydrolysis. Storing the compound in a dry (desiccated) environment is critical to prevent the C-F bond cleavage.
-
Light Protection: While photolytic degradation is not the primary concern, UV light can provide the activation energy for oxidative processes. Using amber vials is a standard best practice for all sensitive chemical compounds.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers.
Q1: I ran an HPLC analysis of my 2-fluorohypoxanthine stock and see a new, more polar peak. What could it be?
A1: A new, more polar peak is a classic sign of degradation. The most likely culprit is xanthine , the product of hydrolysis. Xanthine is more polar than 2-fluorohypoxanthine due to the replacement of the fluorine atom with a hydroxyl group. To confirm, you can run a xanthine standard on your HPLC system. If the retention times match, your sample has undergone hydrolysis. This is often caused by storing the compound in a non-anhydrous solvent, in an aqueous buffer for an extended period, or by repeated freeze-thaw cycles which can introduce moisture.
Q2: My solid 2-fluorohypoxanthine powder has developed a slight yellowish tint. Is it still usable?
A2: A color change in a purine analog powder often indicates oxidation . Purine oxidation products can be colored. While the bulk of the material may still be intact, the presence of colored impurities suggests that degradation has begun. You should immediately perform a purity analysis (e.g., HPLC-UV) to quantify the level of degradation. If the purity is still high (>98%), it may be usable for non-critical experiments, but for sensitive assays, using a fresh, pure lot is strongly recommended. To prevent this, always store the solid under an inert atmosphere (argon or nitrogen) and ensure the container is sealed tightly.
Q3: Can I store my 2-fluorohypoxanthine stock solution in a phosphate-buffered saline (PBS) solution at 4°C?
A3: This is strongly discouraged for anything other than immediate, same-day use. Aqueous buffers like PBS provide the water necessary for hydrolysis.[3] Storing in an aqueous solution, even at 4°C, will lead to gradual degradation over days to weeks. For storage, dissolve the compound in an anhydrous solvent like DMSO at a high concentration, aliquot it into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C. Dilute an aliquot into your aqueous experimental buffer immediately before use.
Q4: My experimental results are inconsistent. Could degradation of my 2-fluorohypoxanthine be the cause?
A4: Absolutely. If your compound has degraded, its effective concentration is lower than you assume, leading to reduced activity or efficacy in your assays. Furthermore, degradation products like xanthine could have their own biological activities or act as competitive inhibitors, confounding your results. Inconsistent results are a primary indicator that you should verify the integrity of your starting material.
The following flowchart provides a logical workflow for troubleshooting issues with 2-fluorohypoxanthine.
Caption: Troubleshooting workflow for 2-fluorohypoxanthine stability issues.
Section 4: Experimental Protocol for Quality Control
Verifying the purity of your 2-fluorohypoxanthine is a self-validating step that ensures trustworthiness in your experimental pipeline. A simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is sufficient for routine checks.[4][5]
Protocol: Purity Assessment by RP-HPLC
Objective: To determine the purity of a 2-fluorohypoxanthine sample and detect the presence of common, more polar degradants.
Materials:
-
2-fluorohypoxanthine sample (solid or in DMSO)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or TFA, if MS-compatibility is not needed)
-
Reference standards (optional, but recommended): Hypoxanthine, Xanthine
Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance and volumetric flasks
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2-fluorohypoxanthine in DMSO.
-
Dilute this stock to a working concentration of ~50 µg/mL using Mobile Phase A. Ensure the final concentration of DMSO is low (<5%) to avoid peak distortion.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm[5]
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 2% 15.0 30% 16.0 95% 18.0 95% 19.0 2% | 25.0 | 2% |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of 2-fluorohypoxanthine as a percentage of the total peak area.
-
Purity % = (Area of 2-FH Peak / Total Area of All Peaks) * 100
-
Degradation products, such as xanthine, will typically elute earlier than the parent compound due to increased polarity.
-
Section 5: References
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). National Institutes of Health (NIH). --INVALID-LINK--
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2023). National Science Review, Oxford Academic. --INVALID-LINK--
-
An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia. (2007). PubMed. --INVALID-LINK--
-
Scheme showing oxidative hydroxylation of hypoxanthine to xanthine to uric acid. (n.d.). ResearchGate. --INVALID-LINK--
-
GENERAL HPLC METHODS. (n.d.). University of Colorado Anschutz Medical Campus. --INVALID-LINK--
-
A high-performance liquid chromatography method for hypoxanthine determination in vitreous humour: application to estimation of post mortem interval. (2006). PubMed. --INVALID-LINK--
-
Determination of Xanthine, Uric acid & Hypoxanthine. (n.d.). Agilent. --INVALID-LINK--
-
A kinetic study of hypoxanthine oxidation by milk xanthine oxidase. (1988). ResearchGate. --INVALID-LINK--
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). National Institutes of Health (NIH). --INVALID-LINK--
-
STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. (1963). PubMed. --INVALID-LINK--
-
Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application. (2020). ResearchGate. --INVALID-LINK--
-
4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. (2022). RSC Publishing. --INVALID-LINK--
-
Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. (n.d.). Bentham Science. --INVALID-LINK--
-
Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. (2022). MDPI. --INVALID-LINK--
-
Biochemistry | Purine Catabolism [Conversion of Hypoxanthine to Uric Acid]. (2015). YouTube. --INVALID-LINK--
-
Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study. (2022). National Institutes of Health (NIH). --INVALID-LINK--
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). PubMed. --INVALID-LINK--
-
Effects of pH on the stability of chromatin core particles. (1984). National Institutes of Health (NIH). --INVALID-LINK--
-
pH dependence of 5-fluorouracil uptake observed by in vivo 31P and 19F nuclear magnetic resonance spectroscopy. (1991). PubMed. --INVALID-LINK--
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cores.emory.edu [cores.emory.edu]
Validation & Comparative
A Comparative Guide to the Biochemical Activities of Hypoxanthine and its Fluorinated Analog, 2-Fluorohypoxanthine
A Note to the Reader: As a Senior Application Scientist, it is my commitment to provide information grounded in verifiable experimental data. In the course of preparing this guide, a comprehensive search of the scientific literature revealed a significant disparity in the available data for hypoxanthine versus 2-fluorohypoxanthine. While hypoxanthine is a well-characterized endogenous purine with a wealth of experimental data, there is a notable lack of published studies directly investigating the biochemical and pharmacological activities of 2-fluorohypoxanthine.
Therefore, this guide will provide a detailed, data-supported overview of the activity of hypoxanthine. In lieu of direct comparative data for 2-fluorohypoxanthine, we will then explore the potential biochemical implications of fluorination at the 2-position of the purine ring, drawing upon established principles of medicinal chemistry and the known effects of fluorination on similar molecules. This approach is intended to provide a scientifically sound framework for researchers interested in the potential properties of 2-fluorohypoxanthine, while transparently acknowledging the current limitations in the available data.
Hypoxanthine: A Central Node in Purine Metabolism
Hypoxanthine is a naturally occurring purine derivative that plays a critical role in nucleic acid synthesis and degradation.[1] Its intracellular concentration and metabolic flux are tightly regulated by the interplay of two key enzymatic pathways: the salvage pathway and the catabolic pathway.
The Dual Fates of Hypoxanthine: Salvage vs. Catabolism
Cellular economy dictates that purine bases are recycled whenever possible. The purine salvage pathway, orchestrated by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , reclaims hypoxanthine for nucleotide synthesis.[2][3] Concurrently, the catabolic pathway, primarily driven by Xanthine Oxidase (XO) , irreversibly oxidizes hypoxanthine to uric acid for excretion.[4] The balance between these two pathways is crucial for maintaining purine homeostasis.
Enzymatic Activity: A Tale of Two Enzymes
Xanthine Oxidase is a molybdenum-containing enzyme that catalyzes the oxidative hydroxylation of purines.[4] It mediates the final two steps of purine catabolism in humans, converting hypoxanthine to xanthine and then xanthine to uric acid.[4]
Experimental Data: Michaelis-Menten Kinetics of Hypoxanthine Oxidation by Xanthine Oxidase
| Substrate | Km (µM) | Vmax (relative units) | Source |
| Hypoxanthine | 10 - 30 | 1.0 | --INVALID-LINK-- |
| Xanthine | 5 - 15 | 0.8 - 1.2 | --INVALID-LINK-- |
Protocol: Determining Xanthine Oxidase Activity
This protocol outlines a common spectrophotometric method for measuring XO activity by monitoring the production of uric acid from hypoxanthine.
-
Reagent Preparation:
-
Phosphate buffer (50 mM, pH 7.4)
-
Hypoxanthine stock solution (1 mM in 10 mM NaOH, diluted to desired concentrations in phosphate buffer)
-
Xanthine Oxidase (commercially available, diluted in phosphate buffer to the desired activity)
-
-
Assay Procedure:
-
To a quartz cuvette, add 950 µL of the hypoxanthine solution.
-
Incubate at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the diluted xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 295 nm (the wavelength of maximum absorbance for uric acid) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₂₉₅ for uric acid = 12.2 mM⁻¹cm⁻¹).
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting V₀ against a range of hypoxanthine concentrations and fitting the data to the Michaelis-Menten equation.
-
HGPRT is a crucial enzyme in the purine salvage pathway. It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to hypoxanthine, forming inosine monophosphate (IMP).[2][3]
Experimental Data: Substrate Specificity of Human HGPRT
| Substrate | Km (µM) | Relative Vmax | Source |
| Hypoxanthine | 6.8 | 1.0 | --INVALID-LINK-- |
| Guanine | 2.8 | 1.2 | --INVALID-LINK-- |
| Allopurinol | 400 | 0.1 | --INVALID-LINK-- |
Protocol: Measuring HGPRT Activity
This radiometric assay measures the incorporation of radiolabeled hypoxanthine into IMP.
-
Reagent Preparation:
-
Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂
-
[¹⁴C]-Hypoxanthine stock solution (specific activity and concentration to be optimized)
-
PRPP stock solution (10 mM)
-
Cell lysate or purified HGPRT
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine Tris-HCl buffer, [¹⁴C]-Hypoxanthine, and PRPP.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold EDTA solution (e.g., 20 mM).
-
-
Separation and Quantification:
-
Separate the product, [¹⁴C]-IMP, from the unreacted [¹⁴C]-Hypoxanthine using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Develop the TLC plate in a suitable solvent system (e.g., 0.5 M LiCl).
-
Visualize and quantify the radioactive spots corresponding to hypoxanthine and IMP using a phosphorimager or by scraping the spots and performing liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of IMP formed based on the radioactivity of the IMP spot and the specific activity of the [¹⁴C]-Hypoxanthine.
-
Determine enzyme activity in units such as nmol of IMP formed per minute per mg of protein.
-
Cellular Uptake of Hypoxanthine
The entry of hypoxanthine into cells is a critical first step for its subsequent metabolism. This process is primarily mediated by equilibrative nucleoside transporters (ENTs), which facilitate the bidirectional movement of nucleosides and nucleobases across the cell membrane.
While direct kinetic data for hypoxanthine transport is often cell-type dependent, studies have shown that its uptake can be inhibited by other purines and nucleoside transport inhibitors like dipyridamole.
2-Fluorohypoxanthine: A Hypothetical Exploration of Fluorine's Influence
As previously stated, direct experimental data on the biochemical activity of 2-fluorohypoxanthine is scarce. However, we can extrapolate potential effects based on the known impact of fluorination in medicinal chemistry. The introduction of a fluorine atom, particularly at the C2 position of the purine ring, can profoundly alter a molecule's properties.
Potential Effects on Xanthine Oxidase Activity
The C2 position of hypoxanthine is the site of the first oxidation by Xanthine Oxidase. The presence of a highly electronegative fluorine atom at this position could have several consequences:
-
Altered Substrate Binding: The electronic and steric properties of the fluorine atom could affect the binding affinity of 2-fluorohypoxanthine to the active site of XO.
-
Modified Reaction Rate: The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine could significantly impact the rate of hydroxylation at the C2 position, potentially making 2-fluorohypoxanthine a poor substrate or even an inhibitor of XO.
Potential Effects on HGPRT Activity
The interaction of 2-fluorohypoxanthine with HGPRT is also likely to be different from that of hypoxanthine.
-
Substrate Recognition: The altered electronic distribution and shape of the fluorinated purine ring may affect its recognition and binding by the active site of HGPRT.
-
Enzymatic Conversion: If 2-fluorohypoxanthine is a substrate for HGPRT, it would be converted to 2-fluoro-inosine monophosphate (2-F-IMP). The downstream metabolic fate and biological effects of this fluorinated nucleotide would be of significant interest. It could potentially inhibit other enzymes in the purine biosynthesis pathway.
Potential Effects on Cellular Uptake
The increased lipophilicity often associated with fluorination could influence the passive diffusion of 2-fluorohypoxanthine across cell membranes. Its interaction with equilibrative nucleoside transporters might also be altered.
Future Directions and a Call for Experimental Validation
The preceding discussion on 2-fluorohypoxanthine is, by necessity, speculative. To move beyond hypothesis, direct experimental investigation is essential. The following experimental approaches would be crucial to elucidate the activity of 2-fluorohypoxanthine:
-
Enzyme Kinetics: Perform Michaelis-Menten kinetic studies with purified xanthine oxidase and HGPRT to determine if 2-fluorohypoxanthine acts as a substrate or an inhibitor and to quantify its kinetic parameters (Km, Vmax, Ki).
-
Cellular Uptake Assays: Utilize radiolabeled 2-fluorohypoxanthine to measure its uptake into various cell lines and assess the involvement of specific transporters.
-
Metabolomic Analysis: Employ techniques such as LC-MS/MS to trace the metabolic fate of 2-fluorohypoxanthine in cell culture or in vivo models to identify its metabolic products.
-
Cytotoxicity Assays: Compare the cytotoxic effects of 2-fluorohypoxanthine and hypoxanthine on various cancer and normal cell lines.
Conclusion
Hypoxanthine stands as a well-understood and vital component of purine metabolism, with its activity governed by the finely tuned actions of xanthine oxidase and HGPRT. In contrast, 2-fluorohypoxanthine remains a molecule of theoretical interest, with its biochemical properties largely unexplored. The strategic placement of a fluorine atom at the C2 position suggests the potential for significantly altered interactions with key metabolic enzymes and cellular transport mechanisms. The hypothetical framework presented here, based on established principles of medicinal chemistry, underscores the need for direct experimental validation. Such studies will be instrumental in determining whether 2-fluorohypoxanthine holds promise as a novel therapeutic agent or a valuable research tool for probing purine metabolism.
References
- 1. Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Xanthine Oxidase Inhibition: Evaluating 2-Fluorohypoxanthine in the Context of Established Inhibitors
For researchers, scientists, and drug development professionals engaged in the study of purine metabolism and the development of therapeutics for conditions like gout and hyperuricemia, understanding the nuances of xanthine oxidase inhibition is paramount. Xanthine oxidase is a pivotal enzyme that catalyzes the final two steps in the purine catabolism pathway, leading to the production of uric acid.[1] Its inhibition is a clinically validated strategy for managing hyperuricemia and its associated pathologies.[2]
The Landscape of Xanthine Oxidase Inhibitors: A Comparative Overview
The therapeutic efficacy of xanthine oxidase inhibitors is fundamentally linked to their affinity for the enzyme, a relationship quantified by the inhibitory constant (Ki). A lower Ki value signifies a higher affinity and, consequently, greater potency. The two most prominent xanthine oxidase inhibitors in clinical use, allopurinol and febuxostat, represent two distinct classes of inhibitors.[3]
-
Allopurinol , a purine analog, acts as a substrate for xanthine oxidase and is converted to its active metabolite, oxypurinol. Oxypurinol is a potent inhibitor that binds tightly to the molybdenum center of the enzyme.[4]
-
Febuxostat , a non-purine inhibitor, offers a different mechanism, binding to a distinct site on the enzyme to block substrate access.[5]
A summary of their key inhibitory parameters is presented below:
| Inhibitor | Chemical Class | Mechanism of Action | Inhibitory Constant (Ki) |
| Allopurinol (Oxypurinol) | Purine Analog | Suicide inhibitor (metabolite) | Varies; potent inhibition |
| Febuxostat | Non-Purine | Non-competitive/Mixed-type | ~0.6 - 1.2 nM |
Note: The Ki for allopurinol is complex due to its mechanism as a suicide inhibitor, where its metabolite, oxypurinol, forms a very tightly bound complex with the reduced molybdenum center of the enzyme.
2-Fluorohypoxanthine: A Candidate for Investigation
2-Fluorohypoxanthine is a purine analog, and its structural similarity to the natural substrate hypoxanthine suggests a potential for interaction with the active site of xanthine oxidase. The introduction of a fluorine atom at the 2-position could modulate its electronic properties and binding affinity. However, to the best of our knowledge, the inhibitory constant (Ki) of 2-fluorohypoxanthine for xanthine oxidase has not been experimentally determined and published in peer-reviewed literature.
To ascertain the inhibitory potential and mechanism of 2-fluorohypoxanthine, a detailed enzymatic kinetic analysis is required. The following section provides a comprehensive, self-validating protocol for such an investigation.
Experimental Protocol: Determining the Inhibitory Constant (Ki) of a Novel Xanthine Oxidase Inhibitor
This protocol outlines a robust spectrophotometric method to determine the Ki of a test compound, such as 2-fluorohypoxanthine, for xanthine oxidase. The principle of this assay is to measure the rate of uric acid formation, which absorbs light at approximately 295 nm.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
2-Fluorohypoxanthine (test inhibitor)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow
References
- 1. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential for Xanthine Oxidase Inhibition in the Prevention and Treatment of Cardiovascular and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Fluorohypoxanthine Cross-Reactivity with Key Purine Metabolism Enzymes
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Fluorination in Purine Analogs
In the landscape of drug discovery and chemical biology, the strategic modification of endogenous molecules provides a powerful avenue for developing novel therapeutics and research tools. 2-Fluorohypoxanthine, a synthetic analog of the natural purine base hypoxanthine, represents a compelling case study. The introduction of a highly electronegative fluorine atom at the C-2 position of the purine ring can dramatically alter the molecule's electronic properties, pKa, and metabolic stability without significantly increasing its steric bulk.[1] These alterations are predicted to modulate its interaction with the enzymes that govern purine metabolism.
Understanding the cross-reactivity of 2-fluorohypoxanthine is paramount for predicting its pharmacological effects, potential off-target activity, and its utility as a metabolic probe. This guide provides a comparative analysis of the known interactions of the natural substrate, hypoxanthine, with three central enzymes of purine metabolism—Xanthine Oxidase (XO), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), and Purine Nucleoside Phosphorylase (PNP). While direct, consolidated kinetic data for 2-fluorohypoxanthine is not extensively available in public literature, this document presents a framework for its evaluation. We will establish the biochemical rationale for predicted interactions and provide detailed, validated experimental protocols for researchers to quantitatively assess its performance as a substrate or inhibitor, thereby enabling its effective application in research and development.
The Central Hub of Purine Metabolism
Hypoxanthine sits at a critical crossroads of two major metabolic pathways: the catabolic pathway leading to uric acid excretion and the salvage pathway for recycling purines into the nucleotide pool.[2] The fate of hypoxanthine is primarily dictated by the activity of Xanthine Oxidase (XO) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). Purine Nucleoside Phosphorylase (PNP) also plays a key role by generating hypoxanthine from its corresponding nucleoside, inosine.[3]
References
- 1. Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paper: Inhibition of Purine Nucleoside Phosphorylase Is a Promising Anti-Sickling Approach for Sickle Cell Disease [ash.confex.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Purines: A Guide for Researchers
In the landscape of drug discovery and chemical biology, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy. Among these, the purine core, a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, has been a focal point of extensive research.[1][2][3] The introduction of fluorine, a seemingly simple substitution, can dramatically alter the physicochemical and biological properties of purine derivatives, often leading to improved drug-like characteristics.[4][5] This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated purines, offering insights into their synthesis, properties, and applications, supported by experimental data and protocols.
The Rationale for Fluorination: Unlocking Therapeutic Potential
The incorporation of fluorine into purine scaffolds is a well-established strategy in medicinal chemistry to modulate various molecular properties.[5][6] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its profound impact.[7][8]
Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond (~485 kJ/mol for sp³ C) compared to the C-H bond (~414 kJ/mol) makes it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6][7][9] This often translates to a longer in vivo half-life and improved pharmacokinetic profiles.[6]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity and basicity (pKa) of neighboring functional groups, influencing a molecule's ionization state at physiological pH.[5][7] This can impact solubility, membrane permeability, and binding interactions with biological targets.
-
Increased Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole and orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.[7][9]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the purine scaffold, which can be crucial for optimal interaction with a target's binding site.
Comparative Physicochemical Properties
The introduction of fluorine significantly alters the electronic and steric landscape of the purine molecule. These changes are reflected in key physicochemical parameters that are critical for drug development.
| Property | Non-Fluorinated Purines | Fluorinated Purines | Rationale for Difference |
| Lipophilicity (LogP) | Generally more hydrophilic. | Often more lipophilic, though the effect depends on the extent and position of fluorination.[7] | The C-F bond is more hydrophobic than the C-H bond, and fluorination can increase a molecule's ability to partition into lipid environments.[10] |
| Acidity/Basicity (pKa) | The pKa of the purine ring system is influenced by its substituents. | Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic protons and decrease the basicity of nitrogen atoms.[5][11] | The inductive effect of fluorine withdraws electron density, making protons more acidic and lone pairs on nitrogen less available for protonation. |
| Metabolic Stability | Susceptible to oxidative metabolism at C-H bonds. | Increased resistance to oxidative metabolism at the site of fluorination.[12][13] | The high strength of the C-F bond makes it less prone to enzymatic hydroxylation.[7][9] |
| Conformation | Flexible, with various possible conformations. | Fluorine substitution can restrict conformational flexibility, favoring specific spatial arrangements.[14] | Steric and electronic effects of the fluorine atom can create conformational biases. |
Synthesis Strategies: Introducing Fluorine into the Purine Core
The synthesis of fluorinated purines can be broadly categorized into two main approaches: direct fluorination of a pre-existing purine or nucleoside, and the convergent synthesis using a fluorinated precursor.[15]
Direct Fluorination
This "divergent" approach involves the introduction of fluorine onto a purine or nucleoside scaffold in the later stages of a synthetic sequence.[15] Reagents like Selectfluor® are commonly used for the direct fluorination of the purine ring.[16]
Experimental Protocol: Direct Fluorination of a Purine Derivative
-
Dissolution: Dissolve the non-fluorinated purine starting material in a suitable solvent, such as dimethylformamide (DMF) or a mixture of acetic acid and water.[16]
-
Addition of Fluorinating Agent: Add an electrophilic fluorinating agent, such as Selectfluor®, to the solution.
-
Reaction: Stir the reaction mixture at a controlled temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purification: Purify the crude product using column chromatography to isolate the desired fluorinated purine.
Convergent Synthesis
The "convergent" approach involves coupling a pre-fluorinated building block, such as a fluorinated sugar or a fluorinated purine base, to construct the final molecule.[15] This method is often preferred for its regioselectivity and the ability to introduce fluorine at specific positions.
Experimental Protocol: Convergent Synthesis of a Fluorinated Nucleoside
-
Preparation of Fluorinated Precursor: Synthesize or procure the desired fluorinated purine base or fluorinated sugar moiety.
-
Coupling Reaction: Perform a glycosylation reaction to couple the fluorinated base with a protected sugar derivative. This is a common method for synthesizing nucleosides.[15]
-
Deprotection: Remove any protecting groups from the sugar and/or the purine base to yield the final fluorinated nucleoside.
-
Purification: Purify the product using appropriate chromatographic techniques.
Comparative Biological Activities and Mechanisms of Action
The introduction of fluorine can profoundly impact the biological activity of purines, often leading to enhanced potency and altered mechanisms of action. Fluorinated purines have found significant applications as anticancer and antiviral agents.[4][14][15]
Anticancer Activity
Many fluorinated purine analogs function as antimetabolites, interfering with the synthesis of nucleic acids and disrupting cellular replication.[17]
-
Non-Fluorinated Purine Analogs: Compounds like 6-mercaptopurine act as purine antagonists, inhibiting de novo purine biosynthesis.[17]
-
Fluorinated Purine Analogs: Fluorinated nucleosides, such as gemcitabine (which contains fluorine on the sugar moiety), are converted intracellularly to their triphosphate forms. These triphosphates can then be incorporated into DNA, leading to chain termination and apoptosis.[18][14]
Antiviral Activity
Fluorinated purine nucleoside analogs are a cornerstone of antiviral therapy.
-
Mechanism of Action: These compounds are typically phosphorylated by viral or cellular kinases to their active triphosphate form.[15][19] The triphosphate then acts as a competitive inhibitor or a chain-terminating substrate for viral polymerases, thus halting viral replication.[15][19] The presence of fluorine can enhance the stability of the nucleoside and its interaction with the viral enzyme.[4]
Experimental Evaluation of Biological Activity
The biological effects of purine derivatives are often assessed through a variety of in vitro assays.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated purine derivatives for a specified incubation period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]
Anti-inflammatory Activity Assay
The anti-inflammatory potential of purine derivatives can be evaluated by their ability to inhibit protein denaturation, a hallmark of inflammation.
Experimental Protocol: Inhibition of Protein Denaturation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffered solution (e.g., phosphate buffer, pH 6.4), a protein source (e.g., egg albumin), and the test compound at various concentrations.[21]
-
Incubation: Incubate the reaction mixtures at a temperature that induces protein denaturation (e.g., 37°C followed by heating at 70°C).
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like indomethacin can be used as a positive control.[21]
Visualizing the Impact of Fluorination
Graphviz diagrams can be used to illustrate the conceptual differences between fluorinated and non-fluorinated purines.
References
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pharmaceuticals | Special Issue : Purine and Its Derivatives [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. Perfluorocarbons in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, docking and biological evaluation of purine-5- N -isosteresas anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02970D [pubs.rsc.org]
A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Purine Analogs: A Comparative Framework Using 2-Fluorohypoxanthine
Introduction
The purine metabolic pathway is a cornerstone of cellular function, critical for the synthesis of DNA, RNA, and essential cofactors. Its dysregulation is implicated in a range of pathologies, from hyperuricemia and gout to cancers and autoimmune diseases. Consequently, enzymes within this pathway, such as Xanthine Oxidase (XO), Purine Nucleoside Phosphorylase (PNP), and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), have become high-value targets for therapeutic intervention.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vivo efficacy of novel purine analogs. We will use the investigational compound 2-fluorohypoxanthine as a case study to illustrate the process. While direct, extensive in vivo data on 2-fluorohypoxanthine is not yet widely published, its structure as a hypoxanthine analog allows us to postulate its potential mechanisms and design a robust evaluation strategy. This guide will compare its hypothetical evaluation against well-established inhibitors, providing the experimental context, detailed protocols, and data interpretation needed to rigorously assess its therapeutic potential.
Section 1: The Purine Metabolism Pathway: A Nexus of Therapeutic Targets
Understanding the purine pathway is fundamental to designing and interpreting efficacy studies. The pathway can be broadly divided into two interconnected arms: the catabolic pathway that leads to uric acid production and the salvage pathway that recycles purine bases into nucleotides.
-
Catabolic Pathway: This pathway degrades purine nucleosides. PNP converts inosine and guanosine into hypoxanthine and guanine, respectively. Hypoxanthine is then oxidized by Xanthine Oxidase (XO) to xanthine, and subsequently to uric acid, the final product in humans.[1][2] Overproduction or insufficient excretion of uric acid leads to hyperuricemia, a precursor to gout.[3][4]
-
Salvage Pathway: This pathway is a metabolic shortcut that conserves energy. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) salvages hypoxanthine and guanine by converting them back into their respective monophosphate nucleotides (IMP and GMP), which can then be used for DNA and RNA synthesis.[5][6] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, and certain parasites that lack de novo purine synthesis capabilities.[6][7]
This dichotomy creates distinct therapeutic strategies:
-
Inhibition of the Catabolic Pathway (e.g., XO or PNP): Primarily to reduce uric acid levels for treating gout or to induce targeted T-cell apoptosis in certain leukemias (PNP inhibition).[8][9]
-
Exploitation of the Salvage Pathway: Using purine analogs that are processed by HGPRT into fraudulent, cytotoxic nucleotides, thereby disrupting DNA synthesis in cancer cells or parasites.[10]
Diagram: The Purine Metabolism Pathway and Inhibitor Targets
Caption: Key nodes in the purine catabolic and salvage pathways.
Section 2: Profiling the Test Compound and Known Inhibitors
A robust efficacy study relies on comparing the investigational agent against well-characterized benchmarks.
Investigational Compound: 2-Fluorohypoxanthine
-
Putative Mechanism of Action: As a direct analog of hypoxanthine, 2-fluorohypoxanthine could interact with multiple enzymes. Its therapeutic effect would depend on which interaction predominates in vivo:
-
Xanthine Oxidase (XO) Inhibitor: It might act as a competitive inhibitor of XO, blocking the conversion of hypoxanthine and xanthine to uric acid. This would position it as a potential treatment for hyperuricemia and gout.
-
HGPRT Substrate: Alternatively, it could be recognized by HGPRT and converted into 2-fluoro-inosine monophosphate (2-F-IMP). This "fraudulent nucleotide" could disrupt downstream nucleic acid synthesis, inducing cytotoxicity. This mechanism would suggest potential as an anti-proliferative agent for cancer or infectious diseases.
-
The primary goal of the initial in vivo studies would be to elucidate which of these effects is dominant and to quantify its potency.
Known Inhibitors as Benchmarks
1. Xanthine Oxidase (XO) Inhibitors These are the standard-of-care for managing hyperuricemia and serve as essential positive controls in corresponding in vivo models.[11]
-
Allopurinol: A purine analog that, along with its active metabolite oxypurinol, is a non-selective inhibitor of XO.[2] It is widely used but can be associated with hypersensitivity reactions.[12] In animal studies, it reliably reduces serum uric acid levels.[13]
-
Febuxostat: A non-purine, selective inhibitor of XO.[9][14] It is generally more potent than allopurinol and is often used in patients who are intolerant to allopurinol.[12][15] Febuxostat does not require dose adjustment for mild-to-moderate renal impairment.[15]
2. Purine Nucleoside Phosphorylase (PNP) Inhibitors These compounds are primarily investigated for their effects on the immune system, particularly in T-cell malignancies.
-
Forodesine (BCX-1777): A potent transition-state analog inhibitor of PNP.[16] PNP inhibition leads to an accumulation of deoxyguanosine (dGuo), which is then phosphorylated to dGTP in lymphocytes, causing apoptosis.[16][17] Its efficacy has been demonstrated in models of T-cell leukemia.[18][19][20]
-
Ulodesine (BCX-4208): Another potent PNP inhibitor that has completed Phase II clinical trials for gout.[21][22] By inhibiting PNP, it reduces the formation of hypoxanthine, thereby decreasing the substrate available for XO to produce uric acid.[23][24]
Section 3: Designing a Validated In Vivo Efficacy Study
The choice of animal model is the most critical decision in designing an in vivo study. The model must be relevant to the compound's hypothesized mechanism and provide quantifiable, reproducible endpoints.
Causality in Model Selection: The Hyperuricemia Model
For assessing the potential of 2-fluorohypoxanthine as a uric acid-lowering agent, the potassium oxonate-induced hyperuricemia model is the industry standard.
-
Scientific Rationale: Most rodents, unlike humans, possess the enzyme uricase, which breaks down uric acid into the more soluble allantoin.[25] This keeps their baseline uric acid levels very low, making it difficult to measure a reduction. Potassium oxonate is a potent uricase inhibitor.[26] By administering it, we create an animal model that more closely mimics the human condition of being unable to degrade uric acid, leading to its accumulation in the blood.[27][28][29]
-
Alternative Models: Other models include diet-induced hyperuricemia (using a high-purine diet, often with yeast extract) or genetically modified models like UOX-knockout mice, which lack the uricase gene entirely.[3][25][30][31] The potassium oxonate model, however, is favored for acute studies due to its rapid onset and reproducibility.[26][32]
Diagram: Experimental Workflow for In Vivo Efficacy Testing
Caption: Standard workflow for a potassium oxonate-induced hyperuricemia study.
Section 4: Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through the inclusion of both positive and negative controls, ensuring that any observed effect from the test compound is genuine.
Objective: To determine the in vivo efficacy of 2-fluorohypoxanthine in reducing serum uric acid levels in a rat model of acute hyperuricemia.
Materials & Reagents:
-
Male Sprague-Dawley rats (200-250g)
-
2-Fluorohypoxanthine (Test Article)
-
Allopurinol (Positive Control)[33]
-
Febuxostat (Positive Control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, CMC-Na)
-
Sterile 0.9% Saline Solution
-
Gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Commercial uric acid assay kit
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[25]
-
Group Allocation: Randomly divide animals into experimental groups (n=8-10 per group):
-
Group 1 (Normal Control): Vehicle only.
-
Group 2 (Hyperuricemic Control): Vehicle + Potassium Oxonate.
-
Group 3 (Positive Control 1): Allopurinol (e.g., 10 mg/kg) + Potassium Oxonate.
-
Group 4 (Positive Control 2): Febuxostat (e.g., 10 mg/kg) + Potassium Oxonate.
-
Group 5 (Test Article - Low Dose): 2-Fluorohypoxanthine (e.g., 5 mg/kg) + Potassium Oxonate.
-
Group 6 (Test Article - High Dose): 2-Fluorohypoxanthine (e.g., 20 mg/kg) + Potassium Oxonate.
-
-
Dosing Administration:
-
Administer the vehicle, Allopurinol, Febuxostat, or 2-Fluorohypoxanthine to the respective groups via oral gavage (p.o.).
-
-
Induction of Hyperuricemia:
-
Blood Sample Collection:
-
Two hours after potassium oxonate administration, anesthetize the rats.
-
Collect terminal blood samples via cardiac puncture into heparinized tubes. The timing of sample collection is critical, as mishandling can lead to falsely elevated uric acid levels.[34]
-
-
Serum Preparation and Analysis:
-
Immediately centrifuge the blood samples (e.g., 3000 rpm for 15 minutes at 4°C) to separate the plasma/serum.
-
Measure the serum uric acid (SUA) concentration using a commercial enzymatic uric acid assay kit according to the manufacturer's instructions.
-
Section 5: Data Presentation and Comparative Analysis
Quantitative data must be presented clearly to allow for direct comparison. The primary endpoint is the percentage reduction in serum uric acid relative to the hyperuricemic control group.
Illustrative Comparative Efficacy Data
The following table presents hypothetical, yet plausible, data based on typical results from preclinical studies. This serves as a template for presenting actual experimental findings.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Serum Uric Acid (mg/dL) ± SEM | % Inhibition of SUA Increase | p-value vs. Hyperuricemic Control |
| Normal Control | - | 2.1 ± 0.2 | N/A | < 0.001 |
| Hyperuricemic Control | - | 7.8 ± 0.5 | 0% | - |
| Allopurinol | 10 | 4.5 ± 0.4 | 57.9% | < 0.01 |
| Febuxostat | 10 | 3.9 ± 0.3 | 68.4% | < 0.001 |
| 2-Fluorohypoxanthine | 5 | 6.2 ± 0.6 | 28.1% | > 0.05 (n.s.) |
| 2-Fluorohypoxanthine | 20 | 4.8 ± 0.5 | 52.6% | < 0.05 |
Note: Data are for illustrative purposes only. SEM = Standard Error of the Mean. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.
Interpreting the Results:
-
Model Validation: The significant increase in SUA in the Hyperuricemic Control group compared to the Normal Control confirms the successful induction of hyperuricemia. The significant reduction by Allopurinol and Febuxostat validates the model's sensitivity to XO inhibitors.[12][15]
-
Efficacy of 2-Fluorohypoxanthine: In this hypothetical scenario, 2-fluorohypoxanthine demonstrates a dose-dependent reduction in serum uric acid. The 20 mg/kg dose shows statistically significant efficacy, comparable to 10 mg/kg of Allopurinol but less potent than Febuxostat. This would suggest that 2-fluorohypoxanthine does indeed possess in vivo XO inhibitory activity.
Conclusion
Evaluating the in vivo efficacy of a novel purine analog like 2-fluorohypoxanthine requires a systematic and hypothesis-driven approach. By selecting a clinically relevant animal model, employing a self-validating experimental design with appropriate benchmarks, and analyzing data rigorously, researchers can clearly elucidate the compound's primary mechanism of action and therapeutic potential. The framework presented here, using the potassium oxonate-induced hyperuricemia model, provides a robust pathway for determining if a novel compound warrants further investigation as a uric acid-lowering agent, setting the stage for more advanced preclinical development.
References
- 1. Purine nucleoside phosphorylase inhibition is an effective approach for the treatment of chemical hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gout/Hyperuricemia Models_GemPharmatech [en.gempharmatech.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Febuxostat Treatment for Gout: What the Clinician Needs to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of benzbromarone and allopurinol on adiponectin in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Forodesine | Oncohema Key [oncohemakey.com]
- 17. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. SAMHD1 Limits the Efficacy of Forodesine in Leukemia by Protecting Cells against the Cytotoxicity of dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SAMHD1 Limits the Efficacy of Forodesine in Leukemia by Protecting Cells against the Cytotoxicity of dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intracellular rebinding of transition-state analogues provides extended in vivo inhibition lifetimes on human purine nucleoside phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BioCryst Announces Positive Results from Two Ulodesine Phase 2 Trials in Patients with Gout | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A brief review on in vivo models for Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. clinexprheumatol.org [clinexprheumatol.org]
- 30. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 32. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 33. researchgate.net [researchgate.net]
- 34. False in vitro and in vivo elevations of uric acid levels in mouse blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Compass: Navigating the Metabolic Journey of 2-Fluorohypoxanthine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into the hypoxanthine scaffold profoundly influences its electronic properties and metabolic fate. Understanding these changes through various spectroscopic lenses is paramount for tracking its biotransformation, quantifying its presence in complex biological matrices, and elucidating its mechanism of action. This guide will navigate the spectroscopic landscape of 2-fluorohypoxanthine, offering both foundational principles and actionable experimental protocols.
The Metabolic Conversion of 2-Fluorohypoxanthine
2-Fluorohypoxanthine (2-FH), a synthetic purine analog, undergoes enzymatic conversion to key metabolites, primarily 2-fluoroadenine and subsequently 2-fluoroadenosine. This metabolic pathway is of significant interest in drug development, as fluorinated nucleosides often exhibit potent antiviral and antitumor activities.[1][2] The enzymatic machinery of purine metabolism, including xanthine oxidase and purine nucleoside phosphorylase, plays a crucial role in these transformations.[3][4][5]
The following diagram illustrates the primary metabolic conversion of 2-fluorohypoxanthine.
Caption: Metabolic conversion of 2-fluorohypoxanthine to 2-fluoroadenine and 2-fluoroadenosine.
I. UV-Visible (UV-Vis) Spectroscopy: A First Look at Electronic Transitions
UV-Vis spectroscopy provides a rapid and accessible method for characterizing purine analogs based on their electronic transitions. The absorption maxima (λmax) are sensitive to the aromatic system and the nature of substituents.
Causality Behind Experimental Choices: The choice of buffer and pH is critical in UV-Vis analysis of purine analogs.[6] Ionization of the purine ring significantly alters the electronic structure and, consequently, the absorption spectrum. By analyzing the spectra at different pH values, one can determine the pKa of the compound and gain insights into its protonation state under physiological conditions. For comparative analysis, maintaining a consistent, buffered pH is essential for reproducible results.
Experimental Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare stock solutions of 2-fluorohypoxanthine, 2-fluoroadenine, and 2-fluoroadenosine (1 mM) in a suitable solvent (e.g., DMSO).
-
Working Solutions: Dilute the stock solutions to a final concentration of 50 µM in 100 mM phosphate buffer (pH 7.4).
-
Spectral Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the wavelength range from 220 nm to 350 nm.
-
Use the phosphate buffer as a blank.
-
-
Data Analysis: Determine the λmax for each compound.
Comparative UV-Vis Data
| Compound | λmax (pH 7.4) (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |
| Hypoxanthine | ~250[7] | ~10,000 |
| 2-Fluorohypoxanthine | Expected ~250-255 | Expected ~10,000-11,000 |
| 2-Fluoroadenine | Expected ~260 | Expected ~13,000-14,000 |
| 2-Fluoroadenosine | ~260[8] | ~14,900 |
Note: Expected values for 2-fluorohypoxanthine and 2-fluoroadenine are based on the known spectra of hypoxanthine and 2-fluoroadenosine, respectively. The fluorine substituent is expected to cause a minor bathochromic shift.
II. Fluorescence Spectroscopy: Probing the Emissive Properties
While most purines are weakly fluorescent, their emission properties can be modulated by substituents and environmental factors. Fluorescence spectroscopy offers higher sensitivity than UV-Vis and can be a powerful tool for in vitro enzyme assays.
Causality Behind Experimental Choices: The choice of excitation wavelength (λex) is determined by the compound's absorption maximum. To minimize inner filter effects, it is crucial to work with dilute solutions. The quantum yield (ΦF) provides a measure of the efficiency of the fluorescence process and is a key parameter for comparing the emissive properties of the parent compound and its metabolites.
Experimental Protocol: Fluorescence Spectral Analysis
-
Sample Preparation: Prepare 10 µM solutions of each compound in 100 mM phosphate buffer (pH 7.4).
-
Spectral Acquisition:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λmax determined from UV-Vis analysis.
-
Scan the emission spectrum over a range of 280 nm to 500 nm.
-
-
Data Analysis: Determine the emission maximum (λem) and relative fluorescence intensity.
Comparative Fluorescence Data
| Compound | λex (nm) | λem (nm) | Relative Quantum Yield (ΦF) |
| 2-Fluorohypoxanthine | Expected ~255 | Expected ~340-360 | Low |
| 2-Fluoroadenine | Expected ~260 | Expected ~350-370 | Moderate |
| 2-Fluoroadenosine | Expected ~260 | Expected ~350-370 | Moderate |
Note: The fluorescence of these compounds is generally weak. The introduction of the amino group in 2-fluoroadenine and 2-fluoroadenosine is expected to enhance the quantum yield compared to 2-fluorohypoxanthine.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation of small molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative.
Causality Behind Experimental Choices: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe for studying the local environment of the fluorine atom.[9][10] Changes in the chemical shift of the ¹⁹F signal can indicate metabolic transformation or binding to a biological target. ¹H NMR provides complementary information about the proton environment, and 2D correlation experiments (e.g., HSQC, HMBC) can be used to assign all signals and confirm the connectivity of the molecule.
Experimental Workflow: NMR Analysis
Caption: A streamlined workflow for the NMR analysis of fluorinated purine analogs.
Comparative ¹⁹F NMR Data
| Compound | ¹⁹F Chemical Shift (δ) (ppm) |
| 2-Fluorohypoxanthine | Expected -120 to -140 |
| 2-Fluoroadenine | Expected -110 to -130 |
| 2-Fluoroadenosine | Expected -110 to -130 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃). The exact chemical shift will be sensitive to the solvent and local electronic environment.
IV. Mass Spectrometry (MS): Precise Mass Determination and Fragmentation Analysis
Mass spectrometry provides highly accurate mass measurements, enabling the unambiguous identification of compounds and their metabolites. Tandem MS (MS/MS) experiments provide structural information through characteristic fragmentation patterns.
Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the parent compound and its metabolites.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules. Collision-induced dissociation (CID) in MS/MS experiments allows for the controlled fragmentation of the molecules, providing insights into their structure.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Use an ESI source in positive ion mode.
-
Acquire full scan MS data to identify the [M+H]⁺ ions.
-
Perform data-dependent MS/MS on the most abundant ions.
-
-
Data Analysis:
-
Determine the accurate mass of the parent and fragment ions.
-
Propose fragmentation pathways to confirm the structures.
-
Comparative Mass Spectrometry Data
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-Fluorohypoxanthine | C₅H₃FN₄O | 155.0364 | Loss of HNCO, loss of F |
| 2-Fluoroadenine | C₅H₄FN₅ | 154.0524 | Loss of NH₃ |
| 2-Fluoroadenosine | C₁₀H₁₂FN₅O₄ | 286.0946[8] | Loss of ribose (132 Da) |
Conclusion
The spectroscopic techniques outlined in this guide provide a comprehensive toolkit for the characterization of 2-fluorohypoxanthine and its metabolites. By understanding the principles behind each technique and carefully designing experimental protocols, researchers can gain deep insights into the structure, properties, and biotransformation of these important fluorinated purine analogs. This knowledge is critical for advancing the development of new therapeutic agents.
References
- 1. Characterization of 2-Fluoro-2'-deoxyadenosine in Duplex, G-Quadruplex and i-Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The source of "fairy rings": 2-azahypoxanthine and its metabolite found in a novel purine metabolic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Xanthine oxidase-catalyzed metabolism of 2-nitrofluorene, a carcinogenic air pollutant, in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ibna.ro [ibna.ro]
- 8. 2-Fluoroadenosine | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biophysics.org [biophysics.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Fluorohypoxanthine
The Imperative of Purity for 2-Fluorohypoxanthine
2-Fluorohypoxanthine, as a synthetic purine analog, holds significant potential in antiviral and antitumor research. Its biological activity is intrinsically linked to its molecular structure. However, the synthesis process, often involving multi-step reactions, can introduce a variety of impurities.[1] These can include starting materials, intermediates, reagents, and by-products from side reactions.[2][] The presence of even trace impurities can drastically alter experimental outcomes by introducing confounding biological effects, exhibiting unforeseen toxicity, or inhibiting the desired mechanism of action. Therefore, rigorous confirmation of purity is not merely a quality control checkpoint; it is a fundamental requirement for valid, reproducible, and translatable scientific research.
This guide champions an orthogonal analytical approach , a core principle in pharmaceutical analysis. This strategy mandates the use of multiple, distinct analytical techniques that measure different physicochemical properties of the molecule. Relying on a single method is insufficient, as each technique possesses unique strengths and inherent blind spots. A consensus from an orthogonal strategy provides the highest degree of confidence in the final purity assessment.
The Orthogonal Purity Analysis Workflow
A robust purity confirmation workflow relies on the integration of separative techniques with spectroscopic identification. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide unambiguous structural and molecular weight confirmation.
References
Comparative Guide: 2-Fluorohypoxanthine vs. Allopurinol in Xanthine Oxidase Inhibition
A Head-to-Head Analysis for Drug Development Professionals
This guide provides an in-depth, objective comparison between the established xanthine oxidase inhibitor, allopurinol, and the purine analog, 2-fluorohypoxanthine. As a senior application scientist, my goal is to move beyond a simple feature list, instead explaining the causality behind experimental choices and providing the technical foundation necessary for researchers and drug development professionals to evaluate these compounds. We will delve into their mechanisms of action, present a framework for direct experimental comparison, and offer insights grounded in established biochemical principles.
Introduction: The Central Role of Xanthine Oxidase
Xanthine oxidase (XO) is a critical enzyme in purine catabolism, responsible for the final two steps in the pathway that converts purine bases into uric acid.[1][2] It first hydroxylates hypoxanthine to form xanthine, and subsequently hydroxylates xanthine to produce uric acid.[3][4][5] While uric acid has physiological roles as an antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. This condition is the direct precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[3][6][7] Consequently, inhibiting xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and preventing gout attacks.[2][6][8]
Allopurinol has been the cornerstone of this therapeutic approach for over half a century.[9] However, the search for novel inhibitors with potentially improved efficacy, selectivity, or safety profiles is a continuous effort in drug discovery.[1] 2-Fluorohypoxanthine, a fluorinated analog of the natural XO substrate hypoxanthine, represents a logical, yet underexplored, candidate for investigation. This guide will compare the known properties of allopurinol with the theoretical and potential attributes of 2-fluorohypoxanthine, providing the necessary experimental context for a direct, head-to-head evaluation.
Mechanism of Action: A Tale of Two Analogs
Both allopurinol and 2-fluorohypoxanthine are structural analogs of purine bases, which is the foundation of their interaction with xanthine oxidase. However, their precise mechanisms of inhibition differ significantly.
Allopurinol: The Mechanism-Based Inactivator
Allopurinol is a structural isomer of hypoxanthine.[4][10] It acts as a substrate for xanthine oxidase and is metabolized to its active form, oxypurinol (also known as alloxanthine).[4][5][9] Oxypurinol is a potent inhibitor that binds very tightly to the reduced molybdenum (Mo(IV)) center in the enzyme's active site.[11] This process, where the enzyme converts the inhibitor into a molecule that inactivates it, is known as suicide inhibition or mechanism-based inactivation.[8] The long half-life of oxypurinol (around 15 hours compared to 1-2 hours for allopurinol) is responsible for the majority of allopurinol's sustained therapeutic effect.[9]
2-Fluorohypoxanthine: A Postulated Competitive Inhibitor
As a direct analog of hypoxanthine, 2-fluorohypoxanthine is hypothesized to act as a competitive inhibitor of xanthine oxidase. It would compete with the natural substrates, hypoxanthine and xanthine, for binding to the enzyme's active site. The presence of the highly electronegative fluorine atom at the C2 position could potentially enhance its binding affinity compared to the natural substrate, possibly leading to potent inhibition. While 2-fluorohypoxanthine is known as a guanine-based nucleoside analogue used in research, its specific inhibitory kinetics against xanthine oxidase are not well-documented in publicly available literature.[12] A direct experimental investigation is required to confirm its mode of inhibition and potency.
Head-to-Head Comparison: Known vs. Potential
The following table summarizes a comparison based on existing data for allopurinol and the projected profile for 2-fluorohypoxanthine, highlighting the areas requiring experimental validation.
| Feature | Allopurinol | 2-Fluorohypoxanthine |
| Compound Class | Purine Analog (Isomer of Hypoxanthine) | Fluorinated Purine Analog |
| Mechanism | Mechanism-based ("suicide") inhibitor after conversion to oxypurinol.[8][11] | Hypothesized to be a competitive inhibitor. |
| Active Form | Oxypurinol (metabolite).[4][9] | Parent compound. |
| Inhibitory Potency (IC₅₀) | Varies by study; reported values for allopurinol are in the micromolar range (e.g., ~3.0-7.2 µM).[1][13] | Not publicly documented; requires experimental determination. |
| Metabolism | Metabolized by xanthine oxidase and aldehyde oxidase to oxypurinol.[4] | Unknown in the context of XO inhibition; fluorination can alter metabolic stability. |
| Clinical Status | FDA-approved for gout, tumor lysis syndrome, and recurrent kidney stones.[6][9] | Not clinically approved; used as a research chemical and fluorescent probe.[12] |
| Key Adverse Effects | Skin rash, itchiness. Rare but severe Allopurinol Hypersensitivity Syndrome (AHS), linked to HLA-B*5801 allele.[9][14] | Unknown. |
Experimental Protocol: A Self-Validating In Vitro Assay
To directly compare the inhibitory potential of these two compounds, a robust and validated experimental protocol is essential. The following describes a standard in vitro spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀). The inclusion of appropriate controls makes this a self-validating system, ensuring that any observed inhibition is directly attributable to the test compound.
Objective: To determine and compare the IC₅₀ values of 2-fluorohypoxanthine and allopurinol against xanthine oxidase.
Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of its product, uric acid, which has a characteristic absorbance maximum at approximately 295 nm.[15][16] The rate of increase in absorbance is proportional to enzyme activity. The inhibitor's potency is quantified by measuring the reduction in this rate at various inhibitor concentrations.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
2-Fluorohypoxanthine (test compound)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 295 nm
Experimental Workflow:
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare a stock solution of xanthine (e.g., 150 µM) in the buffer. Gentle heating may be required for dissolution.[17]
-
Prepare stock solutions of allopurinol and 2-fluorohypoxanthine in DMSO. Create a series of dilutions at various concentrations.
-
Prepare a working solution of xanthine oxidase (e.g., 0.01-0.1 units/mL) in buffer immediately before use.[15][17]
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add buffer and substrate, but no enzyme. This accounts for non-enzymatic substrate degradation.
-
Control Wells (100% Activity): Add buffer, xanthine oxidase solution, and an equivalent volume of the vehicle (DMSO).
-
Test Wells: Add buffer, xanthine oxidase solution, and the test compound solution at various final concentrations.
-
Positive Control Wells: Add buffer, xanthine oxidase solution, and the allopurinol solution at various final concentrations.
-
-
Reaction and Measurement:
-
Pre-incubate the plate containing buffer, enzyme, and inhibitor/vehicle at 25°C for 15 minutes.[17]
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm over time (e.g., every minute for 15-30 minutes).[15][18]
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) x 100[15]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
-
Expert Insights and Future Directions
Trustworthiness Through Protocol Design: The described protocol is inherently self-validating. The use of a blank corrects for background absorbance, while the no-inhibitor control establishes the baseline 100% enzyme activity. The positive control (allopurinol) confirms that the assay system is responsive to known inhibitors. This rigorous design ensures that the resulting data is trustworthy and directly reflects the inhibitory capacity of the test compound.
Causality and Next Steps:
-
Why a direct comparison is critical: While allopurinol is effective, its side effects, particularly AHS, necessitate the search for alternatives.[9] A direct head-to-head assay under identical conditions is the only way to reliably compare the potency of a new chemical entity like 2-fluorohypoxanthine against the clinical standard.[16]
-
Beyond IC₅₀: After establishing potency, the logical next step is to determine the mechanism of inhibition for 2-fluorohypoxanthine. This is achieved through enzyme kinetics studies where substrate concentration is varied in the presence of a fixed inhibitor concentration. Plotting the data using a Lineweaver-Burk plot can distinguish between competitive, non-competitive, and uncompetitive inhibition, providing crucial insight into how the molecule interacts with the enzyme.
-
Future Research: The path forward for 2-fluorohypoxanthine is clear. Following a conclusive in vitro potency and mechanism assessment, investigations should proceed to cell-based assays to assess permeability and cytotoxicity. Subsequently, in vivo studies in animal models of hyperuricemia would be required to evaluate its efficacy in lowering serum uric acid levels, its pharmacokinetic profile, and its overall safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Allopurinol - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 6. Allopurinol: MedlinePlus Drug Information [medlineplus.gov]
- 7. Allopurinol: Uses, Dosage, Side Effects - Drugs.com [drugs.com]
- 8. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 9. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Allopurinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Fluoro-hypoxanthine | 1480-90-6 | BAA48090 | Biosynth [biosynth.com]
- 13. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medcentral.com [medcentral.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. revistabionatura.com [revistabionatura.com]
- 18. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of 2-Fluorohypoxanthine
For the pioneering researchers and scientists in drug development, the synthesis and application of novel compounds like 2-Fluorohypoxanthine are the bedrock of innovation. This fluorinated purine analog, while promising in its potential applications, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the preservation of our environment. The introduction of a fluorine atom into the hypoxanthine structure can significantly alter its reactivity, biological activity, and environmental fate, necessitating a disposal protocol that is both cautious and compliant.
This guide provides a comprehensive framework for the proper disposal of 2-Fluorohypoxanthine, grounded in the principles of chemical safety and environmental stewardship. In the absence of specific regulatory guidelines for this compound, the following procedures are synthesized from best practices for handling fluorinated organic compounds and hazardous chemical waste.
The Rationale for Specialized Disposal: Understanding the Impact of Fluorination
The carbon-fluorine bond is one of the strongest in organic chemistry. This stability, which often imparts desirable pharmaceutical properties, also makes many fluorinated compounds resistant to natural degradation.[1][2][3] Improper disposal can lead to the accumulation of these persistent substances in the environment, with potential long-term ecological consequences.[1][2][4][5] Therefore, treating 2-Fluorohypoxanthine as a hazardous waste is a critical precautionary measure.
Core Principles of 2-Fluorohypoxanthine Waste Management
All personnel handling 2-Fluorohypoxanthine must be thoroughly trained on its potential hazards and the disposal procedures outlined below. A comprehensive risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
A steadfast commitment to safety begins with appropriate PPE. When handling 2-Fluorohypoxanthine in any form, the following should be worn:
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves are required. Given the novelty of the compound, selecting a glove material with broad resistance is advisable. Double-gloving is recommended, especially when handling concentrated forms.
-
Body Protection: A laboratory coat must be worn at all times.
Engineering Controls
All work involving solid 2-Fluorohypoxanthine or solutions thereof should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]
Step-by-Step Disposal Protocol for 2-Fluorohypoxanthine
The following protocols provide a clear, actionable framework for the safe disposal of 2-Fluorohypoxanthine waste. These procedures are designed to be self-validating by ensuring that all waste is clearly identified, segregated, and handled in a manner that minimizes exposure and environmental release.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designated Waste Containers: Establish clearly labeled, dedicated waste containers for 2-Fluorohypoxanthine. The containers must be in good condition, compatible with the chemical, and have a secure lid.
-
Waste Stream Separation: Do not mix 2-Fluorohypoxanthine waste with other waste streams. Create separate, clearly labeled containers for the following:
-
Solid Waste: Unused or expired 2-Fluorohypoxanthine powder, contaminated weighing boats, and contaminated consumables (e.g., pipette tips, microfuge tubes).
-
Aqueous Waste: Solutions containing 2-Fluorohypoxanthine.
-
Contaminated Sharps: Needles or other sharps that have come into contact with 2-Fluorohypoxanthine must be disposed of in a designated, puncture-proof sharps container for chemical waste.
-
Step 2: Containerization and Labeling
Meticulous labeling prevents accidental misuse and ensures proper handling by waste management personnel.
-
Labeling: All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Hypoxanthine, 2-fluoro-"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage of Waste
Temporary storage of hazardous waste within the laboratory must be done safely.
-
Secure Location: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment trays to capture any potential leaks or spills.
Step 4: Final Disposal
The ultimate disposal of 2-Fluorohypoxanthine waste must be handled by a licensed hazardous waste management company.
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
High-Temperature Incineration: The recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[3][7][8] This process is necessary to break the robust carbon-fluorine bond. Ensure that your chosen waste management vendor utilizes this technology for halogenated organic waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Fluorohypoxanthine waste.
Caption: Decision workflow for the proper disposal of 2-Fluorohypoxanthine waste.
Quantitative Data Summary
| Waste Type | Container Specification | Key Labeling Information | Recommended Disposal Method |
| Solid Waste | Sealable, chemically compatible container | "Hazardous Waste," "Solid Fluorinated Organic Waste," "Hypoxanthine, 2-fluoro-" | High-Temperature Incineration |
| Aqueous Waste | Sealable, chemically compatible container | "Hazardous Waste," "Aqueous Fluorinated Organic Waste," "Hypoxanthine, 2-fluoro-" | High-Temperature Incineration |
| Contaminated Sharps | Puncture-proof, sealable container | "Hazardous Waste," "Chemically Contaminated Sharps," "Hypoxanthine, 2-fluoro-" | High-Temperature Incineration |
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. Do not attempt to clean up a significant spill without proper training and equipment. For small spills, use an absorbent material that is compatible with the chemical, and collect the contaminated material into a sealed container for disposal as hazardous waste.
Conclusion
The responsible management of novel chemical entities like 2-Fluorohypoxanthine is a collective responsibility. By adhering to these rigorous disposal procedures, we can continue to push the boundaries of scientific discovery while upholding our commitment to safety and environmental protection. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. Organic fluorine chemicals [caryinstitute.org]
- 2. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PFAS - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 8. mdpi.com [mdpi.com]
A Comprehensive Guide to the Safe Handling of Hypoxanthine, 2-fluoro-
A Precautionary Approach to a Novel Fluorinated Purine Analog
Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Hypoxanthine, 2-fluoro-, a fluorinated analog of the naturally occurring purine hypoxanthine, represents one such compound. Due to the absence of a specific Safety Data Sheet (SDS) and comprehensive toxicological data for this compound, a cautious and conservative approach to its handling is paramount. This guide provides essential, immediate safety and logistical information, adopting the principle that a novel chemical should be presumed hazardous until proven otherwise.[1]
The introduction of a fluorine atom into a molecule can significantly alter its biological activity, often enhancing its potency and, potentially, its toxicity. Fluorinated analogs of nucleobases are frequently utilized as antimetabolites or cytotoxic agents in chemotherapy.[2] Therefore, this guide is grounded in the established protocols for handling powdered cytotoxic drugs.[3][4]
Core Personal Protective Equipment (PPE)
When handling Hypoxanthine, 2-fluoro-, a comprehensive PPE strategy is your first and most critical line of defense against potential exposure.[5] Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols, and accidental ingestion.[6]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | The outer glove provides primary protection, while the inner glove protects against contamination during the removal of the outer glove. Chemotherapy-tested gloves are less permeable to a wide range of chemicals. |
| Gown | Disposable, non-permeable, long-sleeved gown. | Protects skin and personal clothing from accidental splashes and spills.[5] |
| Eye/Face Protection | Safety goggles or a full-face shield. | Protects the eyes from splashes and airborne particles.[5] |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Essential when handling the powder outside of a containment device to prevent inhalation of airborne particles.[7] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
All PPE should be donned before handling the compound and removed in a manner that avoids self-contamination. Contaminated PPE must be disposed of as cytotoxic waste.[8]
Engineering Controls: Containing the Hazard
Engineering controls are the primary method for minimizing exposure to hazardous materials.
-
For weighing and preparing solutions: All manipulations of powdered Hypoxanthine, 2-fluoro- should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.[3][9] These enclosures are designed to protect the user, the environment, and the product from contamination.
-
Ventilation: The handling area should be well-ventilated, with negative pressure relative to adjacent spaces to prevent the escape of airborne contaminants.[9]
Step-by-Step Handling Protocol
1. Preparation:
-
Designate a specific area for handling Hypoxanthine, 2-fluoro-.
-
Ensure a cytotoxic spill kit is readily accessible.[10]
-
Don all required PPE as outlined in the table above.
2. Weighing and Reconstitution:
-
Perform all powder handling within a BSC or powder containment hood.
-
Use a plastic-backed absorbent pad on the work surface to contain any minor spills.
-
Carefully weigh the required amount of powder. Avoid creating dust clouds.
-
To reconstitute, add the solvent slowly and carefully to the powder to avoid splashing.
3. Post-Handling:
-
Decontaminate all surfaces with an appropriate cleaning agent.
-
Wipe down the exterior of the primary container before returning it to storage.
-
Remove PPE in the designated doffing area, starting with the outer gloves and shoe covers, followed by the gown, and then the inner gloves and eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[6]
Operational and Disposal Plans
Proper disposal of Hypoxanthine, 2-fluoro- and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Trace Chemotherapy Waste: This includes items with minimal residual contamination, such as empty vials, used gloves, gowns, and absorbent pads. These should be placed in designated yellow chemotherapy waste bags.[8][11]
-
Bulk Chemotherapy Waste: This includes unused or expired product and grossly contaminated materials from a spill. This waste must be collected in black hazardous waste containers.[11]
-
Sharps: Any needles or other sharps contaminated with Hypoxanthine, 2-fluoro- must be disposed of in a yellow, puncture-resistant chemotherapy sharps container.[8]
All waste containers must be clearly labeled as "Chemotherapeutic Waste".[12]
Spill Management Protocol
In the event of a spill, prompt and correct action is essential to minimize exposure.
Spill Kit Contents:
-
Appropriate PPE (as listed above, including a respirator)
-
Absorbent pads or pillows
-
Disposable scoop and scraper
-
Designated chemotherapy waste bags (yellow and black)
-
Warning signs to isolate the area[10]
-
Isolate the area and alert others.
-
Don the appropriate PPE from the spill kit.
-
Gently cover the powdered spill with a damp absorbent pad to avoid aerosolizing the powder.[13][14]
-
Carefully collect the absorbed material and any broken glass with the scoop and scraper.
-
Place all contaminated materials into a yellow chemotherapy waste bag.
-
Clean the spill area twice with a detergent solution, followed by a rinse with water.[13]
-
Dispose of all cleaning materials as trace chemotherapy waste.
-
Evacuate the immediate area and restrict access.
-
Alert your supervisor and institutional safety officer.
-
Don a higher level of PPE, including a respirator.
-
Follow the steps for a small spill, using more absorbent material as needed.
-
For large quantities of powder, it may be necessary to gently cover the spill with absorbent sheets or spill-control pads before dampening them.[13]
-
All waste should be considered bulk chemotherapy waste and disposed of in black containers.
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Hypoxanthine, 2-fluoro-.
References
- 1. twu.edu [twu.edu]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. ipservices.care [ipservices.care]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. england.nhs.uk [england.nhs.uk]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. stericycle.com [stericycle.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. dvm360.com [dvm360.com]
- 14. edu.cdhb.health.nz [edu.cdhb.health.nz]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
